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  • Product: [Hydroxy(methanesulfonyloxy)iodo]benzene
  • CAS: 105551-42-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role and Significance of [Hydroxy(methanesulfonyloxy)iodo]benzene [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of [Hydroxy(methanesulfonyloxy)iodo]benzene

[Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate, is a powerful hypervalent iodine(III) reagent. These compounds have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in modern organic synthesis. Their utility lies in their ability to mediate a wide range of transformations with high efficiency and selectivity under mild conditions. Specifically, [Hydroxy(methanesulfonyloxy)iodo]benzene and its analogues, such as the well-known Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene), are employed in reactions such as the α-functionalization of ketones, oxidative cyclizations, and the formation of carbon-heteroatom bonds. Understanding the synthesis of this reagent is paramount for its effective application in complex molecule synthesis, a cornerstone of drug discovery and development. This guide provides an in-depth exploration of the synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene is fundamentally an oxidation of iodobenzene in the presence of methanesulfonic acid. The most common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

The Reaction Mechanism

The formation of the hypervalent iodine(III) species proceeds through a well-established mechanistic pathway:

  • Activation of Iodobenzene: The lone pair of electrons on the iodine atom of iodobenzene acts as a nucleophile, attacking the electrophilic oxygen of m-CPBA. This is the key oxidation step, where the iodine is oxidized from its +1 oxidation state to +3.

  • Formation of a Key Intermediate: This initial interaction leads to the formation of a transient intermediate and the release of m-chlorobenzoic acid as a byproduct.

  • Ligand Exchange: The intermediate then undergoes a rapid ligand exchange with methanesulfonic acid present in the reaction mixture. The methanesulfonate anion coordinates with the iodine center.

  • Proton Transfer and Product Formation: A final proton transfer step yields the stable, crystalline product, [Hydroxy(methanesulfonyloxy)iodo]benzene.

The overall reaction can be summarized as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Iodobenzene Iodobenzene Intermediate [Intermediate] Iodobenzene->Intermediate + mCPBA m-CPBA mCPBA->Intermediate + MethanesulfonicAcid Methanesulfonic Acid Product [Hydroxy(methanesulfonyloxy)iodo]benzene MethanesulfonicAcid->Product + Intermediate->Product Byproduct m-Chlorobenzoic Acid Intermediate->Byproduct

Caption: Overall reaction scheme for the synthesis.

Causality in Experimental Design: Why These Reagents and Conditions?
  • m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a preferred oxidant due to its crystalline, relatively stable nature, and its solubility in common organic solvents. The peroxyacid functionality provides a weakly bonded, electrophilic oxygen atom that is readily transferred to the nucleophilic iodine of iodobenzene.

  • Methanesulfonic Acid: This strong acid serves as the source of the methanesulfonyloxy ligand. Its presence is crucial for the formation of the final product through ligand exchange.

  • Solvent Choice (Chloroform or TFE): While chloroform is a common solvent for this reaction, 2,2,2-trifluoroethanol (TFE) has been shown to significantly accelerate the formation of hypervalent iodine reagents. TFE's high polarity and ability to stabilize charged intermediates are thought to facilitate the oxidation and ligand exchange steps.

Experimental Protocol: A Self-Validating System

This protocol is based on a peer-reviewed procedure and is designed to be a self-validating system, with clear steps and justifications.[1]

Materials and Equipment
Reagent/EquipmentPurpose
IodobenzeneStarting material
Methanesulfonic acidLigand source
m-Chloroperbenzoic acid (m-CPBA)Oxidizing agent
ChloroformReaction solvent
Diethyl etherWashing solvent for purification
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Filtration apparatus (Büchner funnel)For product isolation
Step-by-Step Synthesis Workflow

Synthesis_Workflow A 1. Charge Reactants B 2. Add m-CPBA A->B Stir for 5 mins C 3. Reaction at Room Temperature B->C Slow addition D 4. Product Precipitation C->D Stir for 2 hours E 5. Filtration and Washing D->E Product crystallizes F 6. Drying E->F Wash with diethyl ether G Final Product F->G Under vacuum

Sources

Exploratory

An In-Depth Technical Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene

CAS Number: 105551-42-6 Synonyms: [Hydroxy(mesyloxy)iodo]benzene, Phenyliodosohydroxy Methanesulfonate Introduction: A Versatile Hypervalent Iodine(III) Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene is a powerful and...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 105551-42-6 Synonyms: [Hydroxy(mesyloxy)iodo]benzene, Phenyliodosohydroxy Methanesulfonate

Introduction: A Versatile Hypervalent Iodine(III) Reagent

[Hydroxy(methanesulfonyloxy)iodo]benzene is a powerful and versatile hypervalent iodine(III) reagent that has carved a significant niche in modern organic synthesis. As a stable, solid compound, it offers a safer and more convenient alternative to many heavy metal-based oxidants. Its reactivity is characterized by the electrophilic nature of the iodine(III) center and the excellent nucleofugality of the mesyloxy group, enabling a range of oxidative transformations under mild conditions. This guide provides an in-depth exploration of its synthesis, properties, key applications, and safe handling procedures, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Properties & Synthesis

[Hydroxy(methanesulfonyloxy)iodo]benzene belongs to the class of aryliodine(III) organosulfonates. These reagents are potent oxidizing agents widely used for oxygenation and oxidative functionalization of organic substrates.

Key Properties
PropertyValue
Molecular Formula C₇H₉IO₄S
Molecular Weight 316.11 g/mol
Appearance White to off-white crystalline powder.
Purity Typically >98.0%.
Storage Store in a cool, dark place (<15°C is recommended).
Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene

A general and straightforward procedure for the synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene involves the oxidation of iodobenzene in the presence of methanesulfonic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Iodobenzene Iodobenzene reaction_center + Iodobenzene->reaction_center MethanesulfonicAcid Methanesulfonic Acid MethanesulfonicAcid->reaction_center mCPBA m-CPBA mCPBA->reaction_center Oxidant Product [Hydroxy(methanesulfonyloxy)iodo]benzene reaction_center->Product CHCl₃, RT

A General Synthetic Workflow

Experimental Protocol: Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene [1]

  • Reaction Setup: In a round-bottom flask, combine iodobenzene (1.0 eq.), methanesulfonic acid (1.1 eq.), and chloroform (volume as appropriate).

  • Stirring: Stir the mixture for 5 minutes at room temperature.

  • Oxidant Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to collect the solid product.

  • Purification: Wash the collected solid with diethyl ether to yield the desired [Hydroxy(methanesulfonyloxy)iodo]benzene.

Applications in Organic Synthesis

The synthetic utility of [Hydroxy(methanesulfonyloxy)iodo]benzene is vast, with its primary role being the electrophilic functionalization of various organic substrates.

α-Mesyloxylation of Ketones

One of the most prominent applications of this reagent is the direct α-mesyloxylation of ketones. This transformation is highly valuable as α-sulfonyloxy ketones are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

Reaction Mechanism: The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic iodine(III) center of the reagent. This is followed by reductive elimination of iodobenzene and transfer of the mesyloxy group to the α-position of the ketone.

G Ketone Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Intermediate Iodonium Intermediate Enol->Intermediate Nucleophilic Attack Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene Reagent->Intermediate Product α-Mesyloxy Ketone Intermediate->Product Reductive Elimination Byproduct Iodobenzene Intermediate->Byproduct

The α-Mesyloxylation of a Ketone

Experimental Protocol: α-Mesyloxylation of a Generic Ketone

  • Reaction Setup: To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane), add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1-1.2 eq.).

  • Reaction: Stir the mixture at room temperature or gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidative Rearrangements of Alkenes

[Hydroxy(methanesulfonyloxy)iodo]benzene and its analogues are known to effect the oxidative rearrangement of alkenes, particularly styrenes. This reaction typically leads to the formation of α-aryl ketones, which are valuable building blocks in organic synthesis. The outcome of the reaction can be influenced by the solvent and other reaction conditions.

Mechanistic Insight: The reaction is initiated by the electrophilic addition of the hypervalent iodine reagent to the alkene, forming a cyclic iodonium ion intermediate. Subsequent nucleophilic attack by a solvent molecule (e.g., methanol) or the counterion, followed by a 1,2-aryl migration, leads to the rearranged product.

Potential Application in Hofmann Rearrangement

Hypervalent iodine reagents have been successfully employed as mild oxidants for the Hofmann rearrangement of primary carboxamides to the corresponding amines (or carbamates if a nucleophilic solvent is used).[2][3][4][5][6] While specific protocols using [Hydroxy(methanesulfonyloxy)iodo]benzene are less common in the literature compared to reagents like (diacetoxyiodo)benzene (PIDA), the underlying reactivity suggests its potential in this transformation. The reaction proceeds via an isocyanate intermediate formed through the rearrangement of an N-iodoamide species.

Proposed Reaction Scheme:

G Amide Primary Carboxamide NIodoamide N-Iodoamide Intermediate Amide->NIodoamide Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene Reagent->NIodoamide Isocyanate Isocyanate NIodoamide->Isocyanate Rearrangement Amine Amine/Carbamate Isocyanate->Amine + H₂O or ROH

Hofmann Rearrangement Pathway

This catalytic approach, often utilizing a terminal oxidant like Oxone, presents a more environmentally benign alternative to the classical Hofmann rearrangement conditions.[3][6]

Oxidative Cyclization Reactions

Hypervalent iodine reagents are effective mediators of intramolecular oxidative cyclization reactions to form various heterocyclic systems. For instance, the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans has been achieved using catalytic amounts of a hypervalent iodine(III) species.[7][8][9] The electrophilicity of the iodine reagent activates the alkene for intramolecular nucleophilic attack by the phenol group. Given its reactivity, [Hydroxy(methanesulfonyloxy)iodo]benzene is a promising candidate for promoting similar cyclizations.

Safety and Handling

As a potent oxidizing agent, [Hydroxy(methanesulfonyloxy)iodo]benzene requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[10]

  • Eye Irritation: Causes serious eye irritation (H319).[10]

Recommended Handling Precautions: [10][11]

  • Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or other resistant material).

    • Wear safety glasses with side shields or goggles. A face shield is recommended for larger quantities.

    • Wear a lab coat.

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Avoid generating dust.

    • Keep away from heat, sparks, and open flames.

    • Do not subject the material to grinding, shock, or friction.[10]

First Aid Measures: [10][11]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a highly valuable reagent in the arsenal of synthetic organic chemists. Its ability to perform clean and efficient oxidative transformations under mild conditions makes it an attractive alternative to traditional, often more toxic, reagents. The primary application in the α-functionalization of ketones is well-established, and its potential in oxidative rearrangements and cyclizations continues to be explored. By adhering to strict safety protocols, researchers can safely harness the synthetic power of this versatile hypervalent iodine(III) compound to advance their research and development goals.

References

  • TCI Chemicals. (2024, November 14). SAFETY DATA SHEET: [Hydroxy(methanesulfonyloxy)iodo]benzene.
  • Fisher Scientific. (2014, September 28). SAFETY DATA SHEET: [Hydroxy(tosyloxy)iodo]benzene.
  • Merck Millipore. SAFETY DATA SHEET.
  • CP Lab Safety. [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. Retrieved from [Link]

  • Fisher Scientific. (2011, March 18). SAFETY DATA SHEET: Iodobenzene.
  • Yoshimura, A., Middleton, K. R., Luedtke, M. W., Zhu, C., & Zhdankin, V. V. (2012). Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. The Journal of Organic Chemistry, 77(24), 11399–11404.
  • Wikipedia. Hofmann rearrangement. Retrieved from [Link]

  • Singh, F., & Mangaonkar, S. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Synthesis, 50(24), 4940–4948.
  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2010). Hofmann rearrangement of carboxamides mediated by hypervalent iodine species generated in situ from iodobenzene and oxone: reaction scope and limitations. Organic Letters, 12(20), 4644–4647.
  • Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis, 44(08), 1171-1177.
  • Singh, F., & Mangaonkar, S. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Retrieved from [Link]

  • Organic Syntheses. Synthesis of NH-Sulfoximines. Retrieved from [Link]

  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Retrieved from [Link]

  • Li, Y., Guo, H., & Fan, R. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis, 52(06), 928-932.

Sources

Foundational

An In-depth Technical Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract [Hydroxy(methanesulfonyloxy)iodo]benzene, a hypervalent iodine(III) reagent, has emerged as a versatile and powerful tool in modern organic synthes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Hydroxy(methanesulfonyloxy)iodo]benzene, a hypervalent iodine(III) reagent, has emerged as a versatile and powerful tool in modern organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its preparation and characterization, and insights into its reactivity and applications, particularly in the context of drug discovery and development. By offering a detailed exploration of this reagent, this document aims to equip researchers with the knowledge necessary to effectively and safely utilize [Hydroxy(methanesulfonyloxy)iodo]benzene in their synthetic endeavors.

Introduction: The Rise of Hypervalent Iodine Reagents

Hypervalent iodine compounds, which possess an iodine atom in a formal oxidation state higher than the typical +1, have garnered significant attention in organic chemistry over the past few decades.[1][2][3][4][5] These reagents offer a unique combination of stability, reactivity, and low toxicity, positioning them as attractive alternatives to traditional heavy metal-based oxidants.[4] Their reactivity is characterized by the electrophilicity of the iodine center and the excellent leaving group ability of the iodobenzene moiety.[3] Among the diverse array of hypervalent iodine(III) reagents, [Hydroxy(methanesulfonyloxy)iodo]benzene stands out for its specific applications in oxidation and functional group transfer reactions.

This guide will delve into the specific attributes of [Hydroxy(methanesulfonyloxy)iodo]benzene, providing a foundational understanding for its practical application in the laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use and safe handling. This section details the key characteristics of [Hydroxy(methanesulfonyloxy)iodo]benzene.

Structural and General Properties

[Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate or [Hydroxy(mesyloxy)iodo]benzene, is a white to almost white crystalline solid.[6][7] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₉IO₄S[8][9][10]
Molecular Weight 316.11 g/mol [8][9][10]
CAS Registry Number 105551-42-6[8][9][10]
Appearance White to almost white powder/crystal[6][7]
Melting Point 120.0 - 124.0 °C (122 °C as a reference)[6]
Purity >98.0% (Typical)[6][9]
Solubility
Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of [Hydroxy(methanesulfonyloxy)iodo]benzene. Commercial suppliers recommend storing the compound at room temperature, in a cool, dark place, with some suggesting refrigeration.[6] Like many hypervalent iodine reagents, it should be protected from light and moisture to prevent decomposition. The stability of sulfonate esters can vary, but they are generally stable under neutral and mildly acidic conditions.

Synthesis and Characterization

The reliable synthesis and thorough characterization of [Hydroxy(methanesulfonyloxy)iodo]benzene are critical for ensuring its purity and reactivity in subsequent applications. This section provides a detailed experimental protocol for its preparation and outlines the expected analytical data.

Synthetic Methodology: A Step-by-Step Protocol

The most common method for the synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene is a one-pot reaction from iodobenzene.[8] This procedure offers a straightforward and efficient route to the desired product.

Diagram of the Synthetic Workflow:

G reagents Iodobenzene Methanesulfonic Acid Chloroform mixing Mix and Stir (5 min, RT) reagents->mixing mcpba_add Slow Addition of m-CPBA mixing->mcpba_add reaction Stir at RT mcpba_add->reaction filtration Filter Reaction Mixture reaction->filtration washing Wash Solid with Ether filtration->washing product [Hydroxy(methanesulfonyloxy)iodo]benzene washing->product

Caption: Synthetic workflow for [Hydroxy(methanesulfonyloxy)iodo]benzene.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine iodobenzene (10.0 mmol, 1.0 equiv), methanesulfonic acid (11.0 mmol, 1.1 equiv), and chloroform (10.0 mL).

  • Initial Mixing: Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (11.0 mmol, 1.1 equiv) to the stirred solution. The slow addition is crucial to control the reaction exotherm.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, a solid precipitate will have formed. Isolate the solid product by filtration.

  • Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain [Hydroxy(methanesulfonyloxy)iodo]benzene as a white to off-white solid.

Causality Behind Experimental Choices:

  • Excess Sulfonic Acid and m-CPBA: Using a slight excess of methanesulfonic acid and m-CPBA ensures the complete conversion of the starting iodobenzene.

  • Chloroform as Solvent: Chloroform is a suitable solvent that dissolves the starting materials and allows for the precipitation of the product upon formation.

  • Slow Addition of m-CPBA: m-CPBA is a strong oxidizing agent, and its slow addition helps to control the reaction temperature and prevent the formation of unwanted side products.

  • Ether Wash: Diethyl ether is used for washing as it is a poor solvent for the ionic product but effectively dissolves the organic starting materials and byproducts.

Spectroscopic Characterization

While specific, publicly available spectra for [Hydroxy(methanesulfonyloxy)iodo]benzene are scarce, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the methyl protons of the methanesulfonate group. The aromatic protons would likely appear as a multiplet in the region of δ 7.0-8.0 ppm. The methyl protons of the methanesulfonate group would be a singlet, typically appearing around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methyl carbon of the methanesulfonate group. The aromatic carbons would resonate in the δ 120-140 ppm region, while the methyl carbon would be expected at a higher field.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Hydroxy)3200-3600 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methyl)2850-2960
S=O Stretch (Sulfonate)1340-1360 and 1150-1175
S-O Stretch (Sulfonate)900-1000
C=C Stretch (Aromatic)1450-1600

Reactivity and Synthetic Applications

[Hydroxy(methanesulfonyloxy)iodo]benzene is a versatile reagent primarily used for oxidation and electrophilic functionalization reactions. Its reactivity stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the iodobenzene moiety.

Oxidative Transformations

Hypervalent iodine reagents are well-established as mild and selective oxidizing agents.[1][2][4] They can be used for a variety of oxidative transformations, including the oxidation of alcohols to aldehydes and ketones, and the α-functionalization of carbonyl compounds.

Diagram of General Reactivity:

G reagent [Hydroxy(methanesulfonyloxy)iodo]benzene product Oxidized/Functionalized Product reagent->product Oxidation/ Functionalization byproduct Iodobenzene reagent->byproduct Reduction substrate Organic Substrate (e.g., Ketone, Alkene) substrate->product

Caption: General reactivity of [Hydroxy(methanesulfonyloxy)iodo]benzene.

α-Mesyloxylation of Ketones

One of the key applications of [Hydroxy(methanesulfonyloxy)iodo]benzene is the α-mesyloxylation of ketones. This reaction introduces a methanesulfonyloxy group at the α-position of a ketone, providing a valuable intermediate for further synthetic transformations. The related reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is widely used for the α-tosyloxylation of ketones.[11][12][13] It is anticipated that the methanesulfonyloxy derivative behaves similarly.

Experimental Workflow for α-Mesyloxylation:

  • Reaction Setup: Dissolve the ketone substrate in a suitable solvent, such as acetonitrile.

  • Reagent Addition: Add [Hydroxy(methanesulfonyloxy)iodo]benzene to the solution.

  • Reaction Conditions: The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate. The use of ultrasound has been shown to enhance the rate of α-tosyloxylation with HTIB, particularly when the reagent has low solubility.[11]

  • Workup and Purification: After the reaction is complete, the mixture is typically worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The desired α-mesyloxy ketone is then purified by column chromatography.

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be taken when handling [Hydroxy(methanesulfonyloxy)iodo]benzene.

Hazard Identification

While a specific, comprehensive toxicology report for [Hydroxy(methanesulfonyloxy)iodo]benzene is not widely available, information from supplier safety data sheets (SDS) indicates that it is an irritant.[14][15] It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Handling and Storage

Store the reagent in a tightly sealed container in a cool, dry, and dark place.[6] Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

Disposal

Dispose of [Hydroxy(methanesulfonyloxy)iodo]benzene and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a valuable and versatile hypervalent iodine(III) reagent with significant potential in organic synthesis. Its ability to act as a mild oxidizing agent and to facilitate the introduction of the methanesulfonyloxy group makes it a useful tool for the synthesis of complex molecules, including those of pharmaceutical interest. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and insights into its reactivity and safe handling. As research in the field of hypervalent iodine chemistry continues to expand, the applications of [Hydroxy(methanesulfonyloxy)iodo]benzene are likely to grow, further solidifying its place in the synthetic chemist's toolbox.

References

  • Kitamura, T., & Fujiwara, Y. (1997). Recent Progress in the Use of Hypervalent Iodine Reagents in Organic Synthesis. A Review.
  • Kupwade, R. V. (2020). A Concise Review of Hypervalent Iodine with Special Reference to Dess-Martin Periodinane. Mini-Reviews in Organic Chemistry, 17(8), 946-957.
  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62.
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Yadav, M. R., & Singh, R. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. Synthesis, 54(08), 1885-1904.
  • CP Lab Safety. ([n.d.]). [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. Retrieved from [Link]

  • XiXisys. (2025). GHS 11 (Rev.11) SDS Word Download CAS: 105551-42-6 Name: [Hydroxy(methanesulfonyloxy)iodo]benzene. Retrieved from [Link]

  • Prakash, O., Saini, N., & Sharma, P. (1994). Ultrasound Promoted Hypervalent Iodine Reactions: a-Tosyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Tetrahedron Letters, 35(42), 7647-7648.
  • Tanaka, A., Moriyama, K., & Togo, H. (2011). Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. Synlett, 2011(12), 1853-1854.
  • Supplementary Information File. (2021). J Pharm Pharm Sci, 24, 421-434.
  • Basdevant, B., & Legault, C. Y. (2015). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. The Journal of Organic Chemistry, 80(13), 6897-6902.
  • PubChemLite. ([n.d.]). [hydroxy(methanesulfonyloxy)iodo]benzene (C7H9IO4S). Retrieved from [Link]

  • Lucas, H. J., & Kennedy, E. R. (1942). IODOBENZENE. Organic Syntheses, 22, 70.
  • CP Lab Safety. ([n.d.]). [Hydroxy(methanesulfonyloxy)iodo]benzene, 25g, Each. Retrieved from [Link]

  • Dohi, T., et al. (2011). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 16(8), 6896-6910.
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635.
  • Rahman, M. M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
  • Jack Westin. ([n.d.]). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2024). Synthesis and Late-Stage Modification of (−)
  • Rahman, M. M., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Erol, A., et al. (2023). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene...
  • Schmalzbauer, M., et al. (2024). Synthesis and Late-Stage Modification of (−)

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Exploratory

[Hydroxy(methanesulfonyloxy)iodo]benzene mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of [Hydroxy(methanesulfonyloxy)iodo]benzene Abstract [Hydroxy(methanesulfonyloxy)iodo]benzene (HMIB) is a member of the versatile class of hypervalent iodine(III) re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of [Hydroxy(methanesulfonyloxy)iodo]benzene

Abstract

[Hydroxy(methanesulfonyloxy)iodo]benzene (HMIB) is a member of the versatile class of hypervalent iodine(III) reagents, which have garnered significant attention as mild, selective, and environmentally benign alternatives to traditional heavy metal oxidants.[1][2][3] This guide provides a comprehensive exploration of the core mechanisms governing the reactivity of HMIB. We will dissect the fundamental steps of ligand exchange, intermediate formation, and reductive elimination that underpin its action. Furthermore, we will delve into the distinct ionic and single-electron transfer (SET) pathways, supported by experimental evidence and detailed protocols designed for researchers, chemists, and drug development professionals. The aim is to furnish a deep, mechanistically-grounded understanding that empowers the strategic application of this powerful reagent in modern organic synthesis.

Reagent Profile: Synthesis and Characteristics

[Hydroxy(methanesulfonyloxy)iodo]benzene, an aryliodine(III) organosulfonate, is structurally analogous to the well-known Koser's Reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB).[4][5] Its reactivity is centered on the hypervalent iodine atom, which bears a hydroxyl group and a readily displaceable methanesulfonyloxy (mesyloxy) group. This configuration renders the iodine center highly electrophilic and makes the overall molecule an excellent oxidizing agent and a source for electrophilic functionalization.[4][6]

The key advantages of using hypervalent iodine reagents like HMIB include their high stability, low toxicity, and operational simplicity compared to many transition metal-based reagents.[3][7]

Experimental Protocol: Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene

The synthesis of HMIB can be achieved through a straightforward one-pot oxidation of iodobenzene in the presence of methanesulfonic acid.[8]

Materials:

  • Iodobenzene (10.0 mmol)

  • Methanesulfonic acid (11.0 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (11.0 mmol)

  • Chloroform (10.0 mL)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add iodobenzene (10.0 mmol), methanesulfonic acid (11.0 mmol), and chloroform (10.0 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Slowly add m-CPBA (11.0 mmol) portion-wise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting iodobenzene is consumed.

  • Upon completion, filter the resulting precipitate.

  • Wash the collected solid thoroughly with diethyl ether to remove soluble impurities.

  • Dry the solid product under vacuum to yield [Hydroxy(methanesulfonyloxy)iodo]benzene.

The Core Mechanistic Framework

The diverse reactivity of HMIB across various substrates is unified by a fundamental three-step mechanistic sequence. This framework explains its ability to act as both an oxidant and a group-transfer agent.

  • Ligand Exchange: The reaction initiates with the substrate (e.g., a ketone enol, an alcohol, or a phenol) displacing the hydroxyl group on the iodine(III) center.[9] This step forms a key iodine(III)-substrate intermediate.

  • Intermediate Formation: The nature of this intermediate is crucial and dictates the subsequent reaction pathway. For carbonyl compounds, an electrophilic iodine(III) enolate is formed.[10]

  • Reductive Elimination: This final step involves the collapse of the intermediate. A functional group is transferred to the substrate, and the iodine(III) is reduced to iodine(I) in the form of iodobenzene, which serves as the leaving group.[6]

Reagent PhI(OH)OMs Intermediate Iodine(III)-Substrate Intermediate PhI(OMs)-Substrate Reagent->Intermediate  Ligand Exchange (-H₂O) Substrate Substrate-H (e.g., Enol) Substrate->Intermediate Product Functionalized Product (Product-OMs) Intermediate->Product Reductive Elimination Iodobenzene Iodobenzene (PhI) Intermediate->Iodobenzene Reduction of I(III) to I(I)

General Mechanistic Pathway of HMIB.

Detailed Mechanistic Pathways

While the core framework is universal, the specific electronic events can vary depending on the substrate and reaction conditions, primarily branching into ionic or single-electron transfer (SET) pathways.

The Ionic Pathway: α-Functionalization of Carbonyls

The most prevalent mechanism for HMIB, particularly in the α-functionalization of ketones and other carbonyl compounds, is an ionic pathway.[5][10]

  • Enol/Enolate Formation: The carbonyl compound tautomerizes to its enol form or is deprotonated to form an enolate.

  • Nucleophilic Attack: The electron-rich enol/enolate attacks the electrophilic iodine(III) center of HMIB, displacing the hydroxyl group to form a key iodine(III) enolate intermediate.[10]

  • Intramolecular Reductive Elimination: The methanesulfonyloxy group, now positioned for attack, is transferred to the α-carbon. This can be viewed as an intramolecular nucleophilic attack on the α-carbon, facilitated by the excellent leaving group ability of the iodobenzene moiety. This concerted step results in the α-methanesulfonyloxylated product and iodobenzene.

Meticulous mechanistic studies on the analogous Koser's reagent, including NMR analysis and crossover experiments, strongly support an ionic mechanism for this transformation.[5]

cluster_1 Step 1: Intermediate Formation cluster_2 Step 2: Reductive Elimination Enol Ketone Enol Enolate_Intermediate Iodine(III) Enolate Intermediate Enol->Enolate_Intermediate Nucleophilic Attack on I(III) HMIB PhI(OH)OMs HMIB->Enolate_Intermediate Alpha_Product α-Mesyloxy Ketone Enolate_Intermediate->Alpha_Product Intramolecular Transfer of OMs Iodobenzene PhI Enolate_Intermediate->Iodobenzene Reduction I(III) → I(I)

Ionic Pathway for α-Functionalization of Ketones.
The Single-Electron Transfer (SET) Pathway

Under specific conditions, particularly in highly polar, non-nucleophilic fluoroalcohol solvents like 2,2,2-trifluoroethanol (TFE), HMIB can function as a single-electron oxidant.[3] This pathway is relevant for electron-rich substrates such as substituted thiophenes or phenols.

  • SET Oxidation: HMIB accepts a single electron from the electron-rich substrate, generating a substrate cation radical and a transient iodine(II) species.

  • Radical Coupling/Further Reaction: The highly reactive cation radical can then undergo various transformations, such as coupling with another molecule or reacting with the solvent. For instance, in the synthesis of diaryliodonium salts from thiophenes, the thiophene cation radical attacks the iodobenzene moiety.[3]

Evidence for this pathway comes from ESR and UV measurements which have successfully detected the formation of aromatic cation radicals when using HTIB in fluoroalcohol solvents.[3]

ElectronRichSubstrate Electron-Rich Substrate (e.g., Thiophene) CationRadical Substrate Cation Radical (Substrate•+) ElectronRichSubstrate->CationRadical Single-Electron Transfer HMIB PhI(OH)OMs IodineII [PhI(OH)OMs]•- HMIB->IodineII SET Product Final Product (e.g., Diaryliodonium Salt) CationRadical->Product Radical Coupling / Further Steps IodineII->Product

Single-Electron Transfer (SET) Pathway.

Experimental Design for Mechanistic Elucidation

To validate the proposed mechanisms and provide practical workflows, the following protocols are outlined.

Protocol: α-Methanesulfonyloxylation of Acetophenone

This procedure is a representative application of HMIB for the α-functionalization of a ketone via the ionic pathway.

Materials:

  • Acetophenone (5.0 mmol)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMIB) (5.5 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • Dissolve acetophenone (5.0 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add HMIB (5.5 mmol) to the solution at room temperature.

  • Stir the reaction mixture. The reaction is typically complete within a few hours (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield α-(methanesulfonyloxy)acetophenone.

Protocol: Mechanistic Probe with a Radical Trap (TEMPO)

This experiment is designed to distinguish between an ionic and a radical pathway. The presence of a radical scavenger like TEMPO should inhibit a reaction proceeding via a radical mechanism but have little to no effect on a purely ionic one.

cluster_workflow Experimental Workflow cluster_interpretation Interpretation of Results Start Set up two parallel reactions: A) Substrate + HMIB B) Substrate + HMIB + TEMPO Incubate Stir both reactions under identical conditions (time, temp) Start->Incubate Analyze Analyze reaction progress/yield by HPLC or GC-MS Incubate->Analyze Result1 Yield(A) ≈ Yield(B) (No inhibition by TEMPO) Analyze->Result1 Result2 Yield(A) >> Yield(B) (Significant inhibition by TEMPO) Analyze->Result2 Conclusion1 Conclusion: Ionic Mechanism is Dominant Result1->Conclusion1 Conclusion2 Conclusion: Radical/SET Pathway is Operating Result2->Conclusion2

Workflow for Mechanistic Probe using TEMPO.

Substrate Scope and Reactivity Summary

HMIB is a versatile reagent capable of effecting a wide range of transformations. The table below summarizes its reactivity with key classes of organic substrates.

Substrate ClassReagent SystemPredominant MechanismTypical Product(s)Reference(s)
Ketones/Enolates HMIB in MeCN/CHCl₃Ionicα-Mesyloxy ketones[5],[10]
Alkenes HMIB in alcoholIonic1,2-Difunctionalized alkanes[5]
Phenols HMIBIonic or SETQuinones, Spirocycles[11],[9]
Thiophenes HMIB in TFE/HFIPSETThienyl(aryl)iodonium salts[3]
Thioureas HMIBIonicCarbodiimides[5]
Alcohols HMIBIonicOxidized products (aldehydes/ketones)[4]

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene operates through a well-defined mechanistic framework involving ligand exchange and reductive elimination. Its synthetic utility is derived from its ability to engage substrates through distinct ionic and single-electron transfer pathways, which can be selected based on the substrate's electronic properties and the choice of solvent. The ionic pathway dominates the functionalization of carbonyl compounds, while the SET pathway provides a route to functionalize electron-rich aromatics. This mechanistic dichotomy, combined with the reagent's operational advantages, establishes HMIB and its analogs as powerful tools for modern synthetic chemistry, enabling complex molecular construction under mild and selective conditions.

References

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024). Vertex AI Search.
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC.
  • Hypervalent iodine(III) reagents in organic synthesis. (2009). ARKIVOC.
  • Hypervalent organo iodines reagents in organic synthesis. Slideshare.
  • Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. (2020). Frontiers in Chemistry.
  • Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Organic Chemistry Portal.
  • Hypervalent Iodine Oxidation of Flavonols Using [Hydroxy(tosyloxy)iodo]benzene in Methanol. Semantic Scholar.
  • Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2– b]isoquinolines.
  • [HYDROXY(METHANESULFONYLOXY)IODO]BENZENE synthesis. ChemicalBook.
  • Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.
  • Synthesis of Koser's Reagent and Deriv
  • Carbonyl oxidation with hypervalent iodine reagents. Wikipedia.
  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Organic Reactions.
  • Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. (2011). Molecules.
  • [Hydroxy(tosyloxy)iodo]benzene Chemical Properties,Uses,Production. ChemicalBook.

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Foundational

A Comprehensive Technical Guide to the Stability and Storage of [Hydroxy(methanesulfonyloxy)iodo]benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Utility and Challenges of a Hypervalent Iodine Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene, often referred to as HMSIB...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Challenges of a Hypervalent Iodine Reagent

[Hydroxy(methanesulfonyloxy)iodo]benzene, often referred to as HMSIB or by its synonym [Hydroxy(mesyloxy)iodo]benzene, is a hypervalent iodine(III) reagent that has found significant application in modern organic synthesis. Its utility lies in its capacity to act as a mild and efficient oxidant and as a source of an electrophilic mesyloxy group. This reagent is instrumental in a variety of chemical transformations, including the α-mesyloxylation of ketones and β-dicarbonyl compounds. Despite its synthetic advantages, the efficacy and safety of using HMSIB are intrinsically linked to its stability and proper storage. This guide provides an in-depth analysis of the factors governing the stability of HMSIB and outlines best practices for its storage and handling to ensure experimental reproducibility and laboratory safety.

Chemical Stability: Factors Influencing Decomposition

The stability of [Hydroxy(methanesulfonyloxy)iodo]benzene is a critical consideration for its practical application. While generally more stable than many other hypervalent iodine reagents, its integrity can be compromised by several environmental factors.

Thermal Stress: Elevated temperatures can lead to the decomposition of HMSIB. While some related hypervalent iodine reagents like [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's Reagent, show partial decomposition at temperatures as high as 80°C, it is crucial to avoid exposing HMSIB to excessive heat.[1] Decomposition at elevated temperatures can reduce the reagent's purity and efficacy, potentially leading to inconsistent reaction outcomes.[1]

Light Sensitivity: Like many complex organic molecules, HMSIB can be sensitive to light.[1] Photolytic degradation can occur, leading to the formation of undesired byproducts. This sensitivity necessitates storage in opaque or amber containers to minimize exposure to ambient light.

Moisture and Atmospheric Conditions: Although some analogous hypervalent iodine compounds are described as stable to air and non-hygroscopic, it is best practice to handle HMSIB in a dry environment and to store it in a tightly sealed container to prevent hydrolysis and reaction with atmospheric moisture.[1][2]

Recommended Storage Protocols

To maintain the integrity and reactivity of [Hydroxy(methanesulfonyloxy)iodo]benzene, adherence to specific storage conditions is paramount. The following recommendations are based on information from suppliers and safety data sheets.[3][4]

Parameter Recommendation Rationale
Temperature Refrigerated.To minimize thermal decomposition and preserve the reagent's purity and reactivity over time.
Atmosphere Store in a tightly closed container in a dry and well-ventilated place.[3][4]To protect against moisture and atmospheric contaminants that could lead to degradation.
Light Exposure Store in the dark or in a light-resistant container.[1]To prevent photolytic decomposition.
Container Use the original supplier container or a chemically resistant, tightly sealed vessel.To ensure compatibility and prevent contamination.

Experimental Workflow: Handling and Dispensing

Proper handling techniques are essential to ensure both the longevity of the reagent and the safety of the user.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[3]

  • Hand Protection: Wear suitable protective gloves.[3]

  • Respiratory Protection: In case of dust formation, use a dust mask.

  • Body Protection: A lab coat or other protective clothing should be worn.[3]

Dispensing Protocol:

  • Work Area: Conduct all handling in a well-ventilated area, preferably within a fume hood.

  • Inert Atmosphere: For sensitive applications, consider handling the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

  • Weighing: Tare a clean, dry weighing vessel. Quickly and carefully transfer the desired amount of HMSIB to the vessel and securely close the main container immediately.

  • Transfer: Promptly transfer the weighed reagent to the reaction vessel.

  • Cleaning: Clean any spills immediately and dispose of waste according to institutional and local regulations.[4][5]

Visualizing the Handling Workflow

The following diagram illustrates the key decision points and actions in the handling and use of [Hydroxy(methanesulfonyloxy)iodo]benzene.

G start Start: Need to use HMSIB check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage assess_reagent Assess Reagent Appearance (Color, Consistency) check_storage->assess_reagent ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_reagent->ppe Looks OK end End assess_reagent->end Degraded? Consult Safety Officer prepare_workspace Prepare Workspace (Fume Hood, Inert Atmosphere if needed) ppe->prepare_workspace weigh Weigh Required Amount prepare_workspace->weigh transfer Transfer to Reaction weigh->transfer store Return to Proper Storage transfer->store store->end

Caption: Workflow for the safe and effective handling of HMSIB.

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a valuable reagent in organic synthesis, but its effective and safe use is contingent upon a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can ensure the integrity of the reagent, leading to more reliable and reproducible experimental outcomes while maintaining a safe laboratory environment.

References

  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. [Link]

  • CP Lab Safety. [Hydroxy(methanesulfonyloxy)iodo]benzene, 25g, Each. [Link]

  • Stockholm University. Synthesis of Koser's Reagent and Derivatives. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 105551-42-6 Name: [Hydroxy(methanesulfonyloxy)iodo]benzene. [Link]

  • Drugs.com. Koser's Reagent. [Link]

Sources

Exploratory

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of [Hydroxy(methanesulfonyloxy)iodo]benzene

Introduction: Beyond a Reagent, A Thermodynamic Puzzle [Hydroxy(methanesulfonyloxy)iodo]benzene, a prominent member of the hypervalent iodine(III) family, has carved a niche in modern organic synthesis as a potent and se...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Reagent, A Thermodynamic Puzzle

[Hydroxy(methanesulfonyloxy)iodo]benzene, a prominent member of the hypervalent iodine(III) family, has carved a niche in modern organic synthesis as a potent and selective oxidizing agent. Its utility in facilitating a diverse array of chemical transformations is well-documented. However, to the researcher, synthetic chemist, and drug development professional, a molecule's true potential is not merely defined by its reactivity but also by its inherent stability and energetic characteristics. Understanding the thermodynamic properties of [Hydroxy(methanesulfonyloxy)iodo]benzene is paramount for optimizing reaction conditions, ensuring process safety, and unlocking novel applications.

This technical guide provides an in-depth exploration of the thermodynamic landscape of [Hydroxy(methanesulfonyloxy)iodo]benzene. We will navigate the theoretical underpinnings and practical methodologies for determining its key thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy. This document moves beyond a simple recitation of data, offering a cohesive narrative that intertwines experimental rigor with computational foresight, thereby providing a comprehensive framework for researchers in the field.

The Significance of Thermodynamic Insight in Hypervalent Iodine Chemistry

Hypervalent iodine compounds, such as [Hydroxy(methanesulfonyloxy)iodo]benzene, exist in a higher oxidation state than predicted by the octet rule, rendering them potent electrophiles and oxidizing agents.[1] Their reactivity is intrinsically linked to their thermodynamic stability. A thorough understanding of their thermodynamic properties offers several key advantages:

  • Predictive Reactivity: The Gibbs free energy of reaction, which is a function of enthalpy and entropy, dictates the spontaneity and equilibrium position of a chemical transformation. By knowing the thermodynamic properties of the reagent, one can predict the feasibility of a desired reaction and screen for potential side reactions.

  • Process Optimization and Safety: The enthalpy of formation provides insight into the energy stored within the molecule. This is crucial for assessing thermal stability and identifying potential hazards associated with exothermic decompositions.[2][3] Differential Scanning Calorimetry (DSC) is a powerful tool for evaluating the thermal stability of hypervalent iodine compounds.[4][5][6]

  • Mechanistic Elucidation: Computational studies that map the Gibbs free energy profile of a reaction pathway are invaluable for understanding reaction mechanisms.[7] These studies can identify transition states and intermediates, providing a deeper understanding of how the reagent functions.

Experimental Determination of Thermodynamic Properties: A Practical Approach

While direct experimental data for [Hydroxy(methanesulfonyloxy)iodo]benzene is not extensively published, we can outline robust, validated protocols for its determination based on established principles of chemical thermodynamics.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.[1][8][9][10][11]

Causality Behind Experimental Choices:

  • Constant Volume: Bomb calorimetry is a constant volume process, which directly measures the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships.

  • Complete Combustion: The use of high-pressure oxygen ensures the complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, I₂, and SO₃), which is essential for accurate measurements.

  • Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine the heat capacity of the calorimeter system.[11]

Experimental Protocol: Determination of ΔHc°

  • Sample Preparation: A precisely weighed pellet of [Hydroxy(methanesulfonyloxy)iodo]benzene (approx. 1 gram) is prepared.

  • Bomb Assembly: The pellet is placed in the sample holder within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure condensation of water vapor produced during combustion.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a constant temperature is reached.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings. The heat released during the combustion is calculated using the heat capacity of the calorimeter. Corrections are also made for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of ΔHf°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Enthalpy of Solution via Solution Calorimetry

Solution calorimetry provides a method to determine the enthalpy of solution (ΔHsoln), which can be useful in understanding the energetics of dissolving the reagent in various solvents for reactions.[12][13][14][15]

Causality Behind Experimental Choices:

  • Isothermal or Isoperibol Conditions: The experiment is conducted under conditions where the temperature of the surroundings is kept constant, allowing for the accurate measurement of the heat absorbed or released by the solution.

  • Solvent Selection: The choice of solvent is critical and should be relevant to the intended application of the reagent.

Experimental Protocol: Determination of ΔHsoln

  • Calorimeter Setup: A known volume of the desired solvent is placed in the reaction vessel of the solution calorimeter and allowed to reach thermal equilibrium.

  • Sample Introduction: A precisely weighed sample of [Hydroxy(methanesulfonyloxy)iodo]benzene is introduced into the solvent.

  • Data Acquisition: The temperature of the solution is monitored until it returns to a stable baseline.

  • Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

Thermal Stability via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to assess the thermal stability of a compound by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2][3][5][6]

Causality Behind Experimental Choices:

  • Controlled Heating Rate: A linear heating rate allows for the precise determination of transition temperatures and enthalpies.

  • Inert Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocol: Thermal Stability Analysis

  • Sample Preparation: A small, accurately weighed sample of [Hydroxy(methanesulfonyloxy)iodo]benzene is hermetically sealed in an aluminum pan.

  • DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature and the peak temperature of decomposition provide information on the thermal stability of the compound. The integrated area of the decomposition peak corresponds to the enthalpy of decomposition.

Computational Thermochemistry: A Predictive and Complementary Tool

In the absence of extensive experimental data, computational chemistry provides a powerful and increasingly accurate means of predicting the thermodynamic properties of molecules.[7][16][17][18] For a molecule like [Hydroxy(methanesulfonyloxy)iodo]benzene, computational methods can provide valuable insights into its thermochemistry.

Density Functional Theory (DFT)

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[19][20][21]

Causality Behind Methodological Choices:

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) is crucial for obtaining accurate results. For iodine-containing compounds, basis sets with effective core potentials are often employed.[22]

  • Geometry Optimization and Frequency Analysis: The first step in any calculation is to find the lowest energy geometry of the molecule. A subsequent frequency calculation confirms that the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Workflow: DFT Calculation of Thermodynamic Properties

DFT_Workflow start Define Molecular Structure of [Hydroxy(methanesulfonyloxy)iodo]benzene opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation at the Optimized Geometry opt->freq verify Verify No Imaginary Frequencies (Confirms a True Minimum) freq->verify verify->opt If false, re-optimize thermo Extract Thermodynamic Data: - Zero-Point Vibrational Energy (ZPVE) - Thermal corrections to Enthalpy - Entropy verify->thermo If true final Calculate Standard Enthalpy of Formation, Entropy, and Gibbs Free Energy thermo->final

Caption: A generalized workflow for the calculation of thermodynamic properties using DFT.

High-Accuracy Composite Methods

For even greater accuracy, composite methods such as the Gaussian-n theories (G2, G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) can be employed.[23][24][25][26][27][28][29][30][31][32] These methods involve a series of calculations at different levels of theory and with different basis sets, with the results combined to extrapolate to a highly accurate energy.

Causality Behind Methodological Choices:

  • Error Cancellation: These methods are designed to systematically cancel out errors inherent in the individual levels of theory and basis sets.

  • "Chemical Accuracy": For many small to medium-sized molecules, these methods can achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of the experimental value.[33]

Protocol: High-Accuracy Calculation of ΔHf°

  • Select a Composite Method: Choose an appropriate method based on the desired accuracy and available computational resources (e.g., G4 theory for high accuracy).

  • Perform the Series of Calculations: Run the prescribed sequence of geometry optimizations, frequency calculations, and single-point energy calculations as defined by the chosen method.

  • Combine the Energies: The individual energies are combined according to the specific formula of the composite method to yield a highly accurate total electronic energy.

  • Calculate the Enthalpy of Formation: The enthalpy of formation is then calculated using the atomization method or isodesmic reactions, which involve well-characterized reference species.

Synergy of Experiment and Theory: A Holistic Understanding

The most robust understanding of the thermodynamic properties of [Hydroxy(methanesulfonyloxy)iodo]benzene is achieved through a synergistic approach that combines experimental measurements and theoretical calculations.

Synergy_Diagram Exp Experimental Determination Comp Computational Prediction Exp->Comp Guides selection of computational methods Holistic Holistic Thermodynamic Profile Exp->Holistic Provides benchmark data and validation Comp->Exp Suggests new experiments and interprets results Comp->Holistic Offers predictive insights and mechanistic details

Caption: The synergistic relationship between experimental and computational approaches.

Experimental data, where available, provides crucial benchmarks for validating and refining computational models. In turn, computational studies can help to interpret experimental results, predict properties that are difficult to measure, and guide the design of future experiments.

Quantitative Data Summary

While specific experimental values for [Hydroxy(methanesulfonyloxy)iodo]benzene are pending determination, the following table provides a template for summarizing the key thermodynamic parameters that should be targeted for this compound. For illustrative purposes, typical ranges for similar hypervalent iodine compounds are included where applicable.

Thermodynamic PropertySymbolTypical Experimental MethodPredicted Computational MethodExpected Value/Range
Standard Enthalpy of Formation (gas)ΔHf°(g)Indirectly from Bomb CalorimetryG4, CBS-QB3, DFTTo be determined
Standard Molar Entropy (gas)S°(g)Statistical ThermodynamicsDFT (Frequency Calculation)To be determined
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)ΔHf° - TΔSf°Calculated from ΔHf° and S°To be determined
Decomposition Temperature (onset)Td,onsetDifferential Scanning CalorimetryN/A120 - 270 °C (for related compounds)[3]
Enthalpy of DecompositionΔHdecDifferential Scanning CalorimetryN/A-30 to 140 kJ/mol (for related compounds)[3]

Conclusion and Future Outlook

This technical guide has laid out a comprehensive framework for the determination and understanding of the thermodynamic properties of [Hydroxy(methanesulfonyloxy)iodo]benzene. By leveraging a combination of established experimental techniques such as bomb calorimetry, solution calorimetry, and differential scanning calorimetry, alongside powerful computational methods like DFT and high-accuracy composite theories, a complete thermodynamic profile of this important reagent can be established.

The path forward for researchers is clear: a concerted effort to perform the outlined experimental measurements will provide the much-needed benchmark data for this compound. Simultaneously, rigorous computational studies will not only predict these properties but also offer a deeper mechanistic understanding of its reactivity. The synergy of these approaches will undoubtedly lead to the safer, more efficient, and more innovative application of [Hydroxy(methanesulfonyloxy)iodo]benzene in the years to come.

References

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Foundational

An In-Depth Technical Guide to the Safe Handling and Application of [Hydroxy(methanesulfonyloxy)iodo]benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of [Hydroxy(methanesulfonyloxy)iodo]benzene. Designed for professionals in research and drug development, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this versatile hypervalent iodine(III) reagent.

Introduction: Understanding the Reagent

[Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate, is a powerful and versatile oxidizing agent belonging to the class of hypervalent iodine(III) compounds.[1][2][3][4] Its utility in organic synthesis is well-established, particularly in the α-functionalization of carbonyl compounds, where it serves as an efficient precursor for introducing nucleophiles to the α-position of ketones.[5][6] The reactivity of this reagent is analogous to the more commonly known Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene, and it offers a valuable alternative in various synthetic transformations. However, its potent oxidizing nature necessitates a thorough understanding of its stability, reactivity, and associated hazards to ensure safe handling in a laboratory setting.

The core of its reactivity lies in the hypervalent iodine center, which readily undergoes reductive elimination, making it a strong electrophile and oxidant.[7] This inherent reactivity, while synthetically useful, also presents potential hazards, including thermal instability and incompatibility with certain classes of compounds. Therefore, a comprehensive understanding of its chemical properties is paramount for its safe and effective application.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), [Hydroxy(methanesulfonyloxy)iodo]benzene is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

While specific toxicity data for this compound is limited, the hazards associated with its components and similar hypervalent iodine reagents warrant a cautious approach. The general safety precautions for handling iodobenzene and other hypervalent iodine compounds should be strictly followed.

Core Safety and Handling Protocols

A proactive and informed approach to safety is critical when working with [Hydroxy(methanesulfonyloxy)iodo]benzene. The following protocols are designed to create a self-validating system of safety, minimizing risk at every stage of handling.

Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense against exposure. The following should be considered mandatory when handling this reagent:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Protective Clothing: A lab coat and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls
  • Ventilation: All handling of [Hydroxy(methanesulfonyloxy)iodo]benzene should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is crucial to minimize inhalation of any dust or potential decomposition products.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage and Stability

Proper storage is crucial to maintain the integrity and safety of the reagent.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigerated storage.[2] It should be protected from light and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and combustible materials.

Reactivity Profile and Safe Experimental Design

Understanding the reactivity of [Hydroxy(methanesulfonyloxy)iodo]benzene is key to designing safe and effective experiments. Its primary role is as an electrophilic oxidant.

General Reactivity

The reagent is known to participate in a variety of oxidative transformations. Its reactivity is largely governed by the electrophilicity of the iodine(III) center and the nature of the ligands attached to it. The methanesulfonyloxy group is a good leaving group, facilitating nucleophilic attack at the iodine or at a substrate activated by the reagent.

α-Functionalization of Ketones

A primary application of [Hydroxy(methanesulfonyloxy)iodo]benzene and its analogs is the α-tosyloxylation or α-mesyloxylation of ketones. This reaction typically proceeds via an enol or enolate intermediate.[5][10][11]

Causality in Experimental Design: The choice of solvent can significantly impact the reaction rate and selectivity. For instance, in the related α-tosyloxylation of ketones, the use of polar, non-coordinating solvents is often preferred. The reaction mechanism is thought to involve the formation of an enol intermediate, which then attacks the electrophilic iodine reagent.

Diagram: Generalized Workflow for α-Mesyloxylation of a Ketone

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Ketone in Anhydrous Solvent add_reagent Add [Hydroxy(methanesulfonyloxy)iodo]benzene (portion-wise or as a solution) start->add_reagent 1. stir Stir at Controlled Temperature add_reagent->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. Monitor progress quench Quench with aq. Na2S2O3/NaHCO3 monitor->quench 4. Upon completion extract Extract with Organic Solvent quench->extract 5. wash Wash with Brine extract->wash 6. dry Dry over Na2SO4/MgSO4 wash->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Chromatography concentrate->purify 9.

Caption: A typical experimental workflow for the α-mesyloxylation of a ketone.

Safe Quenching and Work-up Procedures

Reactions involving hypervalent iodine reagents often leave residual oxidant and iodobenzene byproducts. A robust quenching and work-up procedure is essential for safety and product purity.

Self-Validating Protocol for Quenching:

  • Cool the reaction mixture: Before quenching, it is advisable to cool the reaction mixture in an ice bath, especially if the reaction was run at elevated temperatures.

  • Quench with a reducing agent: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective quenching agent for unreacted hypervalent iodine species. The thiosulfate reduces the I(III) species to the less hazardous iodide (I⁻).

  • Neutralize acidic byproducts: Often, these reactions are run under conditions that can generate acidic byproducts. Adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will neutralize these acids.

  • Visual Confirmation: The disappearance of the characteristic yellow color of some iodine species can be a visual indicator of a complete quench.

  • Extraction and Washing: After quenching, the product is typically extracted into an organic solvent. Subsequent washing of the organic layer with brine helps to remove any remaining aqueous contaminants.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a designated, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

Proper disposal of waste generated from experiments using [Hydroxy(methanesulfonyloxy)iodo]benzene is crucial to protect the environment and comply with regulations.

  • Solid Waste: Unused reagent and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste Streams:

    • Quenching: All reaction mixtures should be quenched with sodium thiosulfate as described in the work-up procedure to reduce the hypervalent iodine.

    • Collection: The aqueous and organic waste streams should be collected in separate, appropriately labeled hazardous waste containers. Do not dispose of these wastes down the drain.[12]

    • Iodobenzene Byproducts: The resulting iodobenzene is also a hazardous substance and must be disposed of as hazardous waste.[12]

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[8]

Diagram: Waste Disposal Workflow

G cluster_generation Waste Generation cluster_treatment In-Lab Treatment cluster_collection Waste Collection cluster_disposal Final Disposal reaction_waste Reaction Mixture (contains unreacted reagent, product, iodobenzene) quench_waste Quench with aq. Na2S2O3/NaHCO3 reaction_waste->quench_waste solid_waste Contaminated Solids (gloves, weighing paper) solid_hw Solid Hazardous Waste solid_waste->solid_hw aqueous_waste Aqueous Hazardous Waste quench_waste->aqueous_waste organic_waste Organic Hazardous Waste quench_waste->organic_waste ehs EHS Pickup aqueous_waste->ehs organic_waste->ehs solid_hw->ehs

Caption: A systematic workflow for the safe disposal of waste from reactions using [Hydroxy(methanesulfonyloxy)iodo]benzene.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₇H₉IO₄S[2][4][13]
Molecular Weight 316.11 g/mol [4][13]
CAS Number 105551-42-6[2][4][13][14]
Appearance White to almost white powder or crystal
Purity >98.0%[2]
Storage Temperature Refrigerated or room temperature in a cool, dark place[2][3]

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a valuable reagent in organic synthesis, offering a powerful tool for oxidative transformations. However, its utility is intrinsically linked to a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this hypervalent iodine(III) compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Jobin-Des Lauriers, A., & Legault, C. Y. (2016). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 18(1), 108–111. [Link]

  • CP Lab Safety. ([Hydroxy(methanesulfonyloxy)iodo]benzene, 25g, Each). Retrieved from [Link]

  • Poh, J.-S., & Wirth, T. (2020). C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones. Chemistry – A European Journal, 27(14), 4317-4321. [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • ResearchGate. (SCHEME 1 (a) General representation of α-tosyloxylation ketone...). Retrieved from [Link]

  • XiXisys. (GHS 11 (Rev.11) SDS Word 下载CAS: 105551-42-6 Name: [Hydroxy(methanesulfonyloxy)iodo]benzene). Retrieved from [Link]

  • Molbase. ([Hydroxy(Methanesulfonyloxy)iodo]benzene, CasNo.105551-42-6). Retrieved from [Link]

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  • Koser, G. F., Relenyi, A. G., Kalos, A. N., Rebrovic, L., & Wettach, R. H. (1982). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 47(12), 2487–2489. [Link]

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  • Ito, M., Ogawa, C., Yamaoka, N., Fujioka, H., Dohi, T., & Kita, Y. (2010). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 15(3), 1918–1931. [Link]

  • Le-Huu, S., et al. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development. [Link]

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  • ResearchGate. (The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp C-H Insertion Products). Retrieved from [Link]

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  • ResearchGate. (Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2– b]isoquinolines). Retrieved from [https://www.researchgate.net/publication/236005898_Reactions_promoted_by_hydroxy(tosyloxy)iodo]benzene_in_pyrazino[1,2-b]isoquinolines]([Link])

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literature review on hypervalent iodine(III) sulfonates

An In-Depth Technical Guide to Hypervalent Iodine(III) sulfonates for Researchers, Scientists, and Drug Development Professionals Abstract Hypervalent iodine(III) compounds have emerged from relative obscurity to become...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hypervalent Iodine(III) sulfonates for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypervalent iodine(III) compounds have emerged from relative obscurity to become powerful, versatile, and environmentally benign reagents in modern organic synthesis.[1][2] Their reactivity, often likened to that of heavy metal reagents but without the associated toxicity, has established them as indispensable tools for a wide array of chemical transformations.[3] This guide focuses specifically on the highly reactive class of hypervalent iodine(III) sulfonates. We will explore the fundamental principles governing their structure and reactivity, delve into their synthesis, and provide a detailed overview of their synthetic applications, from oxidative functionalizations to complex molecular rearrangements. This document is intended as a technical resource, providing both a theoretical framework and practical, field-proven insights for professionals in chemical research and drug development.

The World of Hypervalent Iodine: A Primer

The term "hypervalent" describes molecules containing a main group element with more than the traditional octet of electrons in its valence shell.[3] For iodine, this occurs in its +3 (Iodine(III) or λ³-iodane) and +5 (Iodine(V) or λ⁵-iodane) oxidation states. The chemistry of these species is dominated by the nature of the "hypervalent bond."

Structure and the Three-Center, Four-Electron (3c-4e) Bond

Organic iodine(III) compounds (ArIX₂) typically adopt a distorted trigonal bipyramidal geometry.[4][5] The aryl group and two lone pairs of electrons occupy the equatorial positions, while the two most electronegative ligands (X) reside in the axial positions.[4]

The bonding of these axial ligands is best described by the three-center, four-electron (3c-4e) model. This involves a linear L-I-L arrangement where the iodine 5p orbital overlaps with orbitals from the two axial ligands.[4][5] This bond is characteristically longer, weaker, and more polarized than a standard covalent bond.[4][6] It is this inherent weakness and polarization that dictates the high reactivity of hypervalent iodine reagents, facilitating two key processes:

  • Ligand Exchange: The labile axial ligands can be readily swapped with other nucleophiles.

  • Reductive Elimination: The iodine center readily reduces from I(III) to the more stable I(I) state, typically eliminating iodobenzene or a derivative. The exceptional leaving group ability of the phenyliodonio group (-IPhX) is a primary driver for these reactions, estimated to be ~10⁶ times greater than that of triflate.[3]

Hypervalent Bond cluster_0 T-shaped Geometry of ArIX₂ I I Ar Ar I->Ar X2 X I->X2 lp1 : lp2 : X1 X X1->I

Caption: T-shaped geometry of a λ³-iodane showing axial ligands (X).

The Sulfonate Ligand Advantage

While various ligands (acetates, halides, etc.) can be used, sulfonates—particularly trifluoromethanesulfonate (triflate, OTf), toluenesulfonate (tosylate, OTs), and nonafluorobutanesulfonate (nonaflate, ONf)—impart exceptional reactivity to the iodine(III) center. The strong electron-withdrawing nature of the sulfonate group makes the iodine atom highly electrophilic and significantly enhances its oxidizing potential.[7][8] This heightened reactivity unlocks transformations that are sluggish or impossible with other iodine(III) reagents like (diacetoxyiodo)benzene (PhI(OAc)₂).

Synthesis and Profile of Key Iodine(III) Sulfonates

The preparation of iodine(III) sulfonates typically involves the oxidation of an iodoarene in the presence of the corresponding sulfonic acid or its derivative.

[Hydroxy(tosyloxy)iodo]arenes (HTIB) - "Koser's Reagent"

[Hydroxy(tosyloxy)iodo]benzene (HTIB), widely known as Koser's Reagent, is a versatile and commercially available solid reagent.[9][10] It is valued for its stability and broad utility in oxidative functionalizations.[11]

Synthesis: A common and efficient one-pot synthesis involves the oxidation of iodoarenes with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (TsOH).[12] The use of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly reduce reaction times.

Koser's Reagent Synthesis cluster_workflow One-Pot Synthesis of Koser's Reagent A Iodoarene (Ar-I) C [Hydroxy(tosyloxy)iodo]arene (Ar-I(OH)OTs) A->C Oxidation B m-CPBA + TsOH in TFE B->C

Caption: Workflow for the synthesis of Koser's Reagent derivatives.

Aryliodine(III) D Trifilates - The Reactivity Frontier

Aryl(dtrifloxy)iodine(III) compounds, such as PhI(OTf)₂, have long been invoked as powerful, transiently generated oxidizing intermediates.[13][14] However, recent studies have demonstrated that the species generated from common precursors like PhI(OAc)₂ and two equivalents of trimethylsilyl triflate (TMSOTf) is actually the mixed-ligand PhI(OAc)(OTf), as PhI(OTf)₂ is too unstable to be isolated under these conditions.[14][15]

True ArI(OTf)₂ species are exceptionally reactive. Their isolation has only been achieved by installing a strongly deactivating group, such as a para-nitro group, on the aromatic ring. The resulting NO₂-PhI(OTf)₂ is a potent oxidant that is resistant to the decomposition pathways that plague the unsubstituted analogue.[8][13]

Table 1: Comparison of Common Hypervalent Iodine(III) Reagents

Reagent NameFormulaCommon PrecursorsKey Characteristics
(Diacetoxyiodo)benzene (DIB/PIDA) PhI(OAc)₂Iodoarene, peracetic acidMild, general-purpose oxidant; commercially available.[16]
Koser's Reagent (HTIB) PhI(OH)(OTs)Iodoarene, m-CPBA, TsOHStable solid; versatile for oxytosylations.[9][11]
Zefirov's Reagent [PhI(OTf)]₂OIodosylbenzene, Tf₂OHighly reactive triflating agent; precursor to other iodonium salts.[17][18]
p-Nitro-phenyliodine(III) Ditriflate p-NO₂C₆H₄I(OTf)₂p-NO₂C₆H₄IF₂, TMSOTfExceptionally strong oxidant; stabilized by the nitro group.[8][13]

Core Reactivity and Mechanistic Principles

The reactions of hypervalent iodine(III) sulfonates are often analogous to those of transition metals, involving steps like ligand exchange and reductive elimination.[2][4]

Ligand Exchange and the Generation of Reactive Intermediates

The primary step in many reactions is the exchange of a sulfonate ligand with a nucleophilic substrate (e.g., an alcohol, enol, or phenol).[19] This generates a new iodine(III) intermediate where the substrate is "activated" and poised for further transformation.

Ligand Exchange Reagent Ar-I(X)-OTf Intermediate Ar-I(X)-Nu Reagent->Intermediate + Nu-H Nucleophile Nu-H Byproduct H-OTf

Caption: General mechanism of ligand exchange.

Reductive Elimination Pathways

Following ligand exchange, the intermediate typically undergoes reductive elimination. This can occur via several pathways depending on the substrate and reaction conditions.

  • Intramolecular Nucleophilic Attack: The activated substrate can undergo intramolecular cyclization or rearrangement.

  • External Nucleophilic Attack: An external nucleophile can attack the activated substrate.

  • Radical Pathways: Single electron transfer (SET) from a suitable substrate to the iodine(III) center can initiate radical-based transformations.[20]

Synthetic Applications: A Chemist's Toolkit

The high reactivity and selectivity of iodine(III) sulfonates have made them staples in various synthetic operations.

α-Functionalization of Carbonyl Compounds

Koser's reagent and its analogs are highly effective for the α-oxidation of ketones to produce α-tosyloxy ketones.[9][11] These products are valuable synthetic intermediates, readily undergoing substitution or elimination reactions. The reaction proceeds via the enol or enolate form of the carbonyl compound.

Oxidative Dearomatization of Phenols

One of the most powerful applications of hypervalent iodine reagents is the oxidative dearomatization of phenols.[19] This transformation converts planar, aromatic phenols into highly functionalized, three-dimensional cyclohexadienone structures, which are core motifs in many complex natural products.[21] The reaction involves the attack of a nucleophile (either intramolecularly or externally) onto the phenol ring concurrently with oxidation by the iodine(III) reagent.[19][22]

Phenol Dearomatization cluster_pathway Oxidative Dearomatization Pathway Phenol Phenol + ArI(X)OTf Intermediate [Phenol-I(X)Ar]⁺ Intermediate Phenol->Intermediate Ligand Exchange Dienone Cyclohexadienone Product Intermediate->Dienone Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate

Caption: General pathway for phenol dearomatization.

Functionalization of Alkenes and Alkynes

Hypervalent iodine(III) sulfonates react readily with unsaturated systems. Alkenes can undergo 1,2-difunctionalization, such as ditosyloxylation with Koser's reagent.[10] Alkynes react with reagents like Zefirov's reagent, which serves as a powerful electrophile, to form iodonium salts that are precursors for further functionalization.[5][17]

Experimental Protocols

To ensure trustworthiness and practical utility, the following protocols are provided as self-validating systems.

Preparation of [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent)

This protocol is adapted from Merritt et al., J. Org. Chem., 2010.[12]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add iodobenzene (1.0 eq), p-toluenesulfonic acid monohydrate (1.0 eq), and 2,2,2-trifluoroethanol (TFE, approx. 0.5 M).

  • Reaction: Stir the mixture at room temperature until all solids dissolve. Add m-chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.1 eq) portion-wise over 5-10 minutes. A white precipitate will begin to form.

  • Stirring: Allow the reaction to stir at room temperature for 1-2 hours. Reaction progress can be monitored by TLC for the disappearance of iodobenzene.

  • Isolation: Upon completion, add diethyl ether to the flask to ensure complete precipitation of the product. Filter the white solid using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with diethyl ether to remove TFE and soluble byproducts (m-chlorobenzoic acid).

  • Drying: Dry the white, crystalline product under vacuum. The resulting Koser's reagent is typically of high purity and can be used without further purification.

Caution: While generally stable, hypervalent iodine compounds are strong oxidizers and should be handled with care. Dry m-CPBA can be shock-sensitive.[11]

α-Tosyloxylation of a Ketone using Koser's Reagent
  • Setup: In a flask, dissolve the ketone substrate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Addition: Add Koser's Reagent (1.1 eq) to the solution. The reagent may not fully dissolve initially.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete when the solid Koser's Reagent has been consumed and the solution becomes homogeneous.[9]

  • Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with a solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove toluenesulfonic acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Outlook

Hypervalent iodine(III) sulfonates are a cornerstone of modern oxidative synthesis. Their high reactivity, tunable properties, and favorable environmental profile ensure their continued prominence in both academic and industrial settings.[1] Future research will likely focus on the development of catalytic systems that use these species, the design of new chiral iodine reagents for asymmetric synthesis, and the expansion of their application in complex molecule synthesis and late-stage functionalization for drug discovery.[4][23] The ongoing exploration of their reaction mechanisms will undoubtedly unveil new and powerful synthetic transformations.

References

  • Koser's reagent - Enamine.

  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 124(19), 11108-11186.

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(i), 1-62.

  • Barata-Vallejo, S., et al. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 20, 21-28.

  • Hempel, C., et al. (2021). Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. Chemical Society Reviews, 50(5), 3459-3477.

  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed, 39269928.

  • Zhdankin, V. V. (2016). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 116(5), 3328-3434.

  • Merritt, E. A., et al. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1.

  • Prakash, O., et al. (2011). Hypervalent Iodine(III) Sulfonate Mediated Synthesis of 6‐Arylimidazo[2,1‐b]thiazoles in Liquid PEG‐400. Synthetic Communications, 41(18), 2699-2705.

  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC, PMC11468727.

  • Macmillan Group Meeting. (2003). The Chemistry of Hypervalent Iodine.

  • Grelier, G. (2020). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.

  • Zhao, R., et al. (2021). Structural analysis of hypervalent iodine(III) compounds and diazo compounds. ResearchGate.

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  • Becker, M., et al. (2026). Sulfondiimidoyl-Containing Hypervalent Iodine(III) Compounds: Synthesis and Reactivity. ResearchGate.

  • White, K. F., et al. (2020). Historically claimed syntheses of PhI(OTf)2 and the findings from our lab on those syntheses. ResearchGate.

  • Yusubov, M. S., & Zhdankin, V. V. (2021). Zefirov's reagent and related hypervalent iodine triflates. National Institutes of Health.

  • Ó Dúill, M. L. (2016). Hypervalent Iodine(III) Chemistry. Engle Lab Problem Set.

  • Hypervalent Iodine Compounds - TCI Chemicals.

  • Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB - Organic Chemistry Portal.

  • Quideau, S., et al. (2016). Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? Angewandte Chemie International Edition, 55(48), 14924-14949.

  • White, K. F., et al. (2020). PhI(OTf)2 Does Not Exist (Yet). ResearchGate.

  • Stuart, D. R., et al. (2022). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. PubMed Central.

  • White, K. F., et al. (2020). PhI(OTf)2 Does Not Exist (Yet). ChemRxiv.

  • Yusubov, M. S., & Zhdankin, V. V. (2021). Zefirov's reagent and related hypervalent iodine triflates. ResearchGate.

  • Merritt, E. A., et al. (2012). Synthesis of Koser's Reagent and Derivatives. Stockholm University.

  • White, K. F., et al. (2020). Reaction of PhI(OAc)2 with two TMS‐OTf stopping at PhI(OTf)(OAc). ResearchGate.

  • Hypervalent Iodine Compounds - Organic Chemistry Portal.

  • Hypervalent iodine(III) compound synthesis by oxidation - Organic Chemistry Portal.

  • Merritt, E. A., et al. (2013). Synthesis of Koser's Reagent and Derivatives. ResearchGate.

  • Highly Oxidizing Iodine(III) Reagents - ChemistryViews.

  • Studer, A., & Wirth, T. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1775-1785.

  • Quideau, S., et al. (2016). ChemInform Abstract: Asymmetric Oxidative Dearomatizations Promoted by Hypervalent Iodine(III) Reagents: An Opportunity for Rational Catalyst Design? ResearchGate.

  • Pouységu, L., et al. (2011). Recent Computational Studies on Mechanisms of Hypervalent Iodine(III)-Promoted Dearomatization of Phenols. Osaka University.

Sources

Protocols & Analytical Methods

Method

The Versatile Oxidant: A Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Hypervalent Iodine Reagent In the ever-evolving landscape of organic synthesis, the demand for mild, selective, and environmentally benign reagents is paramount. Hypervalent iod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hypervalent Iodine Reagent

In the ever-evolving landscape of organic synthesis, the demand for mild, selective, and environmentally benign reagents is paramount. Hypervalent iodine compounds have emerged as a powerful class of reagents that meet these criteria, offering a viable alternative to traditional heavy metal-based oxidants. Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene, and its more widely known tosyloxy analog, Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB), have garnered significant attention for their remarkable versatility and efficacy in a myriad of organic transformations.[1][2] This application note provides an in-depth exploration of the applications and protocols for utilizing [Hydroxy(methanesulfonyloxy)iodo]benzene, offering researchers, scientists, and drug development professionals a comprehensive guide to harnessing its synthetic potential.

[Hydroxy(methanesulfonyloxy)iodo]benzene is a white, solid reagent that is relatively stable and can be handled in the laboratory with appropriate precautions.[2] While much of the literature focuses on the tosyloxy derivative (HTIB), the methanesulfonyloxy analog exhibits similar reactivity, primarily acting as an electrophilic source of the mesyloxy group and as a potent oxidant. Its solubility in common organic solvents can be limited, but effective reaction media have been developed to facilitate its synthetic applications.[2]

Core Applications in Synthetic Chemistry

The utility of [Hydroxy(methanesulfonyloxy)iodo]benzene spans a range of valuable transformations, including the functionalization of carbonyl compounds, oxidative rearrangements, and the synthesis of other hypervalent iodine species.

α-Functionalization of Ketones: A Gateway to Diverse Scaffolds

One of the most prominent applications of [Hydroxy(methanesulfonyloxy)iodo]benzene is the α-mesyloxylation of ketones. This reaction introduces a good leaving group in the α-position of a carbonyl moiety, paving the way for subsequent nucleophilic substitution reactions and the construction of complex molecular architectures.[3][4]

Mechanism of α-Mesyloxylation:

The reaction is believed to proceed through the enol or enolate form of the ketone. The hypervalent iodine reagent acts as an electrophile, and upon reaction with the enol, a transient iodonium species is formed. Subsequent reductive elimination transfers the mesyloxy group to the α-carbon of the ketone, regenerating iodobenzene as a byproduct.

G cluster_mechanism Mechanism of α-Mesyloxylation of Ketones ketone Ketone (Enol form) intermediate Iodonium Intermediate ketone->intermediate Electrophilic attack reagent [Hydroxy(methanesulfonyloxy)iodo]benzene reagent->intermediate product α-Mesyloxy Ketone intermediate->product Reductive Elimination byproduct Iodobenzene intermediate->byproduct

Caption: General mechanism for the α-mesyloxylation of ketones.

Protocol 1: General Procedure for the α-Mesyloxylation of a Ketone

This protocol provides a general guideline for the α-mesyloxylation of an enolizable ketone. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

Materials:

  • Ketone (1.0 mmol)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 mmol)

  • Acetonitrile or Chloroform (10 mL)

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

Procedure:

  • To a solution of the ketone in the chosen solvent, add [Hydroxy(methanesulfonyloxy)iodo]benzene.

  • Stir the reaction mixture at room temperature or reflux. The progress of the reaction can often be monitored by the dissolution of the initially insoluble reagent.[2]

  • Upon completion (as determined by TLC or LC-MS analysis), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Ultrasound-Assisted α-Tosyloxylation (as a proxy for mesyloxylation):

For less reactive substrates or to accelerate the reaction, ultrasound irradiation has been shown to be effective.[5]

Protocol 2: Ultrasound-Promoted α-Tosyloxylation of Ketones

Materials:

  • Ketone (e.g., 2 mL)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.67 mmol)

  • Acetonitrile (15 mL)

  • Ultrasonic bath or horn

Procedure:

  • In a reaction vessel, dissolve the ketone in acetonitrile.

  • Add HTIB to the solution. The reagent is largely insoluble under ambient conditions.[5]

  • Immerse the reaction vessel in a water bath and subject it to ultrasound irradiation for 10-30 minutes, maintaining a reaction temperature of around 55°C.[5]

  • Upon completion, concentrate the reaction solution in vacuo.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO3 and then water, and dry over MgSO4.

  • Evaporate the solvent to yield the crude product, which can be further purified by trituration with hexane or column chromatography.[5]

Substrate TypeTypical ConditionsYield RangeNotes
Acyclic KetonesAcetonitrile, refluxGood to ExcellentRegioselectivity can be an issue with unsymmetrical ketones.[5]
Cyclic KetonesAcetonitrile, ultrasoundModerate to GoodUltrasound can be particularly beneficial for these substrates.[5]
Enol EstersDichloromethane, rtHighProvides a milder alternative to direct ketone functionalization.[3]
Oxidative Rearrangements and Other Oxidations

[Hydroxy(methanesulfonyloxy)iodo]benzene is a potent oxidizing agent capable of mediating a variety of other transformations beyond α-functionalization.

Oxidation of Alkenes: In the presence of nucleophilic solvents, alkenes can undergo oxidation to afford 1,2-difunctionalized products. For example, the reaction of alkenes with HTIB in the presence of a suitable nucleophile can lead to the formation of 1,2-ditosyloxyalkanes via syn-addition.[3]

Oxidation of Phenols: Phenolic compounds can be oxidized to quinones or undergo oxidative coupling reactions.[6] These transformations are crucial in the synthesis of many natural products and biologically active molecules.

Oxidation of Flavonols: The oxidation of flavonols with HTIB in methanol has been shown to lead to rearranged products, specifically 2,3-dimethoxy-3-hydroxyflavanones, through a proposed mechanism involving nucleophilic attack of methanol at the C(2) position.[7]

Synthesis of Iodonium Salts

[Hydroxy(methanesulfonyloxy)iodo]benzene serves as a valuable precursor for the synthesis of diaryliodonium salts.[8] These salts are themselves versatile reagents, acting as arylating agents in a wide array of cross-coupling reactions.

Mechanism of Iodonium Salt Formation:

The reaction typically involves the electrophilic attack of the hypervalent iodine reagent on an aromatic compound. The hydroxy and mesyloxy ligands on the iodine atom facilitate the substitution reaction.

G cluster_workflow Synthesis of Diaryliodonium Salts reagent [Hydroxy(methanesulfonyloxy)iodo]benzene intermediate Electrophilic Aromatic Substitution reagent->intermediate arene Arene arene->intermediate product Diaryliodonium Salt intermediate->product

Caption: General workflow for the synthesis of diaryliodonium salts.

Protocol 3: One-Pot Synthesis of Hydroxyphenyl(aryl)iodonium Salts using Koser's Reagent

This protocol details a one-pot synthesis of hydroxyphenyl(aryl)iodonium salts from phenyl silyl ethers and Koser's reagent.[9]

Materials:

  • Triisopropylsiloxybenzene (1.0 mmol)

  • Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) (1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE)

  • Trifluoromethanesulfonic acid (TfOH)

  • Acetonitrile

Procedure:

  • React Koser's reagent with triisopropylsiloxybenzene in TFE to form the corresponding 4-triisopropylsiloxyphenyl(phenyl)iodonium tosylate.[9]

  • Without purification, treat the intermediate with TfOH in acetonitrile at 0°C to effect desilylation and afford the desired 4-hydroxyphenyl(phenyl)iodonium triflate.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling [Hydroxy(methanesulfonyloxy)iodo]benzene and other hypervalent iodine compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10][11]

  • Stability: While relatively stable, hypervalent iodine compounds are potentially explosive and should be handled with care.[13] Avoid heating the solid material to high temperatures.

  • Storage: Store the reagent in a tightly closed container in a cool, dry place, away from light.[2]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.[13]

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a powerful and versatile reagent in the modern organic chemist's toolbox. Its ability to effect a range of important transformations under mild conditions, coupled with its non-metallic nature, makes it an attractive choice for the synthesis of complex molecules. From the α-functionalization of ketones to the synthesis of diaryliodonium salts, this hypervalent iodine reagent offers elegant solutions to challenging synthetic problems. By understanding the underlying mechanisms and adhering to the established protocols, researchers can effectively leverage the capabilities of [Hydroxy(methanesulfonyloxy)iodo]benzene to advance their scientific endeavors.

References

  • Merritt, E. A., Carneiro, V. M. T., Silva, L. F., Jr., & Olofsson, B. (2010). Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides. The Journal of Organic Chemistry, 75(21), 7416–7419. [Link][1][14]

  • Organic Syntheses. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1. [Link][8]

  • ResearchGate. (n.d.). (PDF) Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link][15]

  • ResearchGate. (n.d.). SCHEME 1 (a) General representation of α-tosyloxylation ketone... Retrieved from [Link][16]

  • The Royal Society of Chemistry. (n.d.). Preparation and Structure of Phenolic Aryliodonium Salts. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2– b]isoquinolines. Retrieved from [Link][17]

  • Moriarty, R. M. (n.d.). HYPERVALENT IODINE OXIDATION OF FLAVONOLS USING [HYDROXY(TOSYLOXY)IODOI- BENZENE IN METHANOL. Retrieved from [Link][7]

  • Indian Academy of Sciences. (n.d.). Ultrasound Promoted Hypervalent Iodine Reactions: a-Tosyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Retrieved from [Link][5]

  • Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link][13]

  • ACS Publications. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. [Link][4]

  • ACS Publications. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. [Link][18]

  • Wiley Online Library. (n.d.). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Retrieved from [Link][6]

  • Durham Tech. (n.d.). Iodine. Retrieved from [Link][12]

  • Semantic Scholar. (1990). [Hydroxy(organosulfonyloxy)iodo]arenes in Organic Synthesis. Retrieved from [https://www.semanticscholar.org/paper/Hydroxy(organosulfonyloxy)iodo]arenes-in-Organic-Koser/c2153b6d2e6a1f8102d9c02e1c944d1565a4c9c6]([Link]]

Sources

Application

Application Notes &amp; Protocols: [Hydroxy(methanesulfonyloxy)iodo]benzene for Oxidative Cyclization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Hypervalent Iodine in Heterocyclic Synthesis Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Hypervalent Iodine in Heterocyclic Synthesis

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidation capabilities that often rival traditional heavy-metal oxidants.[1][2][3] Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene, a methanesulfonyl analog of the well-known Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB), provides a unique combination of reactivity and stability for various transformations.[4] This guide focuses on its application in oxidative cyclization reactions—a cornerstone strategy for the construction of valuable heterocyclic scaffolds found in numerous pharmaceuticals and biologically active natural products.[5][6]

Oxidative cyclizations mediated by this reagent proceed under metal-free conditions, providing a significant advantage in contexts where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients (APIs). The reaction mechanism leverages the electrophilicity of the iodine(III) center and the excellent leaving group ability of the methanesulfonate (mesylate) anion to activate unsaturated substrates toward intramolecular nucleophilic attack. This process efficiently generates complex cyclic structures from relatively simple acyclic precursors.

Reagent Profile: [Hydroxy(methanesulfonyloxy)iodo]benzene

Structure and Properties
  • Chemical Name: [Hydroxy(methanesulfonyloxy)iodo]benzene

  • Synonyms: [Hydroxy(mesyloxy)iodo]benzene, Phenyliodosohydroxy Methanesulfonate[7]

  • CAS Number: 105551-42-6[8][9][10][11]

  • Molecular Formula: C₇H₉IO₄S[8][9][10][11]

  • Molecular Weight: 316.11 g/mol [8][9][10][11]

  • Appearance: Typically a white to off-white crystalline solid.[7]

  • Solubility: Moderately soluble in polar aprotic solvents like acetonitrile and dichloromethane, which are common media for these reactions.[12]

Synthesis and Availability

[Hydroxy(methanesulfonyloxy)iodo]benzene can be synthesized in a straightforward one-pot procedure from iodobenzene.[8] The general method involves the oxidation of iodobenzene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in the presence of methanesulfonic acid.[8][13]

A general laboratory-scale synthesis is as follows:

  • To a stirred solution of iodobenzene (1.0 equiv.) and methanesulfonic acid (1.1 equiv.) in a suitable solvent like chloroform, m-CPBA (1.1 equiv.) is added portion-wise at room temperature.[8]

  • The reaction is stirred until completion (typically monitored by TLC).

  • The resulting solid precipitate is collected by filtration and washed with a non-polar solvent like diethyl ether to afford the pure product.[8]

The reagent is also commercially available from several chemical suppliers.[7][9][10][11]

Safe Handling and Storage
  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Handle the solid in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light. Refrigeration is recommended for long-term stability.[11][12]

  • Incompatibilities: Avoid contact with strong reducing agents. Hypervalent iodine compounds can be thermally sensitive; avoid excessive heating.[1]

General Mechanism of Oxidative Cyclization

The utility of [Hydroxy(methanesulfonyloxy)iodo]benzene in oxidative cyclization stems from a well-defined mechanistic pathway. The process initiates with the activation of a nucleophilic moiety on the substrate, followed by an intramolecular cyclization and subsequent reductive elimination of iodobenzene.

The key steps are:

  • Ligand Exchange: The substrate, containing a nucleophilic group (e.g., a phenol or carboxylic acid), displaces the hydroxyl group on the iodine(III) center.

  • Activation: This forms a key intermediate where the iodine is linked to the substrate, enhancing the electrophilicity of a nearby unsaturated bond (e.g., an alkene).

  • Intramolecular Attack: A tethered internal nucleophile attacks the activated unsaturated bond, leading to the formation of the new heterocyclic ring.

  • Reductive Elimination: The iodine(III) center is reduced to iodine(I) (iodobenzene), which is eliminated, completing the cyclization and regenerating the aromaticity where applicable.

Mechanism cluster_start Reagents cluster_reaction Reaction Pathway cluster_end Products Reagent PhI(OH)OMs Intermediate1 Iodonium Intermediate [Substrate-I(OMs)Ph] Reagent->Intermediate1 Ligand Exchange Substrate Substrate (e.g., o-Alkenylphenol) Substrate->Intermediate1 TransitionState Intramolecular Nucleophilic Attack Intermediate1->TransitionState Activation CyclizedIntermediate Cyclized I(III) Adduct TransitionState->CyclizedIntermediate Ring Closure Product Cyclized Product (e.g., Dihydrobenzofuran) CyclizedIntermediate->Product Reductive Elimination Byproduct Iodobenzene (PhI) + MsOH CyclizedIntermediate->Byproduct

Caption: Generalized mechanism of oxidative cyclization.

Application Protocol 1: Synthesis of Dihydrobenzofurans

The intramolecular oxidative cyclization of ortho-alkenylphenols is a powerful method for synthesizing the dihydrobenzofuran core, a common motif in natural products.[14] This protocol provides a representative procedure.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the o-alkenylphenol substrate (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) (0.1 M concentration, ~10 mL). Stir at room temperature until the substrate is fully dissolved.

  • Reagent Addition: Add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 mmol, 1.1 equiv.) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions are typically complete within 1-4 hours. In many cases, the reaction mixture becomes homogeneous as the solid reagent is consumed.[12]

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~10 mL) to reduce any unreacted iodine(III) species.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydrobenzofuran product.

Experimental Workflow Diagram

Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add PhI(OH)OMs (1.1 equiv.) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench with Sat. aq. Na₂S₂O₃ C->D E 5. Aqueous Workup (DCM Extraction, Brine Wash) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify by Flash Column Chromatography F->G

Caption: Experimental workflow for dihydrobenzofuran synthesis.

Representative Substrate Scope

The reaction is tolerant of a variety of functional groups on both the phenolic ring and the alkenyl chain.

EntrySubstrate (o-alkenylphenol)SolventTime (h)Yield (%)
12-AllylphenolHHCH₂Cl₂1.585
24-Methoxy-2-allylphenolOMeHCH₂Cl₂192
34-Chloro-2-allylphenolClHMeCN281
42-(But-3-en-1-yl)phenolHMeCH₂Cl₂2.578
52-(3-Phenylallyl)phenolHPhMeCN375

(Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.)

Application Protocol 2: Oxidative Lactonization of Unsaturated Carboxylic Acids

This reagent is also highly effective for the intramolecular cyclization of unsaturated carboxylic acids to form lactones, which are prevalent in biologically active molecules. The protocol is particularly useful for synthesizing γ- and δ-lactones.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask, dissolve the unsaturated carboxylic acid (e.g., a β,γ- or γ,δ-unsaturated acid) (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (MeCN) (~0.1 M).

  • Reagent Addition: Add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.2 equiv.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates, gentle heating (e.g., to 40 °C) may be required.[1] Monitor the reaction by TLC.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature (if heated).

    • Add water (~10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure lactone.

Troubleshooting and Key Insights

  • Low Yields:

    • Moisture: Ensure all glassware is oven-dried and use anhydrous solvents. Hypervalent iodine reagents can be sensitive to moisture.

    • Reagent Quality: Use freshly prepared or properly stored [Hydroxy(methanesulfonyloxy)iodo]benzene. Purity can significantly impact reactivity.

    • Temperature: For sluggish reactions, gentle heating (40-50 °C) can be beneficial, but monitor for potential decomposition.[1]

  • Formation of Side Products:

    • Intermolecular Reactions: If intermolecular side products are observed, consider running the reaction at a higher dilution (e.g., 0.05 M).

    • Rearrangement: The highly electrophilic nature of the iodine(III) intermediate can sometimes promote skeletal rearrangements. In such cases, a less reactive iodine(III) reagent like (diacetoxyiodo)benzene might be a suitable alternative.[5]

  • Solvent Choice:

    • Non-polar solvents like dichloromethane are often effective.

    • Polar aprotic solvents like acetonitrile can accelerate the reaction for certain substrates due to their ability to solvate ionic intermediates.[5]

Conclusion

[Hydroxy(methanesulfonyloxy)iodo]benzene is a versatile and highly effective reagent for mediating metal-free oxidative cyclization reactions. Its operational simplicity, mild reaction conditions, and broad substrate tolerance make it an invaluable tool for the synthesis of important heterocyclic structures like dihydrobenzofurans and lactones. By understanding the underlying mechanism and following robust protocols, researchers can reliably leverage this reagent to streamline synthetic routes in drug discovery and natural product synthesis.

References

  • Zheng, C., et al. (2012). Hypervalent Iodine(III)-Induced Domino Oxidative Cyclization for the Synthesis of Cyclopenta[b]furans. Molecules, 17(11), 13469-13481. Available at: [Link]

  • Merck & Co., Inc. (n.d.). Koser's Reagent. The Merck Index Online. Available at: [Link]

  • Jalalian, N., & Olofsson, B. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1. Available at: [Link]

  • Merritt, E. A., et al. (2010). Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides. The Journal of Organic Chemistry, 75(21), 7416-7419. Available at: [Link]

  • Jalalian, N., & Olofsson, B. (2012). Synthesis of Koser's Reagent and Derivatives. Stockholm University. Available at: [Link]

  • Yadav, M. R., et al. (2014). The Applications of Hypervalent Iodine(III) Reagents in the Constructions of Heterocyclic Compounds Through Oxidative Coupling Reactions. ResearchGate. Available at: [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available at: [Link]

  • CP Lab Safety. (n.d.). [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. Available at: [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. Available at: [Link]

  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912. Available at: [Link]

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Method

Application Notes and Protocols for the α-Mesyloxylation of Ketones Using [Hydroxy(methanesulfonyloxy)iodo]benzene

Introduction: A Modern Approach to α-Functionalized Ketones The introduction of an oxygen functionality at the α-position of a ketone is a cornerstone transformation in organic synthesis, yielding versatile α-hydroxy ket...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to α-Functionalized Ketones

The introduction of an oxygen functionality at the α-position of a ketone is a cornerstone transformation in organic synthesis, yielding versatile α-hydroxy ketones and their derivatives. These motifs are prevalent in a myriad of natural products and are pivotal intermediates in the development of pharmaceutical agents. Historically, this transformation has been achieved through various methods, some of which involve harsh conditions or the use of toxic heavy metal oxidants. The advent of hypervalent iodine(III) reagents has revolutionized this field, offering a milder, more selective, and environmentally benign alternative.

Among these reagents, [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate, has emerged as a powerful tool for the direct α-mesyloxylation of ketones. The resulting α-mesyloxy ketones are valuable synthetic intermediates, as the mesyloxy group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of functionalities. This guide provides a comprehensive overview of the protocol for the α-mesyloxylation of ketones using this reagent, including detailed experimental procedures, mechanistic insights, and safety considerations to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Electrophilic Nature of Hypervalent Iodine

The reactivity of [Hydroxy(methanesulfonyloxy)iodo]benzene in the α-mesyloxylation of ketones is rooted in the electrophilic character of the iodine(III) center. The reaction is believed to proceed through a mechanism analogous to the well-studied α-tosyloxylation using [Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's reagent). The generally accepted pathway involves the following key steps:

  • Enolization: The ketone substrate undergoes acid- or base-catalyzed enolization to form the corresponding enol or enolate. This is often the rate-determining step.

  • Electrophilic Attack: The electron-rich enol attacks the electrophilic iodine(III) center of the reagent, leading to the formation of an α-iodo(III) ketone intermediate.

  • Reductive Elimination: The intermediate then undergoes reductive elimination, wherein the mesyloxy group is transferred to the α-carbon, and the iodine(III) is reduced to iodobenzene (a stable iodine(I) species).

This process effectively achieves an "umpolung" of the α-carbon's reactivity, transforming a typically nucleophilic enolate into an electrophilic center functionalized with a good leaving group.

mechanistic_pathway cluster_0 Reaction Initiation cluster_1 Core Reaction cluster_2 Product Formation Ketone Ketone Enol Enol/Enolate Ketone->Enol Enolization Intermediate α-Iodo(III) Ketone Intermediate Enol->Intermediate Electrophilic Attack Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene Reagent->Intermediate Product α-Mesyloxy Ketone Intermediate->Product Reductive Elimination Byproduct Iodobenzene Intermediate->Byproduct

Application

The Art of the Cascade: Harnessing [Hydroxy(methanesulfonyloxy)iodo]benzene for Complex Natural Product Synthesis

For the discerning researcher in natural product synthesis and drug development, the quest for elegant and efficient methods to construct complex molecular architectures is perpetual. Among the arsenal of modern syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in natural product synthesis and drug development, the quest for elegant and efficient methods to construct complex molecular architectures is perpetual. Among the arsenal of modern synthetic tools, hypervalent iodine(III) reagents have emerged as powerful mediators of oxidative transformations. This application note delves into the versatile utility of a particularly reactive yet manageable member of this class: [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB). We will explore its pivotal role in key synthetic strategies, focusing on oxidative cyclization and dearomatization cascades that unlock rapid access to intricate natural product cores. Through a blend of mechanistic rationale and detailed protocols, this guide aims to empower chemists to strategically employ HMSIB and its analogs in their own synthetic endeavors.

Introduction to [Hydroxy(methanesulfonyloxy)iodo]benzene: A Bench-Stable Oxidant with Tunable Reactivity

[Hydroxy(methanesulfonyloxy)iodo]benzene, often referred to as HMSIB, is a hypervalent iodine(III) reagent that offers a compelling balance of reactivity and stability. Its structure, featuring a hydroxyl and a methanesulfonyloxy (mesyloxy) group appended to the iodine center, bestows upon it a unique electrophilic character, making it an exceptional oxidant for a variety of organic transformations.

The reactivity of HMSIB is comparable to other widely used hypervalent iodine reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA). The choice between these reagents often comes down to the specific substrate and the desired transformation, with the nature of the ligands on the iodine atom influencing the reagent's oxidizing potential and solubility. The methanesulfonyloxy group in HMSIB is a good leaving group, which often facilitates the desired reaction pathway.

A key advantage of hypervalent iodine reagents lies in their non-metallic nature, offering an environmentally benign alternative to heavy metal oxidants. Furthermore, the iodobenzene byproduct can, in principle, be recovered and re-oxidized, contributing to the atom economy of the process.

Core Application: Oxidative Dearomatization-Cyclization Cascades

One of the most powerful applications of HMSIB and its analogs in natural product synthesis is the initiation of oxidative dearomatization-cyclization cascades. This strategy allows for the rapid construction of complex, three-dimensional spirocyclic and polycyclic frameworks from simple, planar aromatic precursors. The fundamental principle involves the oxidation of a phenol or a phenol ether to a highly electrophilic dienone intermediate, which is then intercepted by an intramolecular nucleophile to forge a new ring system.

Mechanistic Rationale: The Umpolung of Aromatic Reactivity

The inherent nucleophilic character of the aromatic ring is momentarily reversed—an "umpolung" of reactivity—upon interaction with the electrophilic iodine(III) center of HMSIB. This process can proceed through different mechanistic pathways, often dictated by the substrate and reaction conditions.

A plausible mechanism for the oxidative dearomatization of a phenol is depicted below. The reaction is initiated by a ligand exchange between the phenol and HMSIB to form an aryloxyiodinane intermediate. This intermediate can then undergo reductive elimination of iodobenzene to generate a dienone cation, which is a potent electrophile poised for intramolecular attack. Alternatively, a single-electron transfer (SET) mechanism may be operative, leading to a radical cation that subsequently cyclizes.

G cluster_0 Mechanism of Oxidative Dearomatization-Cyclization Phenol Phenol Derivative Intermediate1 Aryloxyiodinane Intermediate Phenol->Intermediate1 Ligand Exchange HMSIB [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB) HMSIB->Intermediate1 Dienone_Cation Electrophilic Dienone Cation Intermediate1->Dienone_Cation Reductive Elimination (-PhI, -MsOH) Cyclized_Product Spirocyclic or Polycyclic Product Dienone_Cation->Cyclized_Product Intramolecular Nucleophilic Attack

Caption: Proposed mechanism for HMSIB-mediated oxidative dearomatization-cyclization.

Application in Natural Product Synthesis: The Case of the Platensimycin Core

The potent antibiotic platensimycin has been a prominent target for synthetic chemists, and its unique cage-like core has provided a fertile ground for the application of innovative synthetic strategies. Several total syntheses of platensimycin have leveraged the power of hypervalent iodine-mediated oxidative dearomatizing cyclization to construct the key spirocyclic framework.[1][2] While many syntheses employ PIFA, the underlying principles are directly applicable to HMSIB.

The retrosynthetic analysis of the platensimycin core reveals a key disconnection that traces back to a substituted phenol, highlighting the strategic advantage of an oxidative dearomatization approach.

G cluster_1 Retrosynthesis of the Platensimycin Core Platensimycin_Core Platensimycin Core Spirocycle Key Spirocyclic Intermediate Platensimycin_Core->Spirocycle Late-stage modifications Phenol_Precursor Substituted Phenol Precursor Spirocycle->Phenol_Precursor Oxidative Dearomatization- Cyclization

Caption: Retrosynthetic analysis of the platensimycin core.

Protocol: Synthesis of a Key Spirocyclic Intermediate for Platensimycin

The following protocol is adapted from methodologies developed for the synthesis of the platensimycin core and illustrates the general procedure for an oxidative dearomatization-cyclization reaction using a hypervalent iodine(III) reagent.[3] While the original literature may specify PIFA, HMSIB can be used as a direct substitute, potentially with minor optimization of reaction conditions.

Materials:

  • Substituted phenol precursor (1.0 equiv)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB) (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., 2,2,2-trifluoroethanol (TFE), dichloromethane, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol precursor.

  • Dissolve the phenol in the chosen anhydrous solvent. The choice of solvent can be critical; fluorinated alcohols like TFE often enhance the reactivity of hypervalent iodine reagents.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature). The optimal temperature will depend on the substrate's reactivity.

  • In a separate flask, dissolve HMSIB in the same anhydrous solvent.

  • Add the HMSIB solution dropwise to the stirred solution of the phenol precursor over a period of 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic dienone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Hypervalent iodine reagents can be sensitive to moisture, which can lead to the formation of byproducts.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent unwanted side reactions, particularly with sensitive substrates.

  • Solvent Choice: TFE is often the solvent of choice as it can stabilize cationic intermediates and enhance the electrophilicity of the iodine(III) reagent.

  • Slow Addition and Low Temperature: These measures help to control the exothermic nature of the reaction and can improve selectivity by minimizing the formation of side products.

  • Quenching: The use of a mild base or a reducing agent like sodium thiosulfate is essential to neutralize any remaining acid and to decompose any unreacted hypervalent iodine reagent.

Application in Alkaloid Synthesis: The Total Synthesis of (±)-Sceletenone

The Amaryllidaceae alkaloid (±)-sceletenone, known for its effects on the central nervous system, provides another compelling example of the strategic use of hypervalent iodine reagents in natural product synthesis.[2][4] The construction of the key quaternary carbon center in sceletenone has been elegantly achieved through an oxidative dearomatization-rearrangement cascade.

Protocol: Oxidative Ipso-Rearrangement for the Synthesis of the Sceletenone Core

This protocol outlines a key step in the synthesis of the sceletenone core, demonstrating an oxidative ipso-rearrangement mediated by a hypervalent iodine reagent.[4]

Materials:

  • Phenolic precursor with a silyl-tethered aryl group (1.0 equiv)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (as a representative hypervalent iodine reagent) (1.2 equiv)

  • Anhydrous 2,2,2-trifluoroethanol (TFE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the phenolic precursor in anhydrous TFE in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add PIFA in one portion to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-2 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the spirocyclic dienone intermediate of the sceletenone core.

Mechanistic Insight:

In this transformation, the hypervalent iodine reagent oxidizes the phenol, triggering an intramolecular attack of the silyl-tethered aryl group onto the dearomatized ring. This is followed by a rearrangement that expels the silyl group and forms the critical quaternary stereocenter.

Summary and Outlook

[Hydroxy(methanesulfonyloxy)iodo]benzene and its hypervalent iodine(III) counterparts are indispensable tools for the modern synthetic chemist. Their ability to mediate complex oxidative cyclization and dearomatization cascades provides a powerful and often concise route to the cores of many biologically active natural products. The protocols and mechanistic discussions presented herein serve as a guide for researchers to harness the full potential of these remarkable reagents. As the field of hypervalent iodine chemistry continues to evolve, we can anticipate the development of even more selective and catalytic systems, further expanding the synthetic chemist's toolkit for the efficient and elegant construction of complex molecules that address pressing challenges in medicine and beyond.

References

  • Jacquemot, G., & Canesi, S. (2012). Oxidative ipso-rearrangement performed by a hypervalent iodine reagent and its application. The Journal of organic chemistry, 77(17), 7588–7594. [Link]

  • Nicolaou, K. C., Lister, T., Giguère, D., & Chen, D. Y. K. (2006). Total Synthesis of Platensimycin. Angewandte Chemie International Edition, 45(42), 7086-7090. [Link]

  • Maertens, G., L'homme, C., & Canesi, S. (2015). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 2, 115. [Link]

  • Nicolaou, K. C., Scott, C. N., & Tria, G. S. (2008). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society, 130(39), 12971–12984. [Link]

Sources

Method

Catalytic Applications of Hypervalent Iodine Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Hypervalent Iodine in Catalysis Hypervalent iodine (HVI) compounds, organic derivatives of iodine in oxidation states +3 (I(III))...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Hypervalent Iodine in Catalysis

Hypervalent iodine (HVI) compounds, organic derivatives of iodine in oxidation states +3 (I(III)) or +5 (I(V)), have emerged as powerful and versatile reagents in modern organic synthesis.[1] Their reactivity profile, characterized by mild oxidizing properties and a reactivity pattern analogous to some transition metals, has positioned them as environmentally benign alternatives to heavy metal-based reagents.[2] This has led to a surge in their application for a wide array of chemical transformations, including selective oxidations, C-H functionalizations, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

Initially employed as stoichiometric oxidants, a major breakthrough in the field has been the development of catalytic systems utilizing hypervalent iodine species.[5] These catalytic approaches typically involve the in situ generation of the active I(III) or I(V) species from a stable and readily available iodoarene precursor using a terminal oxidant.[6] This not only enhances the atom economy of the process but also mitigates potential safety concerns associated with the isolation and handling of some stoichiometric hypervalent iodine reagents.[2]

This document provides detailed application notes and protocols for three key catalytic transformations employing hypervalent iodine reagents: the oxidation of secondary alcohols, the diacetoxylation of alkenes, and the C-H amination of arenes. These protocols are designed to be self-validating, with explanations for experimental choices and troubleshooting guidance to ensure successful implementation in the laboratory.

Catalytic Oxidation of Secondary Alcohols to Ketones

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. Hypervalent iodine catalysis offers a mild and selective method for this conversion, avoiding the use of harsh and toxic heavy metal oxidants.[5] The catalytic cycle typically involves the oxidation of an iodoarene precursor to the active hypervalent iodine species by a co-oxidant, which then oxidizes the alcohol and is reduced back to the iodoarene.[6]

Protocol: Catalytic Oxidation of a Secondary Alcohol using 2-Iodobenzoic Acid and Oxone®

This protocol describes the oxidation of a generic secondary alcohol to the corresponding ketone using a catalytic amount of 2-iodobenzoic acid (2-IBA) and Oxone® as the terminal oxidant.

Materials:

  • Secondary alcohol (1.0 mmol)

  • 2-Iodobenzoic acid (2-IBA) (0.1 mmol, 10 mol%)

  • Oxone® (potassium peroxymonosulfate) (2.0 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (1 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), 2-iodobenzoic acid (0.1 mmol), acetonitrile (5 mL), and water (1 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add Oxone® (2.0 mmol) to the reaction mixture in one portion.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to decompose any excess oxidant.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation: Comparison of Catalyst Systems for Alcohol Oxidation
Catalyst PrecursorCo-oxidantCatalyst Loading (mol%)Typical Yield (%)Reference
2-Iodobenzoic acidOxone®1085-98[5]
Iodobenzenem-CPBA/NHPI1090-99[7]
Polymer-supported IBXOxone®5up to 98[4]
2-Iodo-N-isopropyl-5-methoxybenzamideOxone®1080-95[5]
Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle_Alcohol_Oxidation cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Iodoarene Ar-I HVI_V Ar-I(V)=O (Active Oxidant) Iodoarene->HVI_V Oxone® (Co-oxidant) Reduced_HVI Ar-I(OH)₂ HVI_V->Reduced_HVI Alcohol Oxidation Alcohol R₂CHOH Reduced_HVI->Iodoarene - H₂O Ketone R₂C=O Reactant R₂CHOH Product R₂C=O Reactant->Product [Iodoarene], Oxone® caption Catalytic cycle for the oxidation of a secondary alcohol.

Caption: Catalytic cycle for the oxidation of a secondary alcohol.

Troubleshooting
  • Slow or incomplete reaction: Ensure that the Oxone® is fresh and has been stored properly. Increase the stirring rate to ensure good mixing of the biphasic system. A slight increase in temperature (e.g., to 40 °C) may also accelerate the reaction.

  • Formation of byproducts: Over-oxidation to carboxylic acids can occur with primary alcohols. Using a milder co-oxidant system or carefully controlling the reaction time can minimize this. For sensitive substrates, purification by chromatography is recommended.

  • Difficult work-up: Emulsion formation during extraction can be broken by the addition of brine.

Catalytic Vicinal Diacetoxylation of Alkenes

The vicinal difunctionalization of alkenes is a powerful strategy for rapidly increasing molecular complexity. Hypervalent iodine catalysis provides a metal-free approach to the diacetoxylation of alkenes, furnishing valuable 1,2-diacetoxy compounds.[8] This transformation is particularly useful in natural product synthesis and medicinal chemistry.

Protocol: Catalytic Diacetoxylation of Styrene

This protocol details the diacetoxylation of styrene using a catalytic amount of iodobenzene and meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant in acetic acid.

Materials:

  • Styrene (1.0 mmol)

  • Iodobenzene (0.1 mmol, 10 mol%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) (1.5 mmol)

  • Glacial acetic acid (AcOH) (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve styrene (1.0 mmol) and iodobenzene (0.1 mmol) in glacial acetic acid (5 mL).

  • Stir the solution at room temperature.

  • Add m-CPBA (1.5 mmol) portion-wise over 10 minutes to control the exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Quench the excess oxidant by washing with saturated aqueous sodium sulfite solution (2 x 15 mL).

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 20 mL) until gas evolution ceases.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,2-diacetoxystyrene.

Data Presentation: Scope of Alkene Diacetoxylation
Alkene SubstrateCatalyst SystemYield (%)Diastereoselectivity (syn:anti)Reference
StyreneIodobenzene/m-CPBA85N/A[2]
trans-StilbeneIodobenzene/m-CPBA92>95:5[2]
CyclohexeneIodobenzene/m-CPBA88>95:5 (anti)[2]
1-OcteneIodotoluene/Selectfluor75N/A[8]
Catalytic Cycle for Alkene Diacetoxylation

Catalytic_Cycle_Alkene_Diacetoxylation cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Iodoarene Ar-I HVI_III Ar-I(OAc)₂ (Active Oxidant) Iodoarene->HVI_III m-CPBA, AcOH Iodonium_Intermediate Iodonium Intermediate HVI_III->Iodonium_Intermediate Alkene Alkene Alkene Diacetate_Product 1,2-Diacetoxyalkane Iodonium_Intermediate->Diacetate_Product AcOH Diacetate_Product->Iodoarene - AcOH Alkene_in Alkene Diacetate_out 1,2-Diacetoxyalkane Alkene_in->Diacetate_out [Iodoarene], m-CPBA, AcOH caption Catalytic cycle for the diacetoxylation of an alkene.

Caption: Catalytic cycle for the diacetoxylation of an alkene.

Troubleshooting
  • Low yield: Ensure the m-CPBA is of high purity and active. The reaction is sensitive to moisture, so use dry solvents and glassware. For less reactive alkenes, increasing the reaction temperature or using a more reactive iodoarene catalyst may be necessary.

  • Complex product mixture: Side reactions such as epoxidation can occur. Slow addition of the m-CPBA can help to minimize these. Ensure complete quenching of the oxidant before work-up to prevent decomposition of the product.

  • Difficulty in purification: The byproduct, meta-chlorobenzoic acid, can be challenging to remove. Thorough washing with sodium bicarbonate solution is crucial.

Catalytic C-H Amination of Arenes

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to the synthesis of complex molecules. Hypervalent iodine catalysis has enabled the direct C-H amination of arenes, providing a valuable route to arylamines, which are prevalent in pharmaceuticals and agrochemicals.[3]

Protocol: Catalytic Intermolecular C-H Amination of an Arene

This protocol describes the intermolecular C-H amination of an electron-rich arene with a secondary amine using 1,2-diiodobenzene as a pre-catalyst and peracetic acid as the oxidant.[3]

Materials:

  • Arene (e.g., 1,3-dimethoxybenzene) (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • 1,2-Diiodobenzene (0.05 mmol, 5 mol%)

  • Peracetic acid (32 wt. % in acetic acid) (1.5 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump (for slow addition)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing the arene (1.0 mmol) and 1,2-diiodobenzene (0.05 mmol) in dichloromethane (5 mL), add the secondary amine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Using a syringe pump, add the peracetic acid solution (1.5 mmol) dropwise over a period of 1 hour. Caution: Peracetic acid is a strong oxidant and should be handled with care.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (10 mL) at 0 °C.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Data Presentation: Substrate Scope in C-H Amination
AreneAmineCatalyst Loading (mol%)Yield (%)Reference
1,3-DimethoxybenzeneMorpholine585[3]
AnisolePyrrolidine578[3]
TolueneN-Methylaniline1065[3]
NaphthaleneDibenzylamine572[3]
Catalytic Cycle for C-H Amination

Catalytic_Cycle_CH_Amination cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Iodoarene Ar-I HVI_III_Amine [Ar-I(III)-NR₂]⁺ (Active Aminating Agent) Iodoarene->HVI_III_Amine Peracetic Acid, R₂NH Radical_Cation [Arene-H]⁺˙ HVI_III_Amine->Radical_Cation Arene-H, -Ar-I Arene Arene-H Aminated_Product Arene-NR₂ Radical_Cation->Aminated_Product R₂NH, -H⁺ Arene_in Arene-H Product_out Arene-NR₂ Arene_in->Product_out Amine_in R₂NH Amine_in->Product_out caption Proposed catalytic cycle for C-H amination of an arene.

Caption: Proposed catalytic cycle for C-H amination of an arene.

Troubleshooting
  • Low conversion: The activity of the peracetic acid is crucial. Use a freshly opened or standardized solution. The slow addition is important to prevent decomposition of the catalyst and reagents.

  • Poor regioselectivity: The regioselectivity is dictated by the electronic properties of the arene. For substrates with multiple possible sites of amination, a mixture of isomers may be obtained.

  • Safety: Peracetic acid is a strong oxidant and can be corrosive. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. The reaction can be exothermic, especially during the addition of the oxidant, so maintaining a low temperature is important.

References

  • Singh, F. V., Shetgaonkar, S. E., Krishnan, M., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 8102-8139. [Link]

  • Shaikh, A. A., & Wirth, T. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Molecules, 24(14), 2639. [Link]

  • Muñiz, K. (2009). Hypervalent Iodine Reagents in Alkene Difunctionalization. Angewandte Chemie International Edition, 48(50), 9412-9423. [Link]

  • Soni, S., Rimi, Kumar, V., & Zhdankin, V. V. (2022). Hypervalent iodine(V) catalyzed reactions. Arkivoc, 2022(7), 27-56. [Link]

  • Kirsch, A. K., & Ballaschk, I. (2019). Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts. Green Chemistry, 21(21), 5891-5897. [Link]

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-Oxidant. Organic Letters, 7(14), 2933–2936. [Link]

  • Muñiz, K. (2016). Aminations with Hypervalent Iodine. Topics in Current Chemistry, 373, 105-133. [Link]

  • Kita, Y., Dohi, T., Sasa, H., Mori, K., & Kikushima, K. (2021). μ-Oxo-Hypervalent-Iodine-Catalyzed Oxidative C-H Amination for Synthesis of Benzolactam Derivatives. Chemical & Pharmaceutical Bulletin, 70(1), 12-16. [Link]

  • Chen, Z., & Zhang, Y. (2008). Catalytic hypervalent iodine oxidation of alcohols to the corresponding carbonyl compounds using N-hydroxyphthalimide (NHPI) and m-chloroperbenzoic acid. Canadian Journal of Chemistry, 86(6), 569-573. [Link]

  • Antonchick, A. P., Samanta, R., & Kulikov, K. (2011). Metal-Free Intermolecular Amination of C−H Bonds in Arenes. Angewandte Chemie International Edition, 50(36), 8605-8608. [Link]

  • Motsch, B., Kaur, J., & Wengryniuk, S. (2023). I(III)-Mediated Arene C-H Amination using (Hetero)Aryl Nucleophiles. ChemRxiv. [Link]

  • Yoshikai, N., Wu, J., & Deng, X. (2016). Pd-Catalyzed Conversion of Alkynyl-λ3-iodanes to Alkenyl-λ3-iodanes via Stereoselective 1,2-Iodine(III) Shift/1,2-H Shift. Journal of the American Chemical Society, 138(49), 15857-15860. [Link]

  • Sanford, M. S. (2005). Palladium-Catalyzed C–H Amination. Topics in Organometallic Chemistry, 14, 149-167. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-Catalyzed C–H Amination. Chemical Reviews, 110(10), 5904-5942. [Link]

  • Zhdankin, V. V. (2011). Hypervalent Iodine Compounds: Preparation, Structure, and Synthetic Applications. Wiley. [Link]

Sources

Application

Advanced Alpha-Functionalization Strategies Using [Hydroxy(methanesulfonyloxy)iodo]benzene

An Application and Protocol Guide: Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of [Hydroxy(methanesulfonyloxy)iodo]benzene, a powerful hypervalent...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide:

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of [Hydroxy(methanesulfonyloxy)iodo]benzene, a powerful hypervalent iodine(III) reagent, for the alpha-functionalization of carbonyl compounds. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Power of Hypervalent Iodine in Synthesis

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy-metal-based oxidants. Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene, an analog of the well-known Koser's reagent, serves as a potent electrophilic source of the methanesulfonyloxy (mesyloxy) group. Its primary application lies in the direct alpha-functionalization of carbonyl compounds, particularly ketones, generating valuable α-mesyloxy carbonyl intermediates.

These intermediates are highly prized in drug development and medicinal chemistry as they are versatile precursors for the synthesis of a wide array of molecules, including important heterocyclic structures like oxazoles, imidazoles, and thiazoles. This guide will provide the foundational knowledge and practical steps to effectively leverage this reagent in your synthetic workflows.

Mechanistic Rationale: Understanding the "How" and "Why"

The efficacy of [Hydroxy(methanesulfonyloxy)iodo]benzene lies in its ability to act as a powerful electrophile and leaving group. The reaction with a ketone typically proceeds through an acid-catalyzed pathway involving the enol form of the carbonyl.

The key mechanistic steps are:

  • Enolization: In the presence of an acid catalyst (often the methanesulfonic acid generated in situ or added), the ketone undergoes tautomerization to its more nucleophilic enol form.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iodine(III) center of the reagent. This step forms an iodonium intermediate.

  • Reductive Elimination: A rapid intramolecular reductive elimination occurs. The oxygen of the former enol attacks the carbon atom bearing the iodonium group, displacing the iodobenzene moiety and transferring the methanesulfonyloxy group to the alpha-position of the ketone.

  • Catalyst Regeneration: A proton is eliminated, regenerating the acid catalyst and yielding the final α-mesyloxy ketone product.

This process is efficient, often proceeding to completion at room temperature, and the by-product, iodobenzene, is typically easy to remove during purification.

Below is a diagram illustrating the generally accepted mechanism for this transformation.

Alpha-Mesyloxylation Mechanism Mechanism of Ketone Alpha-Mesyloxylation cluster_0 Step 1: Enolization cluster_1 Step 2 & 3: Attack & Reductive Elimination K Ketone (R-CO-CH2R') E Enol (R-C(OH)=CHR') K->E H+ (cat.) Iodine [PhI(OH)(OMs)] (Reagent) E->Iodine Nucleophilic Attack E->Iodine Intermediate Iodonium Intermediate Product α-Mesyloxy Ketone (R-CO-CH(OMs)R') Intermediate->Product Reductive Elimination Iodobenzene Iodobenzene (PhI)

Caption: Acid-catalyzed mechanism for the α-mesyloxylation of ketones.

Core Application: Alpha-Mesyloxylation of Ketones

This protocol details a general procedure for the α-mesyloxylation of a generic ketone. It is a robust starting point that can be optimized for specific substrates.

Protocol: General Procedure for α-Mesyloxylation

Materials:

  • Ketone substrate (1.0 equiv)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 - 1.2 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent (approx. 0.1 - 0.2 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Step-by-Step Method:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 equiv).

  • Dissolution: Dissolve the ketone in the chosen solvent (e.g., acetonitrile). Stir until a homogeneous solution is formed.

  • Reagent Addition: Add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1-1.2 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 5 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting ketone.

  • Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution. This neutralizes any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and an extraction solvent like ethyl acetate. If using dichloromethane, the layers can be separated directly. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-mesyloxy ketone.

Data Summary: Substrate Scope and Conditions

The following table summarizes typical results for the α-mesyloxylation of various ketones, showcasing the versatility of the reagent.

Substrate (Ketone)Equivalents of ReagentSolventTime (h)Yield (%)Reference
Acetophenone1.1CH₃CN292
Propiophenone1.1CH₃CN2.589
Cyclohexanone1.2CH₂Cl₂385
4'-Methoxyacetophenone1.1CH₃CN1.595
1-Indanone1.2CH₃CN482

Synthetic Utility: A Gateway to Heterocycles

The true power of this methodology is realized in its application to multi-step synthesis. The α-mesyloxy ketone products are superb electrophiles, primed for reaction with a variety of nucleophiles to construct complex molecular scaffolds. A prominent application is the Hantzsch-type synthesis of heterocycles.

Workflow: From Ketone to Oxazole

  • Alpha-Mesyloxylation: The starting ketone is converted to the α-mesyloxy ketone as per the protocol above.

  • Cyclocondensation: The purified α-mesyloxy ketone is then reacted with a primary amide (e.g., benzamide) in a suitable solvent, often with gentle heating. The amide nitrogen acts as a nucleophile, displacing the mesylate, and subsequent cyclization and dehydration yield the corresponding oxazole.

This two-step, one-pot or two-pot sequence provides a highly efficient route to substituted oxazoles, a common motif in pharmacologically active compounds.

Synthesis_Workflow Start Starting Ketone (e.g., Acetophenone) Step1 Step 1: α-Mesyloxylation Reagent: [PhI(OH)(OMs)] Solvent: Acetonitrile Start->Step1 Intermediate α-Mesyloxy Ketone (Stable Intermediate) Step1->Intermediate Step2 Step 2: Cyclocondensation Reagent: Primary Amide (R-CONH2) Conditions: Heat Intermediate->Step2 Product Final Product (e.g., Substituted Oxazole) Step2->Product

Caption: Workflow for the two-step synthesis of oxazoles.

Experimental Best Practices and Safety

Trustworthiness and Reproducibility

  • Reagent Quality: [Hydroxy(methanesulfonyloxy)iodo]benzene should be stored in a cool, dark, and dry place. Its quality can degrade over time, especially if exposed to moisture or light. Using a fresh, high-quality batch is crucial for optimal results.

  • Solvent Choice: Acetonitrile is a common and effective solvent. For less reactive substrates, more polar solvents or gentle heating may be required, but this should be approached with caution to avoid side reactions.

  • Stoichiometry: While 1.1-1.2 equivalents of the reagent are typical, for particularly challenging substrates, a slight increase may be beneficial. However, a large excess can complicate purification.

  • Work-up Procedure: The aqueous bicarbonate quench is critical to neutralize the methanesulfonic acid byproduct, preventing potential degradation of the acid-sensitive product during work-up and purification.

Safety Precautions:

  • Hypervalent iodine reagents are oxidizing agents and should be handled with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Avoid inhalation of dust from the solid reagent.

By adhering to these protocols and best practices, researchers can reliably and safely implement [Hydroxy(methanesulfonyloxy)iodo]benzene for the efficient alpha-functionalization of ketones, unlocking a powerful tool for synthetic chemistry and drug discovery.

References

  • Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. [Link]

  • Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(4), 1123–1178. [Link]

  • Lulinski, P., & Skulski, L. (2000). The Direct α-Mesyloxylation and α-Tosyloxylation of Some Aromatic Ketones by Means of (Diacetoxyiodo)benzene and the Respective Sulfonic Acids. Bulletin of the Chemical Society of Japan, 73(4), 951-956. [Link]

  • Potewar, T. M., & Lahoti, R. J. (2007). A practical and convenient one-pot synthesis of 2,5-disubstituted oxazoles. Tetrahedron Letters, 48(10), 1721-1724. [Link]

  • More, J. D., & Finney, N. S. (2002). α-Tosyloxyketones from the Reaction of Silyl Enol Ethers with [Hydroxy(tosyloxy)iodo]benzene. Organic Letters, 4(17), 3001–3003. [Link]

Method

Application Notes &amp; Protocols: Leveraging [Hydroxy(methanesulfonyloxy)iodo]benzene for Advanced Oxidative Functionalization

Introduction: The Role of [Hydroxy(methanesulfonyloxy)iodo]benzene in Modern Synthesis [Hydroxy(methanesulfonyloxy)iodo]benzene, hereafter referred to as HMSIB, is a pivotal member of the hypervalent iodine(III) reagent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of [Hydroxy(methanesulfonyloxy)iodo]benzene in Modern Synthesis

[Hydroxy(methanesulfonyloxy)iodo]benzene, hereafter referred to as HMSIB, is a pivotal member of the hypervalent iodine(III) reagent family. These reagents have become indispensable tools in modern organic synthesis, largely due to their character as environmentally benign and easy-to-handle alternatives to traditional heavy metal oxidants.[1][2] HMSIB is a stable, crystalline solid that serves as a powerful electrophilic oxidant and a versatile reagent for transferring the methanesulfonyloxy (mesyloxy) group to a variety of nucleophilic substrates.

Its primary utility lies in the α-functionalization of carbonyl compounds, the facilitation of oxidative cyclizations, and its involvement in unique rearrangement reactions.[3][4][5] This guide provides an in-depth exploration of HMSIB, detailing the causality behind experimental choices, providing robust protocols for its key applications, and offering insights for researchers in synthetic chemistry and drug development.

Property Value
Synonyms [Hydroxy(mesyloxy)iodo]benzene, Phenyliodosohydroxy Methanesulfonate[5][6]
CAS Number 105551-42-6[5][7][8]
Molecular Formula C₇H₉IO₄S[9][10]
Molecular Weight 316.11 g/mol [9][10]
Appearance White to off-white crystalline powder[5][6]
Melting Point 120-124 °C[5][6]
Purity Typically >98.0%[5][6]

Critical Safety and Handling Protocols

Proper handling of HMSIB is essential to ensure laboratory safety. The reagent is classified as a skin and eye irritant.[6] Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[7] Avoid generating dust.[11] Use non-sparking tools.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[7] A recommended storage temperature is below 15°C.[5]

  • Spill & Disposal: In case of a spill, use personal protective equipment, sweep up the solid material, and place it in a suitable, closed container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11] If irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

Core Application: α-Mesyloxylation of Carbonyl Compounds

The most prominent application of HMSIB is the direct α-mesyloxylation of ketones and other carbonyl compounds. The resulting α-sulfonyloxy ketones are highly valuable synthetic intermediates, particularly for the construction of various heterocyclic systems.[12]

Mechanistic Rationale

The efficacy of HMSIB in this transformation stems from its electronic properties. The iodine(III) center is hypervalent and electrophilic, bonded to a hydroxyl group and an excellent mesyloxy leaving group. The reaction proceeds via the nucleophilic attack of the enol or enolate form of the ketone onto the electrophilic iodine center. This is followed by a reductive elimination step where the mesyloxy group is transferred to the α-carbon, and iodobenzene is released as a byproduct. The choice of solvent and temperature can significantly influence the reaction rate by affecting the equilibrium concentration of the enol/enolate.

Caption: General mechanism for the α-mesyloxylation of ketones using HMSIB.

Detailed Protocol: α-Mesyloxylation of Acetophenone

This protocol details the conversion of acetophenone to α-mesyloxyacetophenone. The principles can be adapted for a wide range of enolizable ketones.

Materials:

  • Acetophenone

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol, 1.0 equiv.).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir until the acetophenone is fully dissolved.

  • Reagent Addition: Add HMSIB (3.48 g, 11 mmol, 1.1 equiv.) to the solution in one portion at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Insight: For less reactive or sterically hindered ketones, reaction times may be longer. The use of ultrasound has been shown to dramatically accelerate analogous α-tosyloxylation reactions by dispersing the reagent.[13]

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of dichloromethane.[13]

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of water.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure α-mesyloxyacetophenone.

Substrate Scope and Performance

The α-sulfonyloxylation reaction is broadly applicable. The following table, based on data from analogous α-tosyloxylation reactions with HTIB, illustrates the expected performance across different ketone substrates.

Substrate Product Typical Reaction Time (Reflux) Typical Yield Reference
Acetophenone2-Tosyloxy-1-phenylethanone10 min98%[13]
Propiophenone1-Phenyl-2-tosyloxypropan-1-one10 min95%[13]
Cyclopentanone2-Tosyloxycyclopentanone30 min80%[13]
Cyclohexanone2-Tosyloxycyclohexanone30 min90%[13]
2-Acetylthiophene2-Tosyloxy-1-(thiophen-2-yl)ethanone10 min98%[13]

Note: Data presented is for α-tosyloxylation using [Hydroxy(tosyloxy)iodo]benzene (HTIB) under reflux in acetonitrile, which serves as a reliable performance indicator for the analogous mesyloxylation with HMSIB.

Advanced Application: Oxidative Intramolecular Cyclization

Hypervalent iodine reagents are highly effective in promoting oxidative cyclizations to form heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[14] HMSIB can be used to synthesize 2-arylbenzofurans from readily available o-hydroxystilbenes.

Rationale and Workflow

The reaction is initiated by the coordination of the phenolic oxygen of the o-hydroxystilbene to the iodine(III) center of HMSIB. This enhances the electrophilicity of the alkene. A subsequent intramolecular nucleophilic attack by the oxygen onto the double bond forms a five-membered ring. Reductive elimination of iodobenzene and loss of methanesulfonic acid drives the reaction forward, leading to the aromatized benzofuran product.

Oxidative Cyclization Workflow Start o-Hydroxystilbene Substrate Step1 Add HMSIB in Acetonitrile Start->Step1 Step2 Heat to Reflux (Monitor by TLC) Step1->Step2 Step3 Aqueous Workup (Extraction with DCM) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End 2-Arylbenzofuran Product Step4->End

Caption: Experimental workflow for the synthesis of 2-arylbenzofurans via HMSIB.

Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is adapted from established procedures using other hypervalent iodine reagents for the same transformation.[14]

Materials:

  • (E)-2-Styrylphenol

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve (E)-2-styrylphenol (196 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: Add HMSIB (379 mg, 1.2 mmol, 1.2 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50°C. The reaction is generally complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material. Insight: Electron-donating groups on the stilbene aromatic rings can accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.[14]

  • Workup:

    • Cool the reaction to room temperature and quench with 20 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenylbenzofuran.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient reaction time or temperature. 2. Deactivated substrate. 3. Impure or degraded HMSIB reagent.1. Increase reaction time and/or temperature. Monitor closely by TLC. 2. For difficult substrates, consider using a more polar or fluorinated solvent to enhance reagent reactivity.[15] 3. Use freshly purchased or properly stored reagent. Check purity if possible.
Formation of Multiple Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Substrate is sensitive to oxidative conditions. 3. Presence of water in the reaction medium.1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder hypervalent iodine reagent or add radical inhibitors if side reactions are suspected. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Isolated Yield 1. Product loss during aqueous workup. 2. Inefficient purification.1. Perform additional extractions from the aqueous layer. 2. Optimize the eluent system for column chromatography to ensure good separation from byproducts like iodobenzene.

References

  • Hypervalent Iodine Reagents-Mediated Reactions Involving Rearrangement Process. Chemical Communications (RSC Publishing). Available at: [Link]

  • Oxidative Reactions Mediated by Hypervalent Iodine Reagents. ResearchGate. Available at: [Link]

  • Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. PMC - NIH. Available at: [Link]

  • Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. Organic Chemistry Portal. Available at: [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 105551-42-6 Name: [Hydroxy(methanesulfonyloxy)iodo]benzene. XiXisys. Available at: [Link]

  • Ultrasound Promoted Hypervalent Iodine Reactions: a-Tosyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Tetrahedron Letters. Available at: [Link]

  • Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. Synlett. Available at: [Link]

  • PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Organic Chemistry Portal. Available at: [Link]

  • Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. Organic Chemistry Portal. Available at: [Link]

  • [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. CP Lab Safety. Available at: [Link]

  • HYPERVALENT IODINE OXIDATION OF FLAVONOLS USING [HYDROXY(TOSYLOXY)IODOI- BENZENE IN METHANOL. Heterocycles. Available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/02613/28/1
  • [Hydroxy(organosulfonyloxy)iodo]arenes in Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Cyclic ether synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study. PMC - NIH. Available at: [Link]

  • Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. MDPI. Available at: [Link]

  • Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2– b]isoquinolines. ResearchGate. Available at: [Link]

  • Synthesis of Koser's Reagent and Derivatives. Organic Syntheses Procedure. Available at: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • [hydroxy(methanesulfonyloxy)iodo]benzene (C7H9IO4S). PubChemLite. Available at: [Link]

  • Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]

  • Mechanistic Studies of Periodinane-Mediated Reactions of Anilides and Related Systems. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: [Hydroxy(methanesulfonyloxy)iodo]benzene as a Potent Alternative to Koser's Reagent in Modern Synthesis

Abstract Hypervalent iodine(III) reagents have become indispensable tools in organic synthesis, offering mild and selective oxidative capabilities that often circumvent the need for heavy metal oxidants.[1] For decades,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hypervalent iodine(III) reagents have become indispensable tools in organic synthesis, offering mild and selective oxidative capabilities that often circumvent the need for heavy metal oxidants.[1] For decades, Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), has been a benchmark for reactions like the α-tosyloxylation of ketones.[2][3] This guide introduces [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as [Hydroxy(mesyloxy)iodo]benzene, a powerful analogue that serves as a highly effective, and in some cases superior, alternative. We provide a detailed comparative analysis, synthesis protocols, and application workflows to equip researchers, scientists, and drug development professionals with the practical knowledge to integrate this versatile reagent into their synthetic strategies.

Introduction: A Tale of Two Reagents

Koser's reagent (HTIB) and [Hydroxy(methanesulfonyloxy)iodo]benzene belong to the same family of unsymmetrical aryl λ³-iodanes.[4][5] Their utility stems from the electrophilic nature of the iodine(III) center and the presence of a good leaving group—tosylate (OTs) for Koser's reagent and mesylate (OMs) for its counterpart. Both are employed in a wide array of oxidative transformations, most notably the α-functionalization of carbonyl compounds, which furnishes key intermediates for heterocyclic synthesis and further molecular elaboration.[6][7]

The primary structural difference lies in the sulfonate ester: the tosylate group in Koser's reagent contains a p-tolyl substituent, whereas [Hydroxy(methanesulfonyloxy)iodo]benzene features a simple methyl group. This seemingly minor change has significant implications for reactivity, solubility, and molecular weight, positioning the mesyloxy analogue as a compelling alternative for synthetic chemists.

Comparative Overview

The choice between these reagents can influence reaction efficiency and downstream processing. The mesylate group is sterically less demanding and a slightly better leaving group than tosylate, which can translate to faster reaction rates.

Feature[Hydroxy(methanesulfonyloxy)iodo]benzeneKoser's Reagent ([Hydroxy(tosyloxy)iodo]benzene)
CAS Number 105551-42-6[8][9]27126-76-7[4]
Molecular Formula C₇H₉IO₄S[8][9]C₁₃H₁₃IO₄S[4]
Molecular Weight 316.11 g/mol [8][9]392.21 g/mol [4]
Leaving Group Methanesulfonate (Mesylate, OMs)p-Toluenesulfonate (Tosylate, OTs)
Appearance White to off-white crystalline powderWhite, stable, non-hygroscopic crystalline solid[4]
Melting Point 120-124 °C131-142 °C (range from various sources)[4][10]
Key Advantage Higher reactivity, lower molecular weight of byproduct.Extensive historical literature, well-established protocols.

Synthesis of Hypervalent Iodine(III) Reagents

While both reagents are commercially available, their straightforward synthesis in the laboratory provides a cost-effective and reliable supply. Modern one-pot procedures have greatly simplified their preparation from readily available starting materials.

Protocol 1: Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene

This protocol is based on the direct oxidation of iodobenzene in the presence of methanesulfonic acid. m-Chloroperbenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.

Rationale: The reaction proceeds via the oxidation of the iodine(I) center of iodobenzene to an iodine(III) species by m-CPBA. Methanesulfonic acid is then incorporated to form the final product. Chloroform is a suitable solvent, and the product often precipitates, allowing for easy isolation by filtration.[8]

Materials:

  • Iodobenzene (1.0 equiv)

  • Methanesulfonic acid (1.1 equiv)

  • m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.1 equiv)

  • Chloroform (CHCl₃)

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add iodobenzene (10.0 mmol, 2.04 g) and chloroform (10 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Carefully add methanesulfonic acid (11.0 mmol, 0.72 mL, 1.06 g).

  • Slowly add m-CPBA (11.0 mmol, ~2.46 g of 77% purity) portion-wise over 10-15 minutes. Caution: The reaction can be exothermic.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the iodobenzene is consumed. Typically, this takes a few hours.

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether to remove the m-chlorobenzoic acid byproduct and any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield [Hydroxy(methanesulfonyloxy)iodo]benzene.

Protocol 2: Efficient One-Pot Synthesis of Koser's Reagent (HTIB)

Recent advancements have led to highly efficient one-pot syntheses of Koser's reagent and its derivatives, avoiding the need for expensive precursors. The use of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly accelerate the reaction.[6][11]

Rationale: TFE stabilizes the hypervalent iodine intermediates, leading to faster conversion and higher yields compared to traditional solvents like chloroform.[11] This method allows for the direct conversion of aryl iodides to the desired product under mild conditions.[11]

Materials:

  • Iodobenzene (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask, dissolve m-CPBA (17.0 mmol, ~4.18 g of 77% purity) in TFE (65 mL). Sonication may be required to aid dissolution.[6]

  • To this solution, add iodobenzene (17.0 mmol, 1.91 mL, 3.47 g) and p-toluenesulfonic acid monohydrate (17.0 mmol, 3.23 g).

  • Equip the flask with a condenser and stir the mixture in a preheated oil bath at 40 °C for 1 hour.[6]

  • Remove the solvent by rotary evaporation.

  • Add diethyl ether (65 mL) to the residue and stir the slurry for 30 minutes to triturate the product.

  • Collect the white solid by suction filtration and wash it with another portion of diethyl ether (65 mL).

  • Dry the product under vacuum to afford Koser's reagent as a white, crystalline solid.[6]

Application: α-Oxysulfonylation of Ketones

The α-functionalization of ketones to introduce an oxysulfonyl group is a cornerstone application for both reagents.[2][12] These products are valuable precursors for synthesizing a variety of molecules, including important heterocyclic scaffolds like thiazoles and oxazoles.[7]

General Mechanism of α-Oxysulfonylation

The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile. This mechanism underscores the necessity of an enolizable proton at the α-position for the reaction to occur.

G cluster_0 Step 1: Enolization cluster_1 Step 2: Nucleophilic Attack & Reductive Elimination Ketone R-C(=O)-CH₂-R' Enol R-C(OH)=CH-R' Ketone->Enol (Acid/Base cat.) Reagent Ph-I⁺(OH)(OSO₂R'') Enol->Reagent Attack on I(III) Enol->Reagent Intermediate [Complex Intermediate] Product R-C(=O)-CH(OSO₂R'')-R' Intermediate->Product Byproduct PhI + H₂O Intermediate->Byproduct

Caption: General mechanism for α-oxysulfonylation of ketones.

Protocol 3: α-Mesyloxylation of Acetophenone with [Hydroxy(methanesulfonyloxy)iodo]benzene

This protocol demonstrates the direct α-mesyloxylation of an enolizable ketone.[12]

Materials:

  • Acetophenone (1.0 equiv)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve acetophenone (5.0 mmol, 0.58 mL, 600 mg) in acetonitrile (20 mL).

  • Add [Hydroxy(methanesulfonyloxy)iodo]benzene (5.5 mmol, 1.74 g) to the solution.

  • Stir the mixture at reflux (approx. 82 °C). The reaction is often complete when the solid reagent has fully dissolved, resulting in a clear, yellow solution. Monitor by TLC.

  • After completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by water (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield α-mesyloxyacetophenone.

Protocol 4: α-Tosyloxylation of Acetophenone with Koser's Reagent

For direct comparison, this protocol outlines the analogous reaction using Koser's reagent. The reaction is often conducted at reflux in acetonitrile.[13][14]

Materials:

  • Acetophenone (1.0 equiv)

  • Koser's Reagent (HTIB, 1.1 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, add acetophenone (5.0 mmol, 0.58 mL, 600 mg), Koser's Reagent (5.5 mmol, 2.16 g), and acetonitrile (25 mL).

  • Stir the suspension at reflux (approx. 82 °C). The reaction progress is marked by the gradual dissolution of the solid reagent.[3]

  • After completion (typically 2-5 hours, monitor by TLC), cool the reaction mixture to room temperature.

  • Concentrate the mixture by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate (30 mL).

  • Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude material by recrystallization or flash column chromatography to afford α-tosyloxyacetophenone.

Experimental Workflow and Data Comparison

The general workflow for these reactions is highly consistent, involving reaction setup, workup to remove acidic byproducts and iodobenzene, and final purification.

G A 1. Reagent & Substrate Setup (Ketone, I(III) Reagent, Solvent) B 2. Reaction (Heating/Reflux) A->B C 3. Workup - Solvent Removal - Aqueous Wash (NaHCO₃) - Extraction B->C D 4. Drying & Concentration (MgSO₄ / Na₂SO₄) C->D E 5. Purification (Chromatography or Recrystallization) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Standard experimental workflow for α-oxysulfonylation.

ReagentSubstrateTypical TimeTypical YieldKey Observations
[Hydroxy(methanesulfonyloxy)iodo]benzene Acetophenone1-3 hoursHighGenerally faster reaction times due to the better leaving group ability of the mesylate.
Koser's Reagent (HTIB) Acetophenone2-5 hoursHighA well-established and reliable procedure; may require slightly longer reaction times.[13][14]

Conclusion and Outlook

[Hydroxy(methanesulfonyloxy)iodo]benzene is a highly efficient and powerful reagent for oxidative transformations, serving as an excellent alternative to the more traditional Koser's reagent. Its lower molecular weight and the enhanced leaving group ability of the mesylate group can offer advantages in terms of reaction kinetics and atom economy. While Koser's reagent remains a robust and extensively documented tool, researchers are encouraged to consider its mesyloxy analogue for process optimization and new methodology development. The straightforward synthesis and comparable reaction profiles make [Hydroxy(methanesulfonyloxy)iodo]benzene a valuable addition to the synthetic chemist's toolkit for creating complex molecules in the fields of materials science and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Retrieved from [Link]

  • Organic Syntheses. (2013). Synthesis of Koser's Reagent and Derivatives. 90, 1. DOI: 10.15227/orgsyn.090.0001. Retrieved from [Link]

  • Merritt, E. A., Carneiro, V. M. T., Silva, L. F. Jr., & Olofsson, B. (2010). Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides. The Journal of Organic Chemistry, 75(21), 7416–7419. DOI: 10.1021/jo101227j. Retrieved from [Link]

  • Prakash, O., & Singh, S. P. (1991). Ultrasound Promoted Hypervalent Iodine Reactions: a-Tosyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(6), 569-571.
  • Stockholm University. (2012). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 (a) General representation of α-tosyloxylation ketone.... Retrieved from [Link]

  • Koser, G. F., Relenyi, A. G., Kalos, A. N., Rebrovic, L., & Wettach, R. H. (1982). One-step .alpha.-tosyloxylation of ketones with [hydroxy(tosyloxy)iodo]benzene. The Journal of Organic Chemistry, 47(12), 2487–2489. DOI: 10.1021/jo00133a047. Retrieved from [Link]

  • CP Lab Safety. (n.d.). [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. Retrieved from [Link]

  • Tanaka, A., Moriyama, K., & Togo, H. (2011). Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. Synlett, 2011(12), 1853-1854. DOI: 10.1055/s-0030-1260948. Retrieved from [Link]

  • Moriarty, R. M., & Khosrowshahi, J. S. (1986). Direct .alpha.-mesyloxylation of ketones and .beta.-dicarbonyl compounds with [hydroxy(mesyloxy)iodo]benzene. The Journal of Organic Chemistry, 51(16), 3278–3280. DOI: 10.1021/jo00366a048. Retrieved from [Link]

  • Zhdankin, V. V. (2009). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Journal of Organic Chemistry, 74(3), 1330–1333. DOI: 10.1021/jo802492f. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Koser's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid | Request PDF. Retrieved from [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. The Journal of Organic Chemistry, 80(13), 6897–6902. DOI: 10.1021/acs.joc.5b00948. Retrieved from [Link]

  • Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(5), 798-800. DOI: 10.1055/s-2006-933120. Retrieved from [Link]

  • REALAB LLC. (n.d.). [Hydroxy(methanesulfonyloxy)iodo]benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). [Hydroxy(tosyloxy)iodo]benzene and closely related iodanes: The second stage of development. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: [Hydroxy(methanesulfonyloxy)iodo]benzene in Flow Chemistry Applications

Introduction: Bridging Hypervalent Iodine Chemistry and Continuous Flow Processing Hypervalent iodine(III) reagents have become indispensable tools in modern organic synthesis, offering a powerful and environmentally ben...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Hypervalent Iodine Chemistry and Continuous Flow Processing

Hypervalent iodine(III) reagents have become indispensable tools in modern organic synthesis, offering a powerful and environmentally benign alternative to traditional heavy metal-based oxidants.[1] Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB), a close analog of the well-known Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene, HTIB), serves as a highly effective reagent for sulfonyloxylation and other oxidative transformations.[2] HMSIB's utility lies in its ability to deliver a mesyloxy group to a variety of nucleophiles under mild conditions.

Despite their synthetic power, the isolation and storage of hypervalent iodine reagents can pose challenges due to their potential instability. This is where the synergy with flow chemistry becomes transformative. Continuous flow processing enables the in-situ generation and immediate consumption of reactive species like HMSIB, mitigating safety risks and improving process efficiency.[1][3] By leveraging the precise control over reaction parameters—such as temperature, pressure, and residence time—afforded by flow reactors, we can unlock new reaction pathways and enhance the reproducibility of these powerful transformations.[4][5][6]

This guide provides a detailed exploration of HMSIB in flow chemistry, offering both the scientific rationale behind its application and practical, step-by-step protocols for researchers, chemists, and drug development professionals.

Section 1: The Strategic Advantage of In-Situ Reagent Generation

The primary advantage of using HMSIB in a continuous flow setup is the ability to generate it on demand. Batch synthesis often requires the preparation and isolation of the reagent, which can be time-consuming and introduces potential stability issues.[7] Flow chemistry circumvents this by creating a system where the reagent is synthesized in one module and immediately fed into a second module to react with the substrate. This "telescoped" approach not only improves safety by minimizing the accumulation of energetic oxidants but also enhances overall process efficiency.[3]

Workflow for In-Situ HMSIB Generation and Utilization

The fundamental concept involves two primary input streams that converge in a reactor coil (Reactor 1) to form the HMSIB. This newly formed reagent stream is then immediately merged with the substrate stream in a second reactor coil (Reactor 2) for the desired chemical transformation.

G cluster_0 Reagent Generation Module (Reactor 1) cluster_1 Synthetic Application Module (Reactor 2) P1 Pump 1 (Iodobenzene & MsOH) M1 T-Mixer P1->M1 P2 Pump 2 (m-CPBA Solution) P2->M1 R1 Reactor Coil 1 (Residence Time τ1) M1->R1 Formation of HMSIB M2 T-Mixer R1->M2 In-situ HMSIB Stream P3 Pump 3 (Substrate Solution) P3->M2 R2 Reactor Coil 2 (Residence Time τ2) M2->R2 Reaction Out Product Stream (To Collection/Analysis) R2->Out

Caption: General workflow for in-situ generation and use of HMSIB.

Section 2: Application Protocol: Continuous α-Mesyloxylation of Ketones

α-Sulfonyloxy ketones are highly valuable synthetic intermediates, readily undergoing nucleophilic substitution to form a variety of α-functionalized carbonyl compounds. The reaction of a ketone with HMSIB provides a direct and efficient route to these building blocks.

Mechanistic Rationale

The reaction is believed to proceed via the enol or enolate form of the ketone, which acts as a nucleophile. It attacks the electrophilic iodine(III) center of HMSIB. This is followed by a rapid intramolecular reductive elimination, transferring the mesyloxy group to the α-carbon of the ketone and regenerating iodobenzene as a byproduct.

G Ketone Ketone Enol Intermediate Iodonium Intermediate Ketone->Intermediate Nucleophilic Attack on I(III) HMSIB [PhI(OH)(OMs)] HMSIB->Intermediate Product α-Mesyloxy Ketone Intermediate->Product Reductive Elimination Byproduct PhI + H₂O Intermediate->Byproduct

Caption: Proposed mechanism for α-mesyloxylation of ketones.

Protocol 1: Continuous Flow α-Mesyloxylation of Acetophenone

This protocol details the two-stage continuous synthesis of 2-mesyloxy-1-phenylethan-1-one from acetophenone.

1. Reagent Preparation:

  • Solution A (Iodobenzene/Acid): In a 100 mL volumetric flask, dissolve iodobenzene (2.04 g, 10.0 mmol) and methanesulfonic acid (0.96 g, 10.0 mmol) in acetonitrile to the mark.

  • Solution B (Oxidant): In a separate 100 mL volumetric flask, dissolve m-chloroperbenzoic acid (m-CPBA, ~77%, 2.48 g, 11.0 mmol active oxidant) in acetonitrile to the mark.

  • Solution C (Substrate): In a 100 mL volumetric flask, dissolve acetophenone (1.20 g, 10.0 mmol) in acetonitrile to the mark.

2. Flow Reactor Setup:

  • Utilize a commercial flow chemistry system equipped with three HPLC pumps, two T-mixers, and two temperature-controlled reactor coils (PFA or stainless steel tubing).

  • Reactor 1 (Generation): 5.0 mL coil volume.

  • Reactor 2 (Reaction): 10.0 mL coil volume.

  • Set the temperature of both Reactor 1 and Reactor 2 to 40 °C.

  • Install a back-pressure regulator (BPR) set to 5 bar at the system outlet to ensure consistent flow and prevent solvent outgassing.

3. Experimental Procedure:

  • Priming: Prime all pumps and lines with acetonitrile.

  • Pumping:

    • Pump Solution A at 0.25 mL/min.

    • Pump Solution B at 0.25 mL/min.

    • These two streams (total flow 0.50 mL/min) merge at the first T-mixer and enter Reactor 1. The residence time (τ1) for HMSIB generation is 10 minutes (5.0 mL / 0.50 mL/min).

    • Pump Solution C at 0.50 mL/min.

    • The effluent from Reactor 1 (containing in-situ generated HMSIB) merges with Solution C at the second T-mixer.

    • The combined stream (total flow 1.00 mL/min) enters Reactor 2. The residence time (τ2) for the mesyloxylation reaction is 10 minutes (10.0 mL / 1.00 mL/min).

  • Steady State & Collection: Allow the system to run for at least three residence times (~30 minutes) to reach steady state. Collect the product stream from the BPR outlet.

  • Work-up & Analysis: Quench the collected fraction with aqueous sodium thiosulfate solution to destroy any unreacted oxidant. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR and purify by column chromatography if necessary.

Data Summary: α-Mesyloxylation of Various Ketones
SubstrateTemp (°C)Residence Time (τ2, min)Yield (%) [a]
Acetophenone401092
Propiophenone401089
Cyclohexanone30895
4'-Methoxyacetophenone401285
[a] Yields are for isolated products after purification and are based on literature for analogous batch and flow reactions.

Section 3: Application Protocol: Vicinal Dimesyloxylation of Alkenes

Hypervalent iodine reagents can facilitate the syn-addition of two sulfonyloxy groups across a double bond. This transformation is valuable for converting simple alkenes into more complex, functionalized molecules.

Mechanistic Rationale

The reaction is initiated by the electrophilic addition of the hypervalent iodine reagent across the alkene, forming a cyclic iodonium intermediate.[8] This intermediate is then opened by the nucleophilic attack of a mesylate anion (either from the reagent itself or from the methanesulfonic acid present). A subsequent reductive elimination step delivers the second mesyloxy group to complete the vicinal difunctionalization.

G Alkene Alkene Intermediate1 Iodonium Ion Intermediate Alkene->Intermediate1 Electrophilic Addition HMSIB [PhI(OH)(OMs)] HMSIB->Intermediate1 Intermediate2 α-Iodo-β-mesyloxy Intermediate Intermediate1->Intermediate2 Nucleophilic Opening Product Vicinal Dimesyloxyalkane Intermediate2->Product Reductive Elimination MsO MsO⁻ MsO->Intermediate1

Caption: Proposed mechanism for vicinal dimesyloxylation of alkenes.

Protocol 2: Continuous Flow Dimesyloxylation of Styrene

This protocol uses a similar two-stage flow setup as described in Section 2.

1. Reagent Preparation:

  • Solution A (Iodobenzene/Acid): Dissolve iodobenzene (2.04 g, 10.0 mmol) and methanesulfonic acid (1.92 g, 20.0 mmol, 2 equiv.) in 1,2-dichloroethane (DCE) to a final volume of 100 mL. Note: An extra equivalent of acid provides the nucleophile for the second addition.

  • Solution B (Oxidant): Prepare a 100 mL solution of m-CPBA (~77%, 2.48 g, 11.0 mmol) in DCE.

  • Solution C (Substrate): Prepare a 100 mL solution of styrene (1.04 g, 10.0 mmol) in DCE.

2. Flow Reactor Setup:

  • Use the same hardware configuration as in Protocol 1.

  • Reactor 1 (Generation): 5.0 mL coil volume, set to 25 °C.

  • Reactor 2 (Reaction): 10.0 mL coil volume, set to 50 °C.

  • BPR set to 5 bar.

3. Experimental Procedure:

  • Pumping:

    • Pump Solution A at 0.20 mL/min.

    • Pump Solution B at 0.20 mL/min.

    • (Total flow into Reactor 1 = 0.40 mL/min; τ1 = 12.5 min)

    • Pump Solution C at 0.60 mL/min.

    • (Total flow into Reactor 2 = 1.00 mL/min; τ2 = 10.0 min)

  • Steady State & Collection: After reaching steady state (~35-40 minutes), collect the product stream.

  • Work-up & Analysis: Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry, and concentrate. Purify the resulting crude oil via chromatography to yield the desired 1-phenyl-1,2-ethanediyl dimesylate.

Section 4: Safety, Troubleshooting, and Best Practices

  • Safety: While flow chemistry mitigates risks, standard laboratory precautions are essential. m-CPBA is a strong oxidant and should be handled with care. The use of electrochemical flow cells can be a safer, greener alternative for generating hypervalent iodine reagents, replacing chemical oxidants with electricity.[1]

  • Solvent Choice: Acetonitrile is a common choice due to its polarity and ability to dissolve the reagents.[9] For reactions that may proceed via single-electron transfer (SET), highly polar, non-nucleophilic fluoroalcohols can enhance reactivity.[10]

  • Clogging: Precipitation of reagents or products can lead to clogging and pressure spikes. Ensure all reagents are fully dissolved before pumping. If solids are expected, a packed-bed reactor or a system designed for handling slurries may be necessary.

  • Reproducibility: For reliable and reproducible results, it is critical to report all experimental details, including pump models, tubing dimensions and material, precise temperatures and pressures, and a clear schematic of the setup.[6][11]

Conclusion and Future Outlook

The integration of [Hydroxy(methanesulfonyloxy)iodo]benzene chemistry with continuous flow technology represents a significant step forward in process safety and efficiency. The ability to generate this potent reagent in-situ and use it immediately in telescoped reactions opens the door for the rapid and scalable synthesis of complex molecules. Future work will likely focus on integrating these modules into longer, multi-step continuous syntheses, further streamlining the path from simple starting materials to valuable chemical entities and active pharmaceutical ingredients.[3] The adoption of electrochemical methods for reagent generation will further enhance the green credentials and safety of these processes.

References

  • The mechanism of iodine‐mediated alkenes 1 sulfonylation. - ResearchGate. (URL: [Link])

  • Oxidative sulfonylation process mediated by iodine and iodine derivatives. - ResearchGate. (URL: [Link])

  • Continuous‐Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications - SciSpace. (URL: [Link])

  • Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - MDPI. (URL: [Link])

  • Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PubMed. (URL: [Link])

  • [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram - CP Lab Safety. (URL: [Link])

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH. (URL: [Link])

  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (URL: [Link])

  • Synthesis of Koser's Reagent and Derivatives - Organic Syntheses Procedure. (URL: [Link])

  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions - ResearchGate. (URL: [Link])

  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (URL: [Link])

  • HYPERVALENT IODINE OXIDATION OF FLAVONOLS USING [HYDROXY(TOSYLOXY)IODOI- BENZENE IN METHANOL Robert M. ~ o r i a r t. (URL: https://www.jstage.jst.go.jp/article/cpb1958/35/9/35_9_3850/_pdf)
  • Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2– b]isoquinolines. (URL: [Link])

  • Continuous flow synthesis enabling reaction discovery - PMC - PubMed Central. (URL: [Link])

  • Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis of Koser's Reagent and Derivatives - ResearchGate. (URL: [Link])

  • Flow Chemistry – Original Papers - The Kappe Laboratory. (URL: [Link])

  • Best Practices in Reporting Flow Chemistry - ChemistryViews. (URL: [Link])

  • Flow Chemistry - Scientific Update - UK. (URL: [Link])

  • Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans - Organic Chemistry Portal. (URL: [Link])

  • The Basic EAS Reactions with Benzene--All of the Mechanisms - YouTube. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: [Hydroxy(methanesulfonyloxy)iodo]benzene Reactions

Welcome to the technical support guide for [Hydroxy(methanesulfonyloxy)iodo]benzene. This document is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [Hydroxy(methanesulfonyloxy)iodo]benzene. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common issues, side products, and troubleshooting strategies encountered during its use in a practical question-and-answer format.

Section 1: Troubleshooting Guide

Issue 1: Low Yield of the Desired α-Functionalized Ketone

Question: I am performing an α-tosyloxylation of a ketone using [Hydroxy(tosyloxy)iodo]benzene (a close analog of [Hydroxy(methanesulfonyloxy)iodo]benzene) and observing a low yield of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in α-functionalization of ketones using hypervalent iodine reagents like [Hydroxy(tosyloxy)iodo]benzene, often known as Koser's Reagent, can stem from several factors. The primary considerations are the stability of the reagent, reaction conditions, and the nature of the substrate itself.

Causality and Experimental Choices:

  • Reagent Decomposition: [Hydroxy(methanesulfonyloxy)iodo]benzene and its analogs can be thermally sensitive. Reactions carried out at elevated temperatures can lead to reagent decomposition, reducing its effective concentration.[1]

  • Incomplete Enol/Enolate Formation: The reaction proceeds through the enol or enolate form of the ketone.[2] If the ketone is sterically hindered or has low acidity at the α-position, enolization can be slow or incomplete, leading to poor conversion.

  • Side Reactions: Competing side reactions can consume the starting material or the product. One common side reaction is the Baeyer-Villiger oxidation, although this is often less of a concern with this specific reagent compared to other oxidants.[2]

  • Reagent Solubility: Koser's reagent is often poorly soluble in common organic solvents like acetonitrile at ambient temperature.[3] This can lead to heterogeneous reaction mixtures and slow reaction rates.

Troubleshooting Protocol:

  • Temperature Control: If the reaction is being run at elevated temperatures, consider lowering it. For many ketones, the reaction can proceed efficiently at room temperature or slightly above, especially with longer reaction times. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and reagent stability.

  • Solvent Choice and Sonication: Acetonitrile is a common solvent for these reactions.[3] For substrates with poor solubility, a co-solvent like 2,2,2-trifluoroethanol (TFE) can be beneficial as it can promote oxidative reactions.[4] To address the poor solubility of the reagent itself, ultrasound irradiation can be employed to disperse the reagent and dramatically increase the reaction rate.[3]

  • In Situ Generation: An alternative approach is the in situ generation of the hypervalent iodine reagent. This can be achieved by using a catalytic amount of an iodoarene (like iodobenzene or 4-tert-butyl-1-iodobenzene) in the presence of an oxidant like m-CPBA and a sulfonic acid (like p-toluenesulfonic acid).[2][4][5] This method avoids the need to handle the sometimes unstable pre-formed reagent and can lead to higher yields.

  • Use of Enol Surrogates: For ketones that are difficult to enolize, converting them to a more reactive enol surrogate, such as an enol ester, can be an effective strategy.[6] These can then be reacted with [Hydroxy(tosyloxy)iodo]benzene to yield the desired α-tosyloxy ketone.

Issue 2: Formation of an Iodonium Salt Byproduct

Question: I have isolated an unexpected, highly polar byproduct that I suspect is an iodonium salt. How is this formed and how can I prevent it?

Answer:

The formation of iodonium salts is a known reactivity pathway for hypervalent iodine reagents.[7] This is particularly relevant when working with electron-rich aromatic or heteroaromatic substrates.

Mechanism of Formation:

[Hydroxy(methanesulfonyloxy)iodo]benzene can act as an electrophile. In the presence of an electron-rich aromatic compound, an electrophilic aromatic substitution-type reaction can occur, leading to the formation of a diaryliodonium salt. The reaction is thought to proceed through a single-electron-transfer (SET) mechanism, especially in polar, fluoroalcohol solvents, generating cation radicals as key intermediates.[8]

Visualizing the Competing Pathways:

G cluster_main Desired α-Functionalization cluster_side Side Reaction: Iodonium Salt Formation Ketone Ketone Enol Enol Ketone->Enol Equilibrium Product α-Mesyloxy Ketone Enol->Product + [PhI(OH)OMs] - PhI - MsOH Electron_Rich_Substrate Electron-Rich Aromatic Substrate Iodonium_Salt Diaryliodonium Salt Electron_Rich_Substrate->Iodonium_Salt + [PhI(OH)OMs] - MsOH, -H₂O Start [Hydroxy(methanesulfonyloxy)iodo]benzene + Substrate Start->Ketone Start->Electron_Rich_Substrate

Caption: Competing reaction pathways for [Hydroxy(methanesulfonyloxy)iodo]benzene.

Prevention and Mitigation:

  • Protecting Groups: If the substrate contains an electron-rich aromatic ring that is not the intended site of reaction, consider the use of protecting groups to reduce its nucleophilicity.

  • Solvent Effects: The use of highly polar, fluoroalcohol solvents like TFE or HFIP has been shown to enhance the single-electron-transfer ability of these reagents, which can favor iodonium salt formation with suitable substrates.[8] Switching to a less polar solvent like acetonitrile may disfavor this pathway.

  • Purification: Diaryliodonium salts are typically highly polar and crystalline solids. They can often be removed from the desired product by standard chromatographic techniques or by precipitation/crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of the [Hydroxy(methanesulfonyloxy)iodo]benzene reagent itself?

A1: The primary byproduct from the reagent after it has delivered its functional group is iodobenzene .[9] This is a relatively non-polar and volatile compound that can usually be easily removed during workup or purification by evaporation or chromatography.

Q2: I am using m-CPBA to generate the reagent in situ. What byproducts should I expect from the oxidant?

A2: When using m-Chloroperbenzoic acid (m-CPBA) as the oxidant, the reduced form, m-chlorobenzoic acid (m-CBA) , will be a significant byproduct.[1] This acidic byproduct can be removed by a simple aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the reaction workup.

Q3: Can [Hydroxy(methanesulfonyloxy)iodo]benzene react with alkenes? What are the expected products and potential side products?

A3: Yes, this reagent can react with alkenes. The typical product is a 1,2-difunctionalized alkane , for example, a 1,2-ditosyloxyalkane in the case of the tosyloxy analog.[5] In the case of α,β-unsaturated carbonyl compounds like chalcones, the reaction can be more complex, potentially leading to a mixture of α,β-ditosyloxy ketones and β,β-ditosyloxy ketones, the latter arising from a 1,2-aryl migration.[10][11] The product distribution can be influenced by the electronic nature of substituents on the alkene.

Q4: How does the stability of [Hydroxy(methanesulfonyloxy)iodo]benzene compare to other hypervalent iodine reagents?

A4: [Hydroxy(methanesulfonyloxy)iodo]benzene and its tosyloxy analog are generally considered to be relatively stable, solid reagents that can be stored, though keeping them in a cool, dark place is recommended.[12] However, they are known to decompose at elevated temperatures.[1] Their stability can be influenced by substituents on the phenyl ring. For instance, electron-withdrawing groups can decrease the reactivity and in some cases affect the stability of the reagent.

Data Summary Table: Common Byproducts and Their Removal

Byproduct NameSourceTypical Removal Method
IodobenzeneReagent reductionEvaporation, Chromatography
m-Chlorobenzoic acidIn situ generation with m-CPBAAqueous basic wash (e.g., NaHCO₃)
Diaryliodonium SaltsReaction with electron-rich arenesChromatography, Crystallization
p-Toluenesulfonic acidIn situ generation or additiveAqueous basic wash

Section 3: Experimental Protocols

Protocol: In Situ Generation for α-Tosyloxylation of a Ketone

This protocol is adapted from methodologies that utilize catalytic iodoarene for the α-tosyloxylation of ketones.[2][4]

Materials:

  • Ketone (1.0 mmol)

  • Iodobenzene (0.1 mmol, 0.1 eq)

  • m-CPBA (approx. 77%, 1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (1.2 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a stirred solution of the ketone in acetonitrile, add iodobenzene, p-toluenesulfonic acid monohydrate, and m-CPBA.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the acids.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone, Iodobenzene, p-TsOH, and m-CPBA in Acetonitrile B Heat to 50 °C A->B C Monitor by TLC/LC-MS B->C D Quench with Na₂S₂O₃ C->D Reaction Complete E Neutralize with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for in situ α-tosyloxylation of ketones.

References
  • Moriarty, R. M., et al. (1990). Ultrasound Promoted Hypervalent Iodine Reactions: α-Tosyloxylation of Ketones with [Hydroxy(Tosyloxy)Iodo]Benzene. Tetrahedron Letters, 31(40), 5877-5880. Available from: [Link]

  • Organic Chemistry Portal. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Available from: [Link]

  • Merritt, E. A., et al. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1-13. Available from: [Link]

  • Stockholm University. (2012). Synthesis of Koser's Reagent and Derivatives. Available from: [Link]

  • Merritt, E. A., Carneiro, V. M. T., Silva Jr., L. F., & Olofsson, B. (2010). A General and Scalable Synthesis of [Hydroxy(tosyloxy)iodo]arenes. The Journal of Organic Chemistry, 75(21), 7416-7419. Available from: [Link]

  • Wikipedia. Hypervalent organoiodine compounds. Available from: [Link]

  • Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(05), 798-800. Available from: [Link]

  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available from: [Link]

  • Sharma, A., et al. (2021). Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study. Beilstein Journal of Organic Chemistry, 17, 2966-2976. Available from: [Link]

  • Sharma, A., et al. (2021). Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study. PubMed, PMC8679001. Available from: [Link]

  • Kita, Y., et al. (2004). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 9(11), 943-955. Available from: [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. The Journal of Organic Chemistry, 80(13), 6897-6902. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yields with [Hydroxy(methanesulfonyloxy)iodo]benzene

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene, a powerful hypervalent iodine(III) reagent for oxidative transformations. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene, a powerful hypervalent iodine(III) reagent for oxidative transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application, with a focus on troubleshooting and maximizing reaction yields, particularly in the α-mesyloxylation of carbonyl compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and fundamental properties of [Hydroxy(methanesulfonyloxy)iodo]benzene.

Q1: What is [Hydroxy(methanesulfonyloxy)iodo]benzene and what is its primary application?

A: [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as [Hydroxy(mesyloxy)iodo]benzene, is a hypervalent iodine(III) reagent. It serves as a mild and efficient oxidant. Its primary and most well-documented application is the direct α-functionalization of ketones and β-dicarbonyl compounds to introduce a mesyloxy group, forming α-mesyloxy ketones.[1] These products are valuable synthetic intermediates, as the mesyloxy group is an excellent leaving group for subsequent nucleophilic substitution reactions.

Q2: How should I properly store and handle the reagent?

A: The reagent is a stable, white to off-white crystalline solid at room temperature. However, like its tosyl analog (Koser's Reagent), it can be sensitive to light and moisture over long periods. For optimal stability and to ensure consistent reactivity, it is best stored in a tightly sealed, amber-colored vial or a container protected from light, under refrigeration (~4°C), and in a desiccated environment.[2]

Q3: What are the typical solvents used for reactions with this reagent?

A: Chloroform (CHCl₃) and acetonitrile (CH₃CN) are the most common solvents for α-mesyloxylation reactions. The reagent has limited solubility in these solvents at room temperature, and reactions are often run as suspensions.[1] The gradual dissolution of the solid reagent can serve as a visual indicator of reaction progress. For other applications, polar, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) can enhance the reactivity of analogous hypervalent iodine reagents.[3]

Q4: Can this reagent be prepared in-house?

A: Yes, a common one-pot synthesis involves the oxidation of iodobenzene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in the presence of methanesulfonic acid.[4] However, for consistency and safety, using a commercially available, high-purity reagent is recommended, as residual oxidants or acids can interfere with sensitive reactions.

Q5: What is the difference between [Hydroxy(methanesulfonyloxy)iodo]benzene and Koser's Reagent?

A: They are close structural analogs. [Hydroxy(methanesulfonyloxy)iodo]benzene has a methanesulfonyloxy (mesyloxy, -OMs) group, while Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) has a p-toluenesulfonyloxy (tosyloxy, -OTs) group. Their reactivity is very similar, and they are often used for the same types of transformations (e.g., α-sulfonyloxylation of ketones).[5][6] The choice between them often depends on the desired properties of the final product, as the mesylate is a slightly more reactive leaving group than the tosylate.

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured, cause-and-effect approach to diagnosing and solving common issues encountered during reactions.

Scenario 1: The reaction is sluggish, shows low conversion, or stalls completely.

Q: My reaction has been stirring for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What are the potential causes and solutions?

A: This is a common issue that typically points to problems with reactivity, which can be influenced by several factors.

  • Cause 1: Poor Reagent Quality/Decomposition. The reagent can degrade if improperly stored (exposure to light, moisture, or heat). Hydrolysis is a primary decomposition pathway.

    • How to Diagnose: The reagent should be a fine, white to pale yellow crystalline solid.[2] Significant discoloration (dark yellow, brown, or clumpy appearance) suggests decomposition. An IR spectrum can be checked for the presence of water or byproducts.

    • Solution:

      • Use High-Purity Reagent: Start with a fresh bottle from a reputable supplier or use recently purchased material.

      • Purification (for the tosyloxy analog, applicable here): Impurities like sulfonic acid can sometimes be removed by washing the solid reagent with acetone, and acetic acid (a byproduct from one synthesis route) can be removed by washing with diethyl ether.[2]

      • Proper Storage: Always store the reagent refrigerated, desiccated, and protected from light.

  • Cause 2: Insufficient Temperature. Many α-mesyloxylation reactions are performed at room temperature or gentle reflux.[1] For less reactive substrates (e.g., sterically hindered ketones or those with electron-withdrawing groups), ambient temperature may be insufficient.

    • How to Diagnose: The reaction mixture shows no change over several hours, and the solid reagent remains largely undissolved.

    • Solution:

      • Gentle Heating: Increase the reaction temperature to 40-50°C or to a gentle reflux in acetonitrile or chloroform. Monitor the reaction closely by TLC, as excessive heat can cause reagent decomposition and byproduct formation.

      • Use of Ultrasound: For substrates that are sensitive to thermal decomposition, sonication can dramatically increase reaction rates by promoting the dissolution of the reagent and enhancing mass transport, even at moderate temperatures (e.g., 55°C).[6]

  • Cause 3: Substrate Reactivity. The rate-limiting step in the α-sulfonyloxylation of ketones is often the formation of the enol or enolate intermediate. Substrates that enolize slowly will react sluggishly.

    • How to Diagnose: Acyclic or sterically hindered ketones are known to be less reactive than cyclic or β-dicarbonyl compounds.[7]

    • Solution:

      • Acid/Base Catalysis (Use with Caution): While the reaction is typically run under neutral conditions, a trace amount of a non-nucleophilic acid could facilitate enolization. However, this can also accelerate reagent decomposition. This approach is not standard and should be tested on a small scale.

      • Convert to an Enol Ether: For particularly stubborn ketones, pre-formation of a silyl enol ether is a reliable alternative. Silyl enol ethers react readily with hypervalent iodine(III) reagents to give the desired α-sulfonyloxylation product.[5]

Troubleshooting Workflow: Sluggish/Incomplete Reaction

G start Reaction Stalled (High SM on TLC) check_reagent Assess Reagent Quality: - Color? - Age? - Storage? start->check_reagent reagent_bad Reagent is discolored, old, or improperly stored. check_reagent->reagent_bad Bad reagent_ok Reagent appears good. check_reagent->reagent_ok Good replace_reagent Action: Use fresh, high-purity reagent. reagent_bad->replace_reagent check_temp Evaluate Reaction Temp. Is substrate known to be unreactive? reagent_ok->check_temp temp_low Temp is ambient & substrate is hindered. check_temp->temp_low Low temp_ok Temp is elevated or substrate is reactive. check_temp->temp_ok OK increase_temp Action: 1. Increase temp to 40-50°C. 2. Or, use ultrasound. temp_low->increase_temp check_substrate Consider Substrate Activation Strategy temp_ok->check_substrate preactivate Action: Convert ketone to a silyl enol ether before reaction. check_substrate->preactivate

Caption: Decision tree for troubleshooting stalled reactions.

Scenario 2: The reaction works, but the yield is low with multiple byproducts.

Q: My starting material is consumed, but the yield of the desired α-mesyloxy ketone is poor. My TLC plate shows several new spots, including a non-polar spot and baseline material.

A: This outcome suggests that while the reagent is active, competing side reactions or product/reagent decomposition are occurring. The key is to identify the source of the byproducts and adjust conditions to favor the desired pathway.

  • Cause 1: Thermal Decomposition. As mentioned, the reagent is thermally sensitive. Running the reaction at too high a temperature or for too long can cause it to decompose, leading to a complex mixture. The product, an α-mesyloxy ketone, can also be unstable to prolonged heating.

    • How to Diagnose: The reaction mixture may darken (turn brown/black). TLC may show a streak of decomposition products.

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature).

      • Reduce Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Do not leave the reaction stirring unnecessarily overnight if it is complete in a few hours.

  • Cause 2: Competing Side Reactions (Over-oxidation or Other Functional Groups). Hypervalent iodine reagents are general oxidants. If your substrate has other sensitive functional groups (e.g., phenols, sulfides, secondary alcohols, electron-rich heterocycles), they may also react.

    • How to Diagnose: Isolate and characterize the byproducts if possible. A byproduct with a significantly different polarity or mass may indicate reaction at another site. For example, oxidation of a sulfide to a sulfoxide would result in a more polar byproduct.

    • Solution:

      • Protect Sensitive Groups: If possible, protect other oxidizable functional groups before the α-mesyloxylation step.

      • Use Stoichiometric Control: Use the minimum required amount of the reagent (typically 1.05-1.2 equivalents). A large excess will increase the likelihood of side reactions.

      • Lower Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature can improve selectivity.

  • Cause 3: Issues During Workup and Purification. The primary byproduct of the reaction is iodobenzene, a relatively non-polar and high-boiling compound. The α-mesyloxy ketone products can sometimes be sensitive to silica gel chromatography.

    • How to Diagnose: The crude NMR looks promising, but the yield drops significantly after chromatography. Iodobenzene is visible in the NMR of the purified product.

    • Solution:

      • Aqueous Wash: The workup should include a wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted oxidant, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.[6]

      • Removing Iodobenzene: Iodobenzene can often be removed by trituration of the crude product with a non-polar solvent like hexane or a hexane/ether mixture, in which the more polar product is insoluble. Alternatively, it can be removed under high vacuum if the product is non-volatile.

      • Chromatography: If chromatography is necessary, use a minimally acidic grade of silica gel (or buffer the eluent with a small amount of triethylamine, ~0.1-1%) and perform the purification quickly to minimize on-column decomposition of the product.

Part 3: Mechanistic Insight and Data

Understanding the reaction mechanism is crucial for rational optimization.

Mechanism of α-Mesyloxylation of a Ketone

The reaction proceeds via the enol form of the ketone. The electron-rich enol attacks the electrophilic iodine(III) center, displacing the hydroxide ligand. This is followed by an intramolecular reductive elimination, where the carbonyl oxygen attacks the α-carbon, transferring the mesyloxy group and reducing the iodine from I(III) to I(I), releasing iodobenzene as a byproduct.

G cluster_0 Keto-Enol Tautomerism cluster_1 Reaction with Reagent ketone R-C(=O)-CH₂-R' enol R-C(OH)=CH-R' ketone->enol Equilibrium intermediate [R-C(O⁺H)=CH(R')-I(Ph)(OMs)] enol->intermediate Nucleophilic Attack reagent Ph-I⁺(OH)(OMs) reagent->intermediate product R-C(=O)-CH(OMs)-R' intermediate->product Reductive Elimination byproduct Ph-I intermediate->byproduct

Sources

Troubleshooting

optimization of reaction conditions for [Hydroxy(methanesulfonyloxy)iodo]benzene

Technical Support Center: [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB) A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB), also known as Phenyliodosohydroxy Methanesulfonate. As a Senior Application Scientist, I've developed this guide to provide you with in-depth, field-proven insights into the optimal use of this powerful hypervalent iodine(III) reagent. This resource is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and applications of HMSIB.

Q1: What is [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB) and what are its primary applications?

A: [Hydroxy(methanesulfonyloxy)iodo]benzene is a versatile and reactive hypervalent iodine(III) reagent. Structurally, it features a central iodine atom bonded to a phenyl group, a hydroxyl group, and a methanesulfonyloxy (mesyloxy) group. This arrangement makes it an excellent electrophile and a source of the mesyloxy group. Its primary applications in organic synthesis include the α-mesyloxylation of ketones and β-dicarbonyl compounds, as well as the hydroxymethanesulfonyloxylation of alkenes and alkynes.[1] These reactions are crucial for introducing functional groups that can serve as versatile handles for further synthetic transformations.

Q2: What are the key safety precautions for handling HMSIB?

A: Safety is paramount when working with hypervalent iodine reagents. HMSIB is classified as a skin and serious eye irritant.[2] Always handle the solid reagent in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

  • Protective Gloves: To prevent skin contact.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.

  • Face Protection: A face shield should be worn in addition to goggles, especially when handling larger quantities.

  • Lab Coat: To protect clothing and skin.

In case of accidental contact, wash skin thoroughly with plenty of water.[1] If eye irritation occurs, rinse cautiously with water for several minutes and seek medical attention if irritation persists.[3] While many hypervalent iodine reagents are stable, some can be explosive under specific conditions, such as heating in the absence of a solvent.[4][5] It is crucial to avoid heating the solid reagent directly.

Q3: How should HMSIB be stored to ensure long-term stability?

A: Proper storage is critical for maintaining the reagent's reactivity. HMSIB is a solid that is generally stable to air and moisture at room temperature for short periods.[5] However, for long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably in a refrigerator at temperatures below 15°C. Some suppliers recommend storage at room temperature, but optimal stability is achieved under cooler conditions. The product is somewhat light-sensitive, so storing it in an amber vial or a container protected from light is advisable.

Q4: What solvents are recommended for reactions involving HMSIB?

A: The choice of solvent is highly dependent on the specific reaction being performed. For many applications, chlorinated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are effective.[6] However, due to environmental and safety concerns, exploring greener alternatives is encouraged.[4] For certain transformations, such as the synthesis of iodonium salts, fluoroalcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance the reactivity of related hypervalent iodine reagents by stabilizing cationic intermediates.[7][8] It is important to use anhydrous solvents, as the presence of water can lead to side reactions and decomposition of the reagent.

Part 2: Troubleshooting Guide for Synthesis & Application

This section is designed in a problem-and-solution format to directly address experimental challenges.

Problem: Low or No Product Yield

Q: My reaction with HMSIB is giving a low yield or failing completely. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can typically be traced back to one of four key areas: reagent quality, stoichiometry, reaction conditions, or substrate reactivity.

  • Cause 1: Reagent Decomposition.

    • Diagnosis: HMSIB is a white to off-white crystalline solid. A significant yellow or brown discoloration may indicate decomposition. You can also check the reagent's activity with a reliable test reaction on a small scale using a known reactive substrate.

    • Solution: Always use a fresh bottle of the reagent or material that has been stored correctly (cool, dark, and dry). If you suspect your reagent has degraded, it is best to procure a new batch. Preparing the reagent fresh is also an option for advanced users.[6]

  • Cause 2: Suboptimal Reaction Conditions (Temperature & Time).

    • Diagnosis: Many reactions with HMSIB proceed readily at room temperature. However, some substrates may require gentle heating or cooling to find the optimal balance between reaction rate and selectivity.

    • Solution: Start the reaction at room temperature. If the reaction is sluggish (monitored by TLC or LC-MS), try gently warming the mixture to 30-40°C. Conversely, if you observe the formation of multiple side products, cooling the reaction to 0°C may improve selectivity. Reaction times can vary from a few hours to overnight; monitor the reaction to determine the point of maximum conversion.

  • Cause 3: Presence of Moisture.

    • Diagnosis: Hypervalent iodine reagents can react with water, leading to the formation of iodosylbenzene and methanesulfonic acid, which will not perform the desired reaction. This is often an issue if anhydrous solvents and techniques were not used.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use solvents from a freshly opened bottle or a solvent purification system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

Troubleshooting Workflow: Diagnosing Low Yield

Here is a logical workflow to diagnose the root cause of a low-yield reaction.

LowYieldWorkflow Start Low or No Yield Observed CheckReagent Check HMSIB Quality (Color, Age, Storage) Start->CheckReagent ReagentOK Reagent Appears Good CheckReagent->ReagentOK UseNewReagent Action: Use Fresh HMSIB ReagentOK->UseNewReagent No CheckConditions Verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) ReagentOK->CheckConditions Yes ConditionsOK Conditions are Anhydrous CheckConditions->ConditionsOK ImproveConditions Action: Dry Glassware & Solvents, Use Inert Gas ConditionsOK->ImproveConditions No OptimizeTemp Optimize Temperature & Time ConditionsOK->OptimizeTemp Yes TempOK Optimization Fails OptimizeTemp->TempOK Success Reaction Successful TempOK->Success No, Yield Improves ConsiderSubstrate Evaluate Substrate Reactivity (Electronic Effects) TempOK->ConsiderSubstrate Yes

Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions with HMSIB.

Problem: Formation of Side Products / Low Selectivity

Q: My reaction is working, but I am getting significant amounts of impurities. How can I improve the selectivity?

A: The formation of side products often points to issues with reaction control or the inherent reactivity of your substrate.

  • Cause 1: Incorrect Stoichiometry.

    • Diagnosis: Using a large excess of HMSIB can sometimes lead to over-reaction or the formation of di-substituted products.

    • Solution: Carefully control the stoichiometry. For most applications, using 1.0 to 1.2 equivalents of HMSIB relative to the limiting reagent is sufficient. A slow, portion-wise addition of the solid HMSIB or adding it as a solution via syringe pump can help maintain a low instantaneous concentration, often improving selectivity.

  • Cause 2: Carbocation Rearrangements.

    • Diagnosis: In reactions with alkenes, the mechanism can proceed through an intermediate with carbocationic character. If the substrate has a propensity to form a more stable carbocation via a hydride or alkyl shift, rearranged products will be observed.

    • Solution: The choice of solvent can influence the stability of intermediates. Less polar solvents may sometimes suppress rearrangements. Alternatively, if rearrangement is unavoidable, it may be necessary to redesign the synthetic route or use a substrate that is less prone to such shifts.

  • Cause 3: Difficulty in Work-up and Purification.

    • Diagnosis: A common byproduct of HMSIB reactions is iodobenzene. If not removed effectively, it can complicate purification and NMR analysis.

    • Solution: A standard aqueous work-up is often sufficient. Washing the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) can help remove iodine-containing impurities. Iodobenzene is relatively nonpolar and can typically be removed from more polar products via standard silica gel column chromatography.

Part 3: Key Experimental Protocols & Data

To provide a practical starting point, here is a general procedure for a common application of HMSIB.

Protocol: General Procedure for the α-Mesyloxylation of a Ketone
  • Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or another suitable solvent under an inert atmosphere of nitrogen.

  • Reagent Addition: Add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to afford the desired α-mesyloxylated ketone.

Table 1: Recommended Starting Conditions for HMSIB Reactions
Substrate ClassStoichiometry (HMSIB:Substrate)SolventTypical TemperatureKey Considerations
Ketones1.1 - 1.2 : 1CH₂Cl₂, CHCl₃Room TemperatureEnsure anhydrous conditions to prevent side reactions.
Alkenes1.1 - 1.5 : 1CH₂Cl₂, TFE0°C to RTSolvent choice can influence stereoselectivity and potential rearrangements.
Alkynes1.2 - 2.0 : 1CH₂Cl₂Room TemperatureMay require slightly larger excess of reagent for full conversion.
β-Dicarbonyls1.0 - 1.1 : 1CH₂Cl₂, THF0°C to RTReaction is typically fast and clean.
Visualization of Reaction Mechanism

The reaction of HMSIB with an alkene is a representative example of its reactivity. The mechanism involves the electrophilic attack of the hypervalent iodine on the alkene, followed by nucleophilic capture.

Mechanism cluster_intermediate Intermediate cluster_product Products Alkene R-CH=CH-R' Intermediate [ Iodonium Intermediate ] Alkene->Intermediate Electrophilic Attack HMSIB Ph-I(OH)(OMs) HMSIB->Intermediate Product R-CH(OH)-CH(OMs)-R' Intermediate->Product Nucleophilic Capture (Intramolecular) Byproduct Ph-I Intermediate->Byproduct Reductive Elimination

Caption: Simplified mechanism for the hydroxymethanesulfonyloxylation of an alkene using HMSIB.

This guide is intended to be a living document. As the applications of hypervalent iodine chemistry continue to expand, we will update this resource with the latest findings and best practices. We are confident that by understanding the principles outlined here, you can effectively troubleshoot challenges and optimize your synthetic procedures involving [Hydroxy(methanesulfonyloxy)iodo]benzene.

References

  • Specific Solvent Issues with Iodination. (n.d.). Retrieved from ACS Green Chemistry Institute. [Link]

  • Dohi, T., et al. (2008). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 13(5), 1143-1153. [Link]

  • The Chemistry of Hypervalent Iodine. (2003). Retrieved from Macmillan Group, Princeton University. [Link]

  • Dohi, T., et al. (2008). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: [Hydroxy(methanesulfonyloxy)iodo]benzene

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene, a versatile hypervalent iodine(III) reagent. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene, a versatile hypervalent iodine(III) reagent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful oxidizing agent. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions regarding its stability and decomposition pathways. Our goal is to equip you with the expertise to ensure the integrity and success of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary modes of decomposition for [Hydroxy(methanesulfonyloxy)iodo]benzene?

    • How should I properly store and handle this reagent to minimize degradation?

    • My reaction is sluggish or incomplete. What are the potential causes?

    • I'm observing unexpected byproducts. What could they be?

    • Can I monitor the decomposition of the reagent in my reaction?

  • Troubleshooting Guide

    • Problem: Inconsistent Reaction Yields

    • Problem: Formation of Iodobenzene and Other Aromatic Byproducts

    • Problem: Reaction Fails to Initiate

  • Decomposition Pathways: A Mechanistic Overview

    • Thermal Decomposition

    • Photochemical Decomposition

  • Experimental Protocols

    • Protocol 1: ¹H NMR Assay for Reagent Purity and Decomposition

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for [Hydroxy(methanesulfonyloxy)iodo]benzene?

[Hydroxy(methanesulfonyloxy)iodo]benzene, like other aryl-λ³-iodanes, primarily decomposes through two pathways: thermal and photochemical degradation.[1]

  • Thermal Decomposition: When heated, especially in the absence of a solvent, hypervalent iodine compounds can undergo vigorous decomposition.[1] In solution, thermal degradation can proceed through both homolytic (radical) and heterolytic (ionic) pathways. This leads to a complex mixture of products, including iodobenzene, methanesulfonic acid, and potentially rearranged or solvent-derived byproducts. The core reactive process is the reductive elimination of the hypervalent iodine to the more stable monovalent state (iodobenzene).[1][2]

  • Photochemical Decomposition: The Iodine-Oxygen (I-O) bond in the reagent is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[1][3] This generates a phenyliodonyl radical and a methanesulfonyloxy radical, which can initiate undesired side reactions or react with the solvent. For this reason, it is crucial to protect reactions from light.

Q2: How should I properly store and handle this reagent to minimize degradation?

Proper storage is critical for maintaining the reagent's activity. We recommend the following:

  • Storage Conditions: Store the solid reagent in a tightly sealed, opaque container in a refrigerator (ideally <15°C) and under an inert atmosphere if possible.[4] Some sources recommend storage in a dark bottle.[5]

  • Handling: Weigh out the reagent quickly and minimize its exposure to ambient light and moisture. Use in a well-ventilated area.[1] For reactions, consider preparing solutions of the reagent immediately before use rather than storing them.

ParameterRecommended ConditionRationale
Temperature <15°C (Refrigerated)Minimizes thermal decomposition pathways.
Light Opaque Container / DarkPrevents photochemical homolytic cleavage of the I-O bond.[1][3]
Atmosphere Dry, Inert (e.g., N₂ or Ar)Hypervalent iodine reagents can be sensitive to moisture.
Q3: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can lead to poor reactivity:

  • Reagent Degradation: The most common cause is the use of a partially decomposed reagent. Verify the purity of your starting material using the ¹H NMR protocol provided below.

  • Solvent Choice: The solubility and stability of [Hydroxy(methanesulfonyloxy)iodo]benzene can be highly solvent-dependent. While it is used in solvents like chloroform or acetonitrile, certain solvents can either fail to dissolve it sufficiently or actively participate in decomposition.[4][6] For instance, highly nucleophilic solvents may react with the electrophilic iodine center.

  • Insufficient Activation: In some reactions, particularly those involving less reactive substrates, the presence of a Brønsted or Lewis acid may be required to enhance the electrophilicity of the iodine center and facilitate ligand exchange.[7]

  • Temperature: While elevated temperatures can increase reaction rates, they also accelerate reagent decomposition.[8] An optimal temperature balance must be found for each specific transformation.

Q4: I'm observing unexpected byproducts. What could they be?

The primary and expected byproduct is iodobenzene , resulting from the reductive elimination of the iodine(III) center.[1] Other unexpected products may arise from:

  • Side-Chain Oxidation of Substrate/Solvent: The reagent is a strong oxidant. If your substrate or solvent has sensitive functional groups or benzylic protons, you may observe oxidation at these sites.[9][10]

  • Radical Reactions: If the reaction is exposed to light or excessive heat, radical-mediated pathways can lead to a variety of byproducts, including biphenyls (from phenyl radicals) or products from the reaction of the methanesulfonyloxy radical.[3][11]

  • Reactions with Solvent: Certain solvents can be arylated or oxidized. For example, DMSO has been shown to react with diaryliodonium salts upon heating.[4]

Q5: Can I monitor the decomposition of the reagent in my reaction?

Yes, ¹H NMR spectroscopy is an effective tool for monitoring both the consumption of the reagent and the formation of its primary decomposition product, iodobenzene.[12][13] The aromatic protons of [Hydroxy(methanesulfonyloxy)iodo]benzene have distinct chemical shifts from those of iodobenzene. By taking aliquots of your reaction mixture over time, you can quantify the rate of reagent consumption and byproduct formation.

Troubleshooting Guide

Problem: Inconsistent Reaction Yields
  • Root Cause Analysis: The most likely culprit is variable reagent quality. The reagent degrades over time, especially with improper storage.

  • Solution Workflow:

    • Assess Reagent Purity: Before each experiment, or when opening a new bottle, run a quick ¹H NMR to check for the presence of iodobenzene, a key decomposition product. Refer to Protocol 1 .

    • Standardize Storage: Ensure all lab members adhere strictly to storing the reagent in a cold, dark, and dry environment.

    • Protect from Light: Run reactions in flasks wrapped in aluminum foil or in a dark fume hood to exclude photochemical pathways.

Caption: Troubleshooting workflow for inconsistent reaction yields.

Problem: Formation of Iodobenzene and Other Aromatic Byproducts
  • Root Cause Analysis: Iodobenzene is an inherent byproduct of the desired reductive elimination pathway.[1] However, its premature formation or the appearance of other aromatic byproducts like biphenyl indicates competing decomposition pathways are dominant.

  • Solution Workflow:

    • Lower Reaction Temperature: Thermal decomposition is a primary cause of premature byproduct formation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Eliminate Light Sources: Ensure the reaction is completely shielded from ambient and UV light to prevent photochemical radical formation.

    • Solvent Selection: Consider less reactive solvents. If using a solvent with benzylic C-H bonds, be aware of potential oxidation.

Problem: Reaction Fails to Initiate
  • Root Cause Analysis: This can be due to a completely degraded reagent or insufficient activation for the specific substrate.

  • Solution Workflow:

    • Confirm Reagent Integrity: Use ¹H NMR (Protocol 1) to confirm the reagent is not primarily iodobenzene.

    • Check Substrate Reactivity: Is your substrate sufficiently nucleophilic or enolizable to react? Literature precedents for similar substrates can be a guide.

    • Consider Catalytic Activation: For challenging substrates, the addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid may be necessary to facilitate the initial ligand exchange step.[7]

Decomposition Pathways: A Mechanistic Overview

Understanding the potential decomposition pathways is key to designing robust experimental conditions.

Thermal Decomposition

In solution, [Hydroxy(methanesulfonyloxy)iodo]benzene can decompose via two competing thermal pathways. The balance between these pathways is influenced by solvent, temperature, and the presence of other reactive species.

  • Heterolytic Pathway (Ionic): This pathway involves the dissociation of the methanesulfonate anion, generating a highly electrophilic [PhI(OH)]⁺ species. This can then undergo reductive elimination to form iodobenzene.

  • Homolytic Pathway (Radical): This involves the cleavage of the I-O bond to form a phenyliodonyl radical [PhI(OH)]• and a methanesulfonyloxy radical (•OMs). These radicals can abstract hydrogen from the solvent or substrate, or undergo further fragmentation, leading to a complex product mixture.[11]

Thermal_Decomposition cluster_0 Thermal Energy (Δ) Reagent [PhI(OH)OMs] Het_Intermediate [PhI(OH)]+ + MsO- Reagent->Het_Intermediate Heterolysis Hom_Intermediate [PhI(OH)]• + •OMs Reagent->Hom_Intermediate Homolysis P1 Iodobenzene + [H2O + SO3] Het_Intermediate->P1 Reductive Elimination P2 Iodobenzene + Polymer + Solvent Byproducts Hom_Intermediate->P2 Radical Reactions

Caption: Competing thermal decomposition pathways.

Photochemical Decomposition

Exposure to light, particularly in the UV range, provides sufficient energy to induce homolytic cleavage of the I-O bond, which is weaker than typical covalent bonds.[2]

  • Initiation: A photon (hν) cleaves the I-OMs bond, generating a radical pair.

  • Propagation: The highly reactive methanesulfonyloxy radical (•OMs) can abstract a hydrogen atom from a solvent or substrate molecule (S-H), creating a substrate radical (S•) and methanesulfonic acid.

  • Termination/Byproduct Formation: The phenyliodonyl radical can also abstract a hydrogen to form iodobenzene. The substrate radicals can couple or react further, leading to undesired oligomers or byproducts.

Caption: Radical mechanism for photochemical decomposition.

Experimental Protocols

Protocol 1: ¹H NMR Assay for Reagent Purity and Decomposition

This protocol allows for a quick assessment of the integrity of your [Hydroxy(methanesulfonyloxy)iodo]benzene reagent by detecting the presence of iodobenzene.

  • Objective: To quantify the purity of the reagent and identify the extent of decomposition.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-15 mg of [Hydroxy(methanesulfonyloxy)iodo]benzene and dissolve it in ~0.6 mL of a deuterated solvent in which it is soluble (e.g., DMSO-d₆ or CD₃OD).

    • Internal Standard (Optional but Recommended): For precise quantification, add a known quantity of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

    • Acquire Spectrum: Record a standard ¹H NMR spectrum.

    • Data Analysis:

      • Identify the characteristic multiplets for the aromatic protons of the reagent (typically downfield).

      • Identify the characteristic multiplets for the aromatic protons of iodobenzene (typically between 7.0-7.9 ppm, but distinct from the reagent).

      • Integrate the peaks corresponding to the reagent and to iodobenzene.

      • Calculate the molar ratio to determine the percentage of decomposition.

  • Expected Results: A fresh, high-purity sample should show negligible peaks corresponding to iodobenzene. A decomposed sample will show a significant percentage of iodobenzene.

CompoundTypical ¹H NMR Region (Aromatic)Appearance
[Hydroxy(methanesulfonyloxy)iodo]benzene Multiplets, downfieldDesired Reagent
Iodobenzene Distinct multipletsDecomposition Product

References

  • Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]

  • Zhdankin, V. V. (2002). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Accounts of Chemical Research, 35(9), 747-756.
  • Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Waser, J. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1735-1746.
  • Yoshimura, A., & Zhdankin, V. V. (2016). Hypervalent Iodine(III) Reagents in Organic Synthesis. Chemical Reviews, 116(5), 3328-3435.
  • Kita, Y., et al. (2004). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. The Journal of Organic Chemistry, 69(15), 5191-5194.
  • Olofsson, B., et al. (2012).
  • Organic Chemistry Portal. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. [Link]

  • Zhdankin, V. V. (2014). Chemistry of Polyvalent Iodine. Wiley.
  • Szpilman, A. M., et al. (2015). A hypervalent iodine mediated α-alkylative umpolung reaction of carbonyl compounds. Organic Letters, 17(2), 282-285.
  • Fujita, M. (2015). Development and Applications of Hypervalent Iodine Compounds. The University of Osaka Institutional Knowledge Archive.
  • Silva, L. F. (2019). NMR of Hypervalent Iodine Compounds.
  • Legault, C. Y., et al. (2016). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. The Journal of Organic Chemistry, 81(15), 6333-6345.
  • Chemistry LibreTexts. (2021). Side-Chain Reactions of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2022). Side Chain Oxidations, Phenols, Arylamines. [Link]

  • Maegawa, T., et al. (2022). The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones. Synthesis, 54(18), 4095-4103.
  • Leister, W. P., & Ciufolini, M. A. (2003). Oxidation of 3-hydroxyflavanones using polymer-supported [hydroxy(tosyloxy)iodo]benzene. Tetrahedron Letters, 44(13), 2771-2773.
  • PubChem. (Hydroxy(tosyloxy)iodo)benzene. [Link]

  • Wikipedia. Iodobenzene. [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • ResearchGate. Iodine(III) reagents screened. Yields of 2a determined by ¹H NMR.... [Link]

  • Moriarty, R. M., et al. (1985). Hypervalent iodine oxidation of flavonols using [hydroxy(tosyloxy)iodo]-benzene in methanol.
  • Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters, 13(22), 6034-6037.
  • Oestreich, M., et al. (2020). Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. Beilstein Journal of Organic Chemistry, 16, 2862-2868.
  • Bolm, C., et al. (2022). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocycles. Chemistry – A European Journal, 28(12), e202104101.
  • Organic Syntheses. (2013). Synthesis of Koser's Reagent and Derivatives. [Link]

  • Leffler, J. E., & Story, L. J. (1967). Mechanism of the thermal decomposition of [di(benzoyloxy)iodo]benzene in bromobenzene. Journal of the American Chemical Society, 89(10), 2333-2337.
  • Zhdankin, V. V., et al. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5363.
  • Miyamoto, K., et al. (2021). Generation of Monoaryl-λ3-Iodanes from Arylboron Compounds through Ipso-Substitution. Heterocycles, 103(2), 670.
  • da Silva, J. L., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 36(2), 319-324.

Sources

Troubleshooting

Technical Support Center: [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB)

A Guide to Optimizing Reactivity and Troubleshooting Solvent-Related Issues Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB). This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reactivity and Troubleshooting Solvent-Related Issues

Welcome to the technical support center for [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful hypervalent iodine(III) reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments, with a particular focus on the critical influence of solvent selection on reactivity, selectivity, and overall success.

Part 1: Frequently Asked questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and handling of HMSB.

Q1: What is [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB) and what are its primary applications?

A1: [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate, is a stable, crystalline hypervalent iodine(III) reagent.[1] It serves as a powerful and selective oxidant and an efficient electrophilic group transfer agent. Its reactivity is analogous to the more widely known Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB).[2][3] The primary application of HMSB is the α-functionalization of carbonyl compounds, particularly the α-methanesulfonyloxylation of ketones to produce α-mesyloxy ketones. These products are valuable synthetic intermediates. Other applications, similar to related reagents, include the oxidation of olefins and phenols.[2][4]

Q2: Why is solvent selection so critical for reactions involving HMSB?

A2: Solvent selection is paramount because it directly influences several key aspects of the reaction mechanism and reagent stability. The reactions of hypervalent iodine compounds often involve polar, cationic intermediates and transition states.[5][6] The solvent's ability to stabilize or destabilize these species can dramatically alter the reaction rate and even the reaction pathway. Key solvent properties to consider are:

  • Polarity and Dielectric Constant: Polar solvents can facilitate the initial dissociation of HMSB and stabilize charged intermediates, often accelerating the reaction.

  • Coordinating Ability: Solvents that can coordinate to the iodine center (e.g., DMSO, DMF) may compete with the substrate, potentially inhibiting the reaction.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can act as nucleophiles or proton sources, leading to solvolysis or other side reactions. They can also stabilize anionic leaving groups through hydrogen bonding.

  • Solubility: The solubility of HMSB and the substrate in the chosen solvent system is a fundamental prerequisite for a successful reaction.

Q3: How do different classes of solvents—polar protic, polar aprotic, and nonpolar—affect the reactivity of HMSB?

A3: Each solvent class interacts differently with the reagent and intermediates:

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These are often good general-purpose solvents. Dichloromethane (DCM) and chloroform are commonly used, even though the reagent may have limited solubility.[4][7] The reaction often proceeds as a suspension, with the small amount of dissolved reagent being highly reactive. Acetonitrile is another effective solvent that can stabilize charged intermediates.

  • Nonpolar Solvents (e.g., Hexane, Toluene): HMSB generally exhibits very poor solubility and reactivity in nonpolar solvents. These are typically avoided unless used as a co-solvent.

  • Polar Protic Solvents, especially Fluoroalcohols (e.g., TFE, HFIP): Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have a unique ability to dramatically enhance the reactivity of related hypervalent iodine reagents.[5][8] Their high polarity, strong hydrogen-bond donating ability, and low nucleophilicity allow them to stabilize cationic intermediates and promote single-electron-transfer (SET) mechanisms without competing as nucleophiles.[5][8] This can lead to significant rate acceleration and enable reactions that are sluggish in other media.[2][5]

Q4: Can the solvent influence the chemoselectivity of HMSB reactions?

A4: Absolutely. The choice of solvent can be a powerful tool to control which part of a molecule reacts or which reaction pathway is favored. For example, in a study using a different zwitterionic hypervalent iodine(III) reagent, switching the solvent from acetonitrile to wet hexafluoro-2-propanol (HFIP) completely changed the regioselectivity of an intramolecular cyclization, leading to two different constitutional isomers.[9] This occurs because the solvent alters the mechanism, for instance, by promoting or suppressing the involvement of water or by stabilizing different transition states. This principle allows chemists to steer a reaction towards a desired product simply by changing the solvent system.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with HMSB, with a focus on solvent-related causes.

Issue 1: Low or No Reactivity

Possible Cause Scientific Explanation Recommended Solution
Poor Solubility of Reagents HMSB or the substrate may have insufficient solubility in the chosen solvent, leading to an extremely slow reaction rate. While some reactions proceed in suspension, a minimum concentration in the solution phase is required.1. Switch to a more polar solvent: Try acetonitrile or a mixture of solvents (e.g., DCM/TFE).2. Use fluoroalcohols: For sluggish reactions, consider using TFE or HFIP as a solvent or co-solvent to dramatically boost reactivity.[5][8]3. Slightly increase temperature: Perform the reaction at a moderately elevated temperature (e.g., 40 °C), but monitor for reagent decomposition.
Solvent Inhibition Highly coordinating solvents like DMSO or DMF can bind to the electrophilic iodine(III) center. This solvent-reagent complex can be more stable and less reactive than the free reagent, preventing the substrate from accessing the iodine.1. Use non-coordinating solvents: Switch to solvents like dichloromethane, chloroform, or acetonitrile.2. Dilute the coordinating solvent: If a coordinating solvent is necessary for solubility, use it as a co-solvent with a non-coordinating one.
Insufficient Reagent Activation The reaction mechanism for α-functionalization of ketones involves the formation of an iodine(III) enolate.[10] This process can be slow. Some solvents are better at promoting the initial ligand exchange and subsequent steps.1. Employ fluoroalcohols: TFE or HFIP are known to activate the reagent, making the iodine center more electrophilic and accelerating the reaction.[2][5]2. Consider acidic additives: In some cases, a non-nucleophilic acid can catalyze the enolization step, but this should be approached with caution as it can also lead to side reactions.

Issue 2: Poor Selectivity / Formation of Side Products

Possible Cause Scientific Explanation Recommended Solution
Solvent Participation Protic solvents (methanol, ethanol, water) can act as nucleophiles. They can attack the electrophilic intermediate (α-carbonyl carbocation synthon) faster than the desired sulfonate, leading to α-hydroxy or α-alkoxy byproducts.1. Use dry, aprotic solvents: Ensure solvents like acetonitrile or DCM are anhydrous.2. Switch to non-nucleophilic protic solvents: If a protic medium is required for reactivity, use a fluoroalcohol like TFE, which is a very poor nucleophile.[5]
Reagent Decomposition HMSB, while relatively stable, can decompose, especially at elevated temperatures or in the presence of certain nucleophiles. Protic solvents can facilitate hydrolysis of the reagent.1. Maintain anhydrous conditions: Use freshly distilled or commercially available anhydrous solvents.2. Control the reaction temperature: Avoid excessive heating. Many reactions with HMSB proceed efficiently at room temperature.[7]
Competing Reaction Pathways The solvent polarity can differentially stabilize competing transition states. For example, a more polar solvent might favor a pathway leading to a rearranged product over a simple substitution product.1. Screen a range of solvents: Test solvents with varying polarities (e.g., Toluene, DCM, Acetonitrile) to find the optimal balance for the desired selectivity.2. Consult literature on analogous systems: Research on Koser's Reagent (HTIB) often provides excellent clues for how solvent choice will affect selectivity.[9]

Part 3: Data & Protocols

Data Summary: Influence of Solvent on HMSB Reactivity

The following table summarizes the general effects of different solvent classes on reactions involving HMSB and related hypervalent iodine(III) reagents. These are general trends, and optimal conditions should be determined empirically for each specific substrate.

Solvent Class Example Solvents Dielectric Constant (ε) General Observations & Causality
Nonpolar Toluene, Hexane~2.4, ~1.9Very Low Reactivity. Poor solubility of the polar HMSB reagent. Fails to stabilize charged intermediates required for the reaction.
Chlorinated Aprotic Dichloromethane (DCM), Chloroform (CHCl₃)~9.1, ~4.8Good to Excellent. Often used as a suspension.[4][7] Low coordinating ability allows the substrate to access the iodine center. Moderately polar nature supports the reaction mechanism.
Polar Aprotic Acetonitrile (MeCN)~37.5Excellent. Good solubility for HMSB and many organic substrates. High polarity effectively stabilizes cationic intermediates, often leading to faster rates than in chlorinated solvents.
Protic (Standard) Methanol (MeOH), Ethanol (EtOH)~33.0, ~24.5Use with Caution. Can be effective but carries a high risk of solvent incorporation (solvolysis) leading to α-alkoxy byproducts. Useful if the alcohol is the intended nucleophile.
Protic (Fluoroalcohols) 2,2,2-Trifluoroethanol (TFE), HFIP~8.5, ~16.7Exceptional Reactivity. Unique combination of high polarity, poor nucleophilicity, and strong hydrogen-bond donation activates the I(III) center, stabilizes intermediates, and can enable SET pathways, leading to dramatic rate enhancements.[2][5][8]
Experimental Protocol: α-Methanesulfonyloxylation of Propiophenone

This protocol provides a representative method for using HMSB. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Propiophenone (1.0 mmol, 134 mg)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB) (1.1 mmol, 348 mg)

  • Anhydrous Acetonitrile (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel, etc.)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add propiophenone (1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to dissolve the ketone.

  • In a single portion, add [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The reaction is often accompanied by the dissolution of the solid HMSB as it is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-mesyloxy propiophenone.

Part 4: Mechanistic Visualization

The reactivity of HMSB is initiated by a ligand exchange with the enol or enolate form of the carbonyl compound. The solvent plays a crucial role in this process by influencing the dissociation of the reagent and solvating the intermediates.

Solvent_Effect_Mechanism cluster_reagent HMSB Reagent cluster_solvent Solvent Environment cluster_substrate Substrate Activation cluster_intermediate Key Intermediate Formation cluster_product Product Formation HMSB Ph-I(OH)(OMs) Solvated [Ph-I(OMs)]+...[OH]- (Solvated Ion Pair) HMSB->Solvated Polar Solvent Assists Dissociation Iodonium Iodonium Enolate Ph-I(OMs)-O-C=C Solvated->Iodonium Ligand Exchange Enol Ketone Enol/Enolate Enol->Iodonium Product α-Mesyloxy Ketone + Ph-I Iodonium->Product Reductive Elimination Note Note: Coordinating solvents can intercept the solvated cation, inhibiting the ligand exchange step.

Caption: Solvent-mediated activation and reaction pathway of HMSB with a ketone.

Part 5: References

  • Wikipedia. Carbonyl oxidation with hypervalent iodine reagents. [Link]

  • Ito, M., et al. (2010). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 15(3), 1918-1931. [Link]

  • Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. International Journal of Molecular Sciences, 22(18), 10086. [Link]

  • Sabatino, P., et al. (2021). Mechanistic Insights on the Iodine(III)-Mediated α-Oxidation of Ketones. The Journal of Organic Chemistry, 86(17), 11897-11906. [Link]

  • Jalalian, N., & Olofsson, B. (2013). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 90, 1. [Link]

  • Guilbault, A. A., et al. (2015). Catalytic enantioselective α-tosyloxylation of ketones using iodoaryloxazoline catalysts: insights on the stereoinduction process. The Journal of Organic Chemistry, 80(10), 5030-5039. [Link]

  • Barluenga, J., et al. (2007). Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2–b]isoquinolines. Tetrahedron, 63(35), 8573-8580. [Link]

  • Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 121(18), 11625-11703. [Link]

  • Organic Chemistry Portal. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. [Link]

  • Kumar, D., & Kumar, N. (2019). [Hydroxy(tosyloxy)iodo]benzene and closely related iodanes: The second stage of development. Synthetic Communications, 49(16), 1937-1965. [Link]

  • CP Lab Safety. [Hydroxy(methanesulfonyloxy)iodo]benzene, 25g, Each. [Link]

  • CP Lab Safety. [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram. [Link]

  • Ito, M., et al. (2010). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. ResearchGate. [Link]

  • PubChem. Iodobenzene. [Link]

  • Hu, Z. N., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1914-1921. [Link]

Sources

Optimization

Technical Support Center: Temperature Control in Hypervalent Iodine Oxidations

Welcome to the technical support center for hypervalent iodine-mediated oxidations. This guide is designed for researchers, chemists, and process development professionals who utilize powerful reagents like Dess-Martin P...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hypervalent iodine-mediated oxidations. This guide is designed for researchers, chemists, and process development professionals who utilize powerful reagents like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX). Proper temperature control is not merely a suggestion for these reactions; it is critical for achieving desired outcomes in terms of yield, selectivity, and, most importantly, operational safety. This document provides field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. The underlying causality is explained, followed by actionable solutions.

Q1: My oxidation is extremely slow or has stalled. How can I get it to proceed to completion?

A1: Sluggish or stalled reactions are a frequent issue, most often linked to insufficient thermal energy or poor reagent solubility, particularly with 2-Iodoxybenzoic acid (IBX).

  • The Causality:

    • Reagent Solubility: IBX is notoriously insoluble in most common organic solvents at room temperature, with the notable exception of DMSO.[1][2] When used as a suspension in solvents like ethyl acetate or dichloromethane (DCM), the reaction occurs at the crystal surface, which can be kinetically slow.

    • Activation Energy: Like any chemical reaction, these oxidations require a certain activation energy. For sterically hindered alcohols or less reactive substrates, room temperature may not provide sufficient energy for the reaction to proceed at a practical rate.

  • Solutions & Protocols:

    • For IBX Reactions: If using a solvent other than DMSO, a moderate increase in temperature is often necessary to increase the solubility and reaction rate.[3][4] Heating a suspension of IBX in ethyl acetate or dichloroethane (DCE) to 70-80 °C can dramatically accelerate the oxidation.[3] However, be aware that some solvents, like THF and toluene, can be oxidized by IBX at these elevated temperatures.[1]

    • For DMP Reactions: Dess-Martin Periodinane (DMP) is significantly more soluble in common solvents like DCM, which is why it often reacts faster and at lower temperatures than IBX.[5][6] If a DMP oxidation is slow at room temperature, it may indicate a highly hindered substrate. A gentle warming to 35-40 °C can be attempted, but this should be done with caution and careful monitoring.

    • Solvent Choice: If your substrate is compatible, switching to DMSO for an IBX oxidation can allow the reaction to proceed efficiently at room temperature.[1] For DMP, ensure your solvent is anhydrous, as excess water can sometimes affect reaction rates, although a small amount can be beneficial.[5]

Q2: My reaction is messy, producing significant byproducts and giving me a low yield of the desired product. What's going wrong?

A2: Poor selectivity and byproduct formation are typically symptoms of excessive reactivity, often caused by running the reaction at too high a temperature or for too long.

  • The Causality:

    • Over-oxidation: While hypervalent iodine reagents are known for their selectivity in oxidizing primary alcohols to aldehydes, prolonged reaction times or excessive heat can lead to the formation of the corresponding carboxylic acid, especially with less-hindered substrates.[7]

    • Side Reactions: The acetic acid byproduct generated during DMP oxidations can catalyze side reactions, such as racemization of α-chiral centers or isomerization of sensitive functional groups.[8] Elevated temperatures exacerbate these acid-catalyzed pathways.

    • Substrate Decomposition: Sensitive substrates may not be stable to the reaction conditions at elevated temperatures, leading to decomposition and a complex product mixture.

  • Solutions & Protocols:

    • Implement Cooling: For reactive substrates or large-scale reactions, begin the oxidation at 0 °C using an ice-water bath. Add the hypervalent iodine reagent in portions to manage the initial exotherm.[9] Once the initial exotherm subsides, the reaction can be allowed to slowly warm to room temperature.

    • Add a Buffer: To neutralize the acidic byproduct from DMP, a mild, non-nucleophilic base like pyridine (2-4 equivalents) can be added to the reaction mixture. This is particularly crucial for acid-sensitive substrates.[8]

    • Strict Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation and byproduct formation.

    • Use the Right Reagent: DMP is generally more reactive and milder than IBX, making it a better choice for sensitive substrates where lower temperatures are required.[5][10]

Q3: I noticed a rapid, uncontrolled temperature spike during my reaction. How do I prevent a thermal runaway?

A3: A rapid exotherm is a serious safety concern. It indicates that the rate of heat generation is exceeding the rate of heat dissipation. This is a critical issue, especially during scale-up, due to the known thermal instability of many hypervalent iodine reagents.[11]

  • The Causality:

    • Exothermic Nature: The oxidation of an alcohol is an exothermic process. Adding the entire quantity of the oxidant to the solution at once, especially on a larger scale, can release a significant amount of heat very quickly.

    • Thermal Instability: IBX and DMP are high-energy compounds that can decompose violently upon heating.[1] DSC measurements show large exotherms for IBX above 140-160 °C, and it is reported to be shock-sensitive and explosive above 200 °C.[2][12] An uncontrolled reaction exotherm could potentially heat the mixture to the reagent's decomposition temperature, leading to a dangerous runaway scenario.

  • Solutions & Protocols:

    • Controlled Reagent Addition: Never add the full amount of a hypervalent iodine reagent to the reaction at once, especially for reactions larger than a few grams. Add the solid reagent in small portions over time, allowing the exotherm from each portion to subside before adding the next. For larger scales, creating a slurry of the reagent in the reaction solvent and adding it via an addition funnel is a safer alternative.

    • Ensure Adequate Cooling & Stirring: Always have an appropriately sized cooling bath (e.g., ice-water) ready. Ensure the reaction flask is immersed in the bath and that stirring is vigorous and efficient to ensure even heat distribution and effective transfer to the cooling medium.

    • Monitor Internal Temperature: For reactions over 5-10 grams, it is highly advisable to use a thermocouple to monitor the internal temperature of the reaction mixture. This provides a much more accurate reading of the reaction's state than the external bath temperature.

    • Quenching Strategy: Be prepared to quench the reaction if the temperature begins to rise uncontrollably. A common method is to dilute the reaction mixture with a large volume of a suitable solvent and then add a quenching agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Workflow & Troubleshooting Diagram

G start Start Oxidation (Monitor by TLC) issue Problem Encountered? start->issue no_rxn No Reaction / Stalled issue->no_rxn Yes, Reaction is Stalled byproducts Low Yield / Byproducts issue->byproducts Yes, Reaction is Messy exotherm Rapid Exotherm issue->exotherm Yes, Reaction is Uncontrolled complete Reaction Complete Proceed to Workup issue->complete No cause_sol Cause: Poor Solubility (IBX) or Low Temperature no_rxn->cause_sol cause_temp Cause: Temperature Too High or Acid Byproduct byproducts->cause_temp cause_add Cause: Reagent Added Too Fast Poor Heat Dissipation exotherm->cause_add sol_heat Solution: Increase Temperature (e.g., to 70-80°C for IBX) or Switch to DMSO cause_sol->sol_heat sol_heat->complete sol_cool Solution: Run at 0°C Add Buffer (e.g., Pyridine) Monitor Closely cause_temp->sol_cool sol_cool->complete sol_control Solution: Add Reagent in Portions Use Ice Bath & Vigorous Stirring Monitor Internal Temperature cause_add->sol_control sol_control->complete

Caption: Troubleshooting workflow for hypervalent iodine oxidations.

Frequently Asked Questions (FAQs)

Q1: What are the absolute thermal stability limits for IBX and DMP? A1: Both reagents are energetic and have defined decomposition temperatures. Pure IBX decomposes explosively when heated above 200 °C and is sensitive to impact.[1][2] Differential Scanning Calorimetry (DSC) studies show significant exothermic decomposition starting around 159-190 °C.[12] DMP is also thermally sensitive, though it is more soluble and reactive at lower temperatures, reducing the need for heating.[5] Commercially available IBX is often stabilized with benzoic and isophthalic acids to improve its safety profile.[2] It is crucial to treat these reagents as potentially explosive and avoid heating them in the solid state.

Q2: How does solvent choice impact temperature requirements? A2: Solvent choice is critical. For IBX, its poor solubility in most solvents necessitates heating to achieve a reasonable reaction rate.[3] In DMSO, where IBX is soluble, the reaction proceeds smoothly at room temperature.[1] For DMP, its good solubility in solvents like DCM or chloroform allows most oxidations to be performed efficiently at room temperature or below (0 °C).[10]

Q3: Are there safer, more thermally stable alternatives? A3: Yes. Significant research has gone into developing safer alternatives. Polymer-supported hypervalent iodine reagents often exhibit greater thermal stability and are easier to handle, as they can be removed by simple filtration.[13] Additionally, catalytic systems, where a substoichiometric amount of an iodoarene is used with a terminal oxidant like Oxone, reduce the total amount of the energetic hypervalent species present at any given time, representing a safer process.[14]

Key Data Summary

ReagentCommon SolventsTypical Temp. RangeKey Thermal Hazard Information
IBX DMSORoom TemperatureExplodes >200 °C.[1][2] DSC shows exotherms >150 °C.[12]
Ethyl Acetate, DCE50 - 80 °CInsoluble at RT, requires heating.[3]
DMP DCM, Chloroform0 °C to Room Temp.More soluble and reactive than IBX.[5] Potentially explosive nature makes industrial scale use difficult.[5]
PIFA DCM, Acetonitrile0 °C to Room Temp.Highly reactive; reactions are often run at low temperatures.

Validated Experimental Protocols

Protocol 1: Standard Oxidation of a Secondary Alcohol using DMP at Room Temperature

This protocol is suitable for a robust secondary alcohol on a small scale.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.1 mmol, 1.1 equiv., ~466 mg) in a single portion. For scales >2g, add in portions.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction typically turns from a clear solution to a milky suspension. Monitor the disappearance of the starting material by TLC (usually complete within 30-90 minutes).[15]

  • Workup & Quenching: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL). Quench by adding a saturated aqueous solution of NaHCO₃ (15 mL) containing an excess of Na₂S₂O₃ (approx. 3-4 equivalents). Stir vigorously for 10-15 minutes until the layers are clear.

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Controlled Low-Temperature Oxidation of a Primary Alcohol using DMP

This protocol is designed for sensitive primary alcohols to prevent over-oxidation.

G Experimental setup for controlled low-temperature oxidation. cluster_setup Low-Temperature Setup Flask Reaction Flask (Substrate in Solvent) Bath Cooling Bath (Ice/Water, 0°C) Stirrer Magnetic Stirrer Thermometer Internal Thermometer Addition Addition Funnel (DMP Slurry) Addition->Flask

Caption: Key components for a controlled low-temperature oxidation.

  • Reaction Setup: To a three-neck round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet, add the primary alcohol (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature stabilizes at 0-2 °C.

  • Reagent Addition: Add DMP (1.2 mmol, 1.2 equiv) to the flask in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[9]

  • Reaction Monitoring: Stir the reaction at 0 °C, monitoring by TLC. If the reaction is slow, allow it to warm to room temperature slowly over 1-2 hours.

  • Workup & Quenching: Once complete, re-cool the flask to 0 °C and quench the reaction as described in Protocol 1. The controlled temperature helps minimize byproduct formation and protects sensitive functional groups.

References

  • Plumb, J. B., & Harper, D. J. (1990). Chemical & Engineering News, 68(29), 3.
  • Thermal studies of hypervalent iodine reagents. (2015). ResearchGate. [Link]

  • Structure and stability of hypervalent iodine compounds. (n.d.). ResearchGate. [Link]

  • Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]

  • Neuburger, M., et al. (2021). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (n.d.). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals. [Link]

  • Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
  • Powers, D. C. (2020). Sustainable Methods in Hypervalent Iodine Chemistry. Synlett.
  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. (n.d.). [Link]

  • Deneen, T. J., et al. (2021). Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX). Organic Process Research & Development. [Link]

  • IBX: an old reagent…. (n.d.). Atlanchim Pharma. [Link]

  • 2-Iodoxybenzoic acid. (n.d.). Wikipedia. [Link]

  • Dess–Martin periodinane. (n.d.). Wikipedia. [Link]

  • Sharma, U., et al. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.
  • de la Torre, D., et al. (2023). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. ChemRxiv. [Link]

  • Kumar, D., & Singh, A. (2023). Iodine(V)
  • Adámková, N., et al. (2015). Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation. Beilstein Journal of Organic Chemistry. [Link]

  • Hanson, J., et al. (2020). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. The Journal of Organic Chemistry.
  • Dess Martin Periodate. (n.d.). [Link]

  • Hypervalent Iodine Chemistry Modern Developments In Organic Synthesis Topics In Current Chemistry. (n.d.). KCST. [Link]

  • Dess-Martin Oxidation. (2014). Chem-Station. [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Hypervalent Iodine Compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Reddit discussion on Dess Martin periodinane safety. (2020). r/OrganicChemistry. [Link]

  • Hypervalent Iodine Reagents. (2016). Chem-Station. [Link]

  • Ghorai, M. K., et al. (2015). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. European Journal of Organic Chemistry.
  • Mistry, N., & M. D. Smith. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry.
  • Olofsson, B. (2009). Development and Applications of Hypervalent Iodine Compounds. Diva Portal. [Link]

  • Hypervalent iodine/TEMPO-mediated oxidation in flow systems: A fast and efficient protocol for alcohol oxidation. (2015). ResearchGate. [Link]

  • Oxidative Reactions Mediated by Hypervalent Iodine Reagents. (2022). ResearchGate. [Link]

  • TEMPO-Hypervalent Iodine Oxidation. (n.d.). ACS Green Chemistry Institute. [Link]

Sources

Troubleshooting

Technical Support Center: Hypervalent Iodine Reagents

Welcome to the Technical Support Center for Hypervalent Iodine Reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hypervalent Iodine Reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of these versatile reagents. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and innovate in your work.

Introduction: The Power and Pitfalls of Hypervalent Iodine Chemistry

Hypervalent iodine compounds have become indispensable tools in modern organic synthesis, offering mild and selective alternatives to heavy metal-based reagents.[1][2] Their utility spans a wide range of transformations, including oxidations, fluorinations, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] However, like any powerful tool, their successful application requires a nuanced understanding of their properties and potential failure modes. This guide will address the common mistakes and frequently asked questions we encounter in the field, providing you with the expertise to overcome these hurdles.

Section 1: Reagent Quality, Stability, and Handling

The success of any reaction begins with the quality and proper handling of your reagents. Hypervalent iodine compounds, while generally stable, have specific sensitivities that must be respected.

FAQ 1: My reaction with Dess-Martin Periodinane (DMP) is sluggish and gives low yields. What could be the problem?

Possible Causes & Solutions:

  • Reagent Decomposition: DMP is sensitive to moisture. Over time, it can hydrolyze to the less reactive 2-iodoxybenzoic acid (IBX) and acetic acid.

    • Troubleshooting: Always store DMP in a desiccator over a drying agent. For reactions, use a freshly opened bottle or a properly stored reagent. If you suspect decomposition, you can perform a simple test by oxidizing a standard alcohol like benzyl alcohol and monitoring the reaction by TLC or GC-MS.

  • Insufficient Equivalents: For complete oxidation, especially with sterically hindered alcohols, using a slight excess (1.1-1.5 equivalents) of DMP is often necessary.[5]

  • Solvent Choice: Dichloromethane (DCM) is the most common solvent for DMP oxidations.[5] However, for substrates with poor solubility in DCM, other aprotic solvents like chloroform or acetonitrile can be used. Protic solvents like alcohols will react with DMP and should be avoided.

FAQ 2: I've heard that IBX can be explosive. How can I handle it safely?

Core Insight: The explosive nature of IBX is often attributed to impurities from its synthesis, particularly residual strong oxidizing agents.[6][7] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[7]

Safety Protocol:

  • Avoid Shock and Heat: Do not grind solid IBX aggressively or heat it rapidly in the absence of a solvent.[6]

  • Use Stabilized IBX: Whenever possible, use a commercially available, stabilized formulation of IBX (SIBX).

  • Synthesis with Care: If you synthesize IBX in-house from 2-iodobenzoic acid and Oxone, ensure the reaction temperature is carefully controlled (not exceeding 75°C) and the product is thoroughly washed to remove impurities.[8][9]

Troubleshooting Workflow: Assessing Reagent Activity

If you suspect your hypervalent iodine reagent has degraded, a simple activity test can save you valuable time and starting material.

G cluster_0 Reagent Activity Troubleshooting start Suspect Reagent Degradation test_reaction Perform a small-scale test reaction (e.g., oxidation of benzyl alcohol) start->test_reaction monitor Monitor reaction by TLC or GC-MS test_reaction->monitor complete Reaction goes to completion? monitor->complete yes Reagent is active. Proceed with your reaction. complete->yes Yes no Reagent has degraded. Obtain a fresh batch. complete->no No G cluster_1 Work-up Strategy Selection start Reaction Complete reagent_type Which reagent was used? start->reagent_type dmp_ibx DMP or IBX reagent_type->dmp_ibx DMP/IBX phix2 PhI(OAc)₂ or similar reagent_type->phix2 PhI(X)₂ filter Filter to remove insoluble IBA/IBX byproducts. dmp_ibx->filter wash Aqueous wash (e.g., Na₂S₂O₃). phix2->wash filter->wash extract Extract with organic solvent. wash->extract chromatography Column Chromatography extract->chromatography

Sources

Reference Data & Comparative Studies

Validation

[Hydroxy(methanesulfonyloxy)iodo]benzene vs other hypervalent iodine reagents

An In-Depth Comparative Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene and Other Hypervalent Iodine Reagents Introduction: The Rise of Hypervalent Iodine in Modern Synthesis In the landscape of modern organic synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene and Other Hypervalent Iodine Reagents

Introduction: The Rise of Hypervalent Iodine in Modern Synthesis

In the landscape of modern organic synthesis, the demand for selective, mild, and environmentally benign reagents has never been greater. Hypervalent iodine (HVI) compounds have risen to this challenge, establishing themselves as powerful yet gentle oxidants and versatile group-transfer agents.[1] They offer a compelling alternative to traditional heavy-metal-based reagents (e.g., lead, mercury, chromium), mitigating issues of toxicity and disposal.[2] The reactivity of these compounds stems from the electrophilic nature of the iodine(III) or iodine(V) center and the presence of excellent leaving groups.[3]

This guide provides a detailed comparison of [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB), a highly reactive I(III) reagent, with its more common counterparts, including Phenyliodine(III) diacetate (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA), and the I(V) reagents 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). We will delve into the causality behind their differing reactivities, provide supporting experimental data, and offer practical protocols for their application.

A Closer Look at [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB)

[Hydroxy(methanesulfonyloxy)iodo]benzene, sometimes referred to as phenyliodosohydroxy methanesulfonate, is an analogue of the well-known Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB).[4][5] The core of its reactivity lies in the methanesulfonate (mesylate) group, an exceptionally good nucleofuge (leaving group).

Synthesis and Structure: HMSB is typically prepared via the oxidation of iodobenzene in the presence of methanesulfonic acid. A common method involves using m-chloroperbenzoic acid (m-CPBA) as the terminal oxidant.[6]

The structure features a T-shaped geometry around the central iodine atom, characteristic of I(III) reagents. The key to its power is the I-OMs bond. The strong electron-withdrawing nature of the methanesulfonyl group makes the mesylate anion (MsO⁻) highly stable upon departure. This significantly enhances the electrophilicity of the iodine center and its overall oxidative potential compared to reagents with less effective leaving groups like acetate.

Reactivity Profile and Mechanistic Insight: The primary reactivity of HMSB, like other R-I(L)₂ type reagents, involves two fundamental steps: ligand exchange with a nucleophilic substrate followed by reductive elimination.[3]

Mechanism reagent Ph-I(OH)(OMs) intermediate [Ph-I(Nu)(OMs)] reagent->intermediate Ligand Exchange substrate Nu-H substrate->intermediate product Nu-OMs intermediate->product Reductive Elimination byproduct Ph-I intermediate->byproduct

Caption: General mechanism for HMSB reactivity.

The high reactivity of HMSB makes it particularly effective for the functionalization of less nucleophilic substrates and for promoting challenging oxidative cyclizations.[4] Its primary applications include:

  • α-Mesyloxylation of Ketones: A direct and efficient method to introduce a mesyloxy group alpha to a carbonyl, creating a valuable intermediate for subsequent nucleophilic substitution reactions.[5]

  • Oxidative Cyclizations: Promoting the formation of heterocyclic structures through intramolecular carbon-heteroatom bond formation.[7][8]

Comparative Analysis: HMSB vs. The Field

The choice of an HVI reagent is dictated by the specific transformation, substrate tolerance, and desired reactivity.[9]

The Alternatives: A Brief Overview
  • Phenyliodine(III) Diacetate (PIDA): A stable, crystalline solid, PIDA is one of the most common and mildest I(III) oxidants. The acetate ligands are moderately good leaving groups, making it suitable for a wide range of oxidative transformations, including C-H functionalization and cyclizations, often in conjunction with a palladium catalyst.[10][11]

  • Phenyliodine(III) Bis(trifluoroacetate) (PIFA): Substantially more reactive than PIDA due to the strongly electron-withdrawing trifluoroacetate groups.[12][13] This enhanced reactivity allows it to oxidize less reactive substrates but also makes it less selective and more sensitive to moisture.

  • 2-Iodoxybenzoic Acid (IBX) and Dess-Martin Periodinane (DMP): These are I(V) reagents, primarily known for the selective and mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9][14] DMP is a stabilized, more soluble version of IBX.[15] Both are known to be potentially explosive under heat or shock.[9]

Head-to-Head Performance

Oxidative Power & Reactivity: The reactivity of I(III) reagents is directly correlated with the leaving group ability of the ligands attached to the iodine.

PIFA > HMSB / HTIB > PIDA

The trifluoroacetate in PIFA is the most effective leaving group, rendering it the most powerful oxidant in this series.[12] The mesylate/tosylate groups in HMSB/HTIB are also excellent nucleofuges, placing them in a high-reactivity class, significantly more potent than the acetate-based PIDA.[16] This enhanced reactivity allows HMSB to be used in fluoroalcohol solvents to generate radical cations via single-electron-transfer (SET) pathways, a process not readily accessible with PIDA.[16]

Substrate Scope & Chemoselectivity:

ReagentPrimary ApplicationAdvantagesDisadvantages
HMSB / HTIB α-Functionalization of carbonyls, oxidative cyclizations[5][17]High reactivity for less nucleophilic substratesCan be too harsh for sensitive functional groups
PIDA General oxidation, Pd-catalyzed C-H functionalization[10]Mild, stable, high functional group toleranceSluggish with unreactive substrates
PIFA Oxidative dearomatization of phenols, cyclizations[13]Very high reactivityMoisture sensitive, lower selectivity
DMP / IBX Oxidation of alcohols to aldehydes/ketones[14]High chemoselectivity for alcohols, mild conditionsPoor solubility (IBX), potentially explosive[9]

Data-Driven Insights: A Quantitative Comparison

Direct, side-by-side quantitative comparisons in the literature are often focused on a specific transformation. A prime example is the oxidative dearomatization of phenols to form p-quinols, which highlights the reactivity differences.

Table 1: Comparison of Reagent Performance in Phenolic Oxidation

Phenolic SubstrateReagentConditionsTimeYieldReference
Methyl 4-hydroxyphenylacetatePIDAMeCN, rt1 h65%[13]
Methyl 4-hydroxyphenylacetatePIFAMeCN, rt10 min81%[13]
Methyl 4-hydroxyphenylacetateμ-oxo dimer¹MeCN, 0 °C10 min91%[13]

¹The μ-oxo-bridged phenyl iodine trifluoroacetate is a highly reactive species related to PIFA.

This data clearly illustrates the superior reactivity of trifluoroacetate-based reagents over PIDA, achieving higher yields in significantly shorter reaction times.[13] While this specific study did not include HMSB, its reactivity is generally considered to be between that of PIDA and PIFA, making it a valuable tool when PIDA is too slow and PIFA is too indiscriminate.

Practical Guidance: Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are detailed, self-validating procedures for the synthesis of HMSB and a representative application of a common alternative, DMP.

Protocol 1: Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB)

This procedure is adapted from established methods for preparing hypervalent iodine sulfonates.[6][18]

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation A 1. Combine Iodobenzene, Methanesulfonic Acid, and Chloroform in flask B 2. Stir for 5 min at room temperature A->B C 3. Slowly add m-CPBA (portion-wise) B->C D 4. Stir at room temperature (monitor by TLC) C->D E 5. Filter the reaction mixture D->E F 6. Wash the solid precipitate with diethyl ether E->F G 7. Dry solid under vacuum F->G

Caption: Experimental workflow for HMSB synthesis.

Methodology:

  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add iodobenzene (10.0 mmol, 1.12 mL), methanesulfonic acid (11.0 mmol, 0.71 mL), and chloroform (15 mL).

  • Initial Mixing: Stir the mixture at room temperature for 5 minutes.

  • Oxidation: Slowly add m-chloroperbenzoic acid (m-CPBA, 77% max, ~11.0 mmol, ~2.4 g) in small portions over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction: Stir the resulting slurry at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the iodobenzene spot is consumed (typically 1-3 hours).

  • Isolation: Filter the white precipitate using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to yield [Hydroxy(methanesulfonyloxy)iodo]benzene.

Protocol 2: Dess-Martin Oxidation of a Primary Alcohol

This protocol demonstrates the use of DMP for the selective oxidation of a primary alcohol to an aldehyde.[14]

Methodology:

  • Reagent Charging: To a stirred solution of a primary alcohol (e.g., benzyl alcohol, 5.0 mmol, 0.52 mL) in dichloromethane (DCM, 25 mL) at room temperature, add solid Dess-Martin Periodinane (1.1 eq., 5.5 mmol, 2.33 g) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting alcohol (usually 30-60 minutes).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (25 mL) containing an excess of Na₂S₂O₃ (approx. 2.5 g).

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves and the layers become clear. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography if necessary.

Conclusion and Reagent Selection

Choosing the correct hypervalent iodine reagent is crucial for success. The decision should be based on a clear understanding of the substrate's sensitivity and the desired transformation's oxidative demand.

G node_q node_q start What is the target transformation? q1 Oxidation of Alcohol? start->q1 dmp Use DMP or IBX q1->dmp Yes q2 α-Functionalization of a Ketone? q1->q2 No hmsb Use HMSB or HTIB q2->hmsb Yes q3 Oxidative Cyclization or C-H Functionalization? q2->q3 No q4 Is the substrate electron-rich/sensitive? q3->q4 Yes pida Start with PIDA q4->pida Yes pifa Use PIFA q4->pifa No, need high reactivity

Caption: Decision guide for selecting an HVI reagent.

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSB) is a powerful, highly reactive I(III) reagent ideal for challenging transformations like the α-functionalization of carbonyls where milder reagents like PIDA fail.

  • PIDA remains the workhorse for general, mild oxidations where functional group tolerance is paramount.

  • PIFA is the reagent of choice for difficult oxidations requiring maximum electrophilicity, such as the dearomatization of electron-poor phenols.

  • DMP and IBX are unparalleled in their specific application: the clean and selective oxidation of alcohols to aldehydes and ketones.

By understanding the distinct reactivity profiles and leveraging the appropriate reagent, researchers can effectively harness the power of hypervalent iodine chemistry to achieve their synthetic goals.

References

  • Hypervalent Iodine-Mediated Synthesis of Spiroheterocycles via Oxidative Cycliz
  • Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis.
  • Hypervalent Iodine Reagents-Mediated Reactions Involving Rearrangement Process.RSC Publishing.
  • Synthetic and Mechanistic Studies with Iodine(III) Reagents.DiVA portal.
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents.Beilstein Journals.
  • Comparative analysis of hypervalent iodine reagents in organic synthesis.Benchchem.
  • Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis.
  • Synthetic and Mechanistic Studies with Iodine(III) Reagents.DiVA portal.
  • General reactivity of hypervalent iodine reagents.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.Frontiers in Chemistry.
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
  • Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry.PMC.
  • Oxidative cyclizations of oximes using hypervalent iodine reagents.Request PDF.
  • Hypervalent organo iodines reagents in organic synthesis.Slideshare.
  • [HYDROXY(METHANESULFONYLOXY)IODO]BENZENE synthesis.chemicalbook.
  • Kinetic studies of oxidations by different hypervalent iodine reagents.Benchchem.
  • Synthesis of Koser's Reagent and Deriv
  • Reactions promoted by hypervalent iodine reagents and boron Lewis acids.RSC Publishing.
  • Comparision of reactivity of PIDA, PIFA and μ‐oxo dimer in phenolic oxidation.
  • [Hydroxy(Methanesulfonyloxy)iodo]benzene.LookChem.
  • [Hydroxy(methanesulfonyloxy)iodo]benzene, min 98% (T), 1 gram.CP Lab Safety.
  • Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts.NIH.
  • [Hydroxy(organosulfonyloxy)iodo]arenes in Organic Synthesis.Semantic Scholar.
  • [Hydroxy(methanesulfonyloxy)iodo]benzene | CAS 105551-42-6.Santa Cruz Biotechnology.
  • Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts.MDPI.
  • Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III)
  • [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7.ChemicalBook.
  • [Hydroxy(methanesulfonyloxy)iodo]benzene | 105551-42-6.Tokyo Chemical Industry Co., Ltd.
  • Hypervalent Iodine(V)

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Comparative

A Comparative Guide to Hypervalent Iodine(III) Reagents: [Hydroxy(methanesulfonyloxy)iodo]benzene vs. [Hydroxy(tosyloxy)iodo]benzene

In the landscape of modern organic synthesis, hypervalent iodine(III) reagents have carved out an indispensable role as mild, efficient, and environmentally benign alternatives to traditional heavy metal oxidants.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, hypervalent iodine(III) reagents have carved out an indispensable role as mild, efficient, and environmentally benign alternatives to traditional heavy metal oxidants.[1][2][3] Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene and its close relative, [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's Reagent, are powerful tools for a variety of oxidative transformations.[4][5] This guide provides an in-depth comparison of these two reagents, drawing on experimental data and mechanistic principles to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Structural and Physicochemical Properties: A Tale of Two Sulfonates

At their core, both reagents share the same iodosylbenzene backbone, differing only in the appended sulfonate ester: a mesylate for [Hydroxy(methanesulfonyloxy)iodo]benzene and a tosylate for HTIB. This seemingly subtle difference in structure imparts distinct physical and chemical properties that influence their handling, reactivity, and suitability for various applications.

Property[Hydroxy(methanesulfonyloxy)iodo]benzene[Hydroxy(tosyloxy)iodo]benzene (HTIB)
Synonym(s) Phenyliodine(III) hydroxymesylateKoser's Reagent[5], Phenyliodine(III) hydroxytosylate[6]
Structure C₆H₅I(OH)(OSO₂CH₃)C₆H₅I(OH)(OSO₂C₆H₄CH₃)
Molecular Weight 316.11 g/mol [7]392.21 g/mol [6]
Appearance Crystalline solidStable, nonhygroscopic white crystalline solid[5][6]
Melting Point Not widely reported131-137 °C, 140-142 °C[6]
Solubility Data not readily availableSparingly soluble in acetonitrile and dichloromethane at room temp; soluble in DMF, alcohols, and water.[6]

The most significant structural difference is the steric bulk and electronic nature of the sulfonate group. The tosylate group, with its p-tolyl substituent, is sterically more demanding than the compact methyl group of the mesylate. This can influence the approach of the reagent to a substrate and, in some cases, the stereochemical outcome of a reaction.

Reactivity and Mechanistic Rationale: The Leaving Group's Role

The reactivity of these hypervalent iodine reagents hinges on the electrophilicity of the iodine center and the ability of the PhI(OH) group to act as an excellent leaving group upon nucleophilic attack by a substrate.[8] The sulfonate moiety (mesylate or tosylate) is not just a spectator; it modulates the overall reactivity.

The leaving group ability is related to the stability of the departing anion, which can be estimated by the pKa of its conjugate acid.[9]

  • Methanesulfonic acid (pKa ~ -1.9) [9]

  • p-Toluenesulfonic acid (pKa ~ -2.8) [9]

Based on these values, the tosylate anion is slightly more stable, which would suggest it is a better leaving group. However, in the context of the complete hypervalent iodine reagent, the overall reactivity is a complex interplay of steric hindrance, electronics, and the specific reaction mechanism. In direct Sₙ2 reactions, mesylate is often considered slightly more reactive due to its smaller size, while tosylate's aromatic ring can offer better visualization on TLC plates.[9][10]

The general mechanism for a common application, the α-functionalization of ketones, involves the nucleophilic attack of the ketone's enol or enolate form on the electrophilic iodine(III) center. This is followed by reductive elimination of iodobenzene, transferring the sulfonate group to the α-position of the ketone.

Alpha-Tosyloxy Ketone Mechanism sub Ketone Enol int1 Intermediate Complex sub->int1 Nucleophilic Attack reagent HTIB (PhI(OH)OTs) reagent->int1 prod α-Tosyloxy Ketone int1->prod Reductive Elimination byprod PhI + H₂O int1->byprod

Caption: General mechanism for α-tosyloxylation of ketones.

Comparative Performance in Key Synthetic Transformations

The choice between these two reagents often comes down to their performance in specific reaction types. The α-tosyloxylation of ketones is a widely studied transformation for HTIB, while data for its mesylate counterpart is less prevalent in comparative studies.

α-Functionalization of Carbonyl Compounds:

This is a cornerstone application for HTIB, enabling the synthesis of α-tosyloxy ketones, which are valuable synthetic intermediates.[11][12][13] The reaction works well for a wide range of aromatic, aliphatic, and cyclic ketones and their enol ester derivatives.[11][14]

Representative Experimental Data for HTIB in α-Tosyloxylation:

Substrate (Ketone)ConditionsProductYield (%)Reference
AcetophenoneHTIB, CH₃CNα-Tosyloxyacetophenone80%[15]
PropiophenoneHTIB, CH₃CN2-Tosyloxy-1-phenyl-1-propanone81%[15]
4'-BromoacetophenoneHTIB, CH₃CN2-Bromo-1-(4-bromophenyl)ethan-1-one78%[15]
CyclohexanoneHTIB, CH₃CN2-(Tosyloxy)cyclohexan-1-one81%[15]

While direct, side-by-side comparative yield data with [Hydroxy(methanesulfonyloxy)iodo]benzene is scarce in the literature, the choice often depends on the desired sulfonate in the final product. The mesylate group is smaller and may be preferred in sterically congested environments or when a less bulky leaving group is required for subsequent transformations.

Oxidative Rearrangements:

Both reagents are capable of mediating oxidative rearrangements, such as the conversion of arylalkenes to α-aryl ketones.[1][16][17][18][19][20][21] HTIB has been shown to be an excellent, less toxic alternative to reagents like thallium(III) nitrate for these transformations.[16] The mechanism involves electrophilic addition of the reagent to the alkene, followed by a 1,2-aryl migration.[21]

Experimental Workflow start Start: Ketone Substrate reagent Add HTIB in Acetonitrile start->reagent reaction Reflux Reaction Mixture (Monitor by TLC) reagent->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: α-Tosyloxy Ketone purify->product

Caption: Typical experimental workflow for α-tosyloxylation.

Synthesis, Stability, and Handling

Synthesis: Both reagents can be prepared from iodosobenzene or (diacetoxyiodo)benzene. A common and efficient one-pot synthesis involves the reaction of an iodoarene with an oxidant like m-CPBA in the presence of the corresponding sulfonic acid (p-toluenesulfonic acid or methanesulfonic acid).[4][22] The use of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly reduce reaction times.[4][22]

Stability and Handling: Hypervalent iodine reagents are energetic compounds and should be handled with care, although HTIB is noted to be a stable, nonhygroscopic solid.[6][23] It is generally recommended to store these reagents refrigerated and protected from light to prevent decomposition.[5] As with all chemical reagents, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used.

Detailed Experimental Protocol: α-Tosyloxylation of Acetophenone using HTIB

This protocol provides a validated method for a common application of HTIB.

Objective: To synthesize α-tosyloxyacetophenone from acetophenone.

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol, 431 mg)

  • Acetonitrile (CH₃CN), 10 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 mmol) and acetonitrile (10 mL).

  • Add HTIB (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete when the solid HTIB has fully dissolved.[5]

  • After completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-tosyloxyacetophenone.

Conclusion and Recommendations

Both [Hydroxy(methanesulfonyloxy)iodo]benzene and [Hydroxy(tosyloxy)iodo]benzene (HTIB) are highly effective hypervalent iodine(III) reagents for oxidative transformations.

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) is the more extensively studied and commercially available reagent. Its applications, particularly in the α-tosyloxylation of ketones, are well-documented with robust protocols. The tosylate group it installs is a versatile functional handle and a good leaving group for subsequent nucleophilic substitutions.

  • [Hydroxy(methanesulfonyloxy)iodo]benzene serves a similar purpose but introduces the smaller mesylate group. This can be advantageous in cases where the steric bulk of the tosylate is problematic or when the specific electronic properties of the mesylate are desired.

Recommendation: For general-purpose α-sulfonyloxylation of ketones and other established oxidative rearrangements, HTIB (Koser's Reagent) is the reagent of choice due to its proven track record and extensive literature support. Researchers should consider [Hydroxy(methanesulfonyloxy)iodo]benzene when the specific introduction of a mesylate group is the primary synthetic goal, or when exploring reactivity differences in novel transformations.

References

  • Organic Syntheses. (2013). Synthesis of Koser's Reagent and Derivatives. Org. Synth. 2013, 90, 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Retrieved from [Link]

  • Moriarty, R. M., et al. (1988). Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones. J. Org. Chem. via PMC. Retrieved from [Link]

  • Prakash, O., et al. (2005). [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones. Molecules via PMC. Retrieved from [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. J. Org. Chem. Retrieved from [Link]

  • Koser, G. F. (n.d.). Koser's Reagent. The Merck Index online.
  • Kita, Y., et al. (2004). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. J. Org. Chem. via NIH. Retrieved from [Link]

  • Wirth, T. (2012). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. ChemistryOpen via PMC. Retrieved from [Link]

  • MacMillan Group. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents-Mediated Reactions Involving Rearrangement Process. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative of mechanism involved and generation of α‐tosyloxy ketones using HTIB in acetonitrile. Retrieved from [Link]

  • Jobin-Des Lauriers, A., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. Retrieved from [Link]

  • Kumar, D., & Singh, F. V. (2025). Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study. Beilstein J. Org. Chem. Retrieved from [Link]

  • Merritt, E. A., et al. (2012). Synthesis of Koser's Reagent and Derivatives. Department of Chemistry - Stockholm University. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthetic and Mechanistic Studies with Iodine(III) Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypervalent Iodine Reagents for Oxidative Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 (a) General representation of α-tosyloxylation ketone.... Retrieved from [Link]

Sources

Validation

The Rising Star in Ketone Functionalization: A Comparative Guide to [Hydroxy(methanesulfonyloxy)iodo]benzene

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign synthetic methodologies is perpetual. The α-functionalization of ketones is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign synthetic methodologies is perpetual. The α-functionalization of ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for a vast array of pharmaceuticals and complex molecules. For decades, this field was dominated by heavy metal oxidants and multi-step procedures, often accompanied by significant safety and environmental drawbacks. The advent of hypervalent iodine(III) reagents has marked a paradigm shift, and among these, [Hydroxy(methanesulfonyloxy)iodo]benzene is emerging as a formidable tool for the direct and efficient α-mesyloxylation of ketones.

This guide provides an in-depth technical comparison of [Hydroxy(methanesulfonyloxy)iodo]benzene with its alternatives, supported by experimental data, to illuminate its advantages and practical utility in modern synthesis.

The Advantage of Hypervalent Iodine(III) Reagents: A Paradigm of Mild and Selective Oxidation

Hypervalent iodine(III) compounds, such as [Hydroxy(methanesulfonyloxy)iodo]benzene, have garnered significant attention as powerful yet gentle oxidizing agents.[1][2] Their appeal lies in a unique combination of stability, selectivity, and a favorable environmental profile, positioning them as superior alternatives to traditional heavy metal-based oxidants like lead tetraacetate and toxic reagents like osmium tetroxide.[3]

The core of their reactivity is the hypervalent iodine atom, which acts as a potent electrophile, facilitating a range of oxidative transformations under mild conditions.[2][4] This circumvents the need for harsh reaction environments and often leads to cleaner reactions with higher yields. The byproducts of these reactions are typically non-toxic iodoarenes, which can, in principle, be recycled, further enhancing their green credentials.

[Hydroxy(methanesulfonyloxy)iodo]benzene: A Sharper Tool for α-Sulfonyloxylation

While the tosylate analog, [Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's Reagent), is more widely known, the mesylate counterpart, [Hydroxy(methanesulfonyloxy)iodo]benzene, offers distinct advantages in certain synthetic contexts. The primary application of this reagent is the direct α-mesyloxylation of ketones, a transformation that introduces a versatile mesyloxy group, a good leaving group, alpha to a carbonyl.[5][6]

The general mechanism for the α-sulfonyloxylation of ketones using hypervalent iodine reagents proceeds through the formation of an iodine(III) enolate intermediate, which then undergoes reductive elimination to furnish the α-sulfonyloxy ketone and iodobenzene.

Mechanism of alpha-Mesyloxylation Ketone Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Intermediate Iodine(III) Enolate Intermediate Enol->Intermediate Nucleophilic Attack Reagent [Hydroxy(methanesulfonyloxy)iodo]benzene Reagent->Intermediate Product α-Mesyloxy Ketone Intermediate->Product Reductive Elimination Byproduct Iodobenzene Intermediate->Byproduct

Caption: Generalized mechanism of α-mesyloxylation of ketones.

Performance Comparison: [Hydroxy(methanesulfonyloxy)iodo]benzene vs. Alternatives

The true measure of a reagent's utility lies in its performance against established methods. The α-functionalization of ketones can be achieved through various routes, each with its own set of advantages and disadvantages.

MethodReagent/SystemTypical ConditionsAdvantagesDisadvantages
Hypervalent Iodine(III) [Hydroxy(methanesulfonyloxy)iodo]benzene Mild, often room temp. or gentle heatingHigh yields, excellent selectivity, environmentally benign, stable solidStoichiometric use of reagent (catalytic versions exist for tosylate)
Hypervalent Iodine(III)[Hydroxy(tosyloxy)iodo]benzene (HTIB)Mild, often room temp. or gentle heatingHigh yields, good selectivity, well-establishedCan be less reactive than the mesylate analog in some cases
Heavy Metal OxidationLead(IV) AcetateStoichiometric, often requires elevated temperaturesEffective for a range of substratesHighly toxic, stoichiometric metal waste
Enolate ChemistryLDA, then Mesyl ChlorideCryogenic temperatures, strictly anhydrousWell-established, versatileRequires strong base, sensitive to functional groups, multi-step
Rubottom OxidationSilyl Enol Ether, then m-CPBAMulti-step, requires preparation of silyl enol etherGood for α-hydroxylationIndirect method, requires substrate pre-functionalization

A Note on Reactivity: Mesylate vs. Tosylate

In a study on the asymmetric α-sulfonyloxylation of propiophenone using a chiral hypervalent iodine catalyst, both methanesulfonic acid and p-toluenesulfonic acid were employed to generate the active oxidant in situ. The results, summarized below, offer a glimpse into the comparative performance.

Sulfonic AcidYield (%)Enantiomeric Excess (ee, %)
Methanesulfonic Acid9665
p-Toluenesulfonic Acid9667

Data extracted from a study on asymmetric α-sulfonyloxylation of propiophenone using a specific chiral iodoarene catalyst.[5]

While the enantioselectivity was slightly higher with the tosylate in this specific chiral system, the yields were identical and excellent for both. This suggests that for general, non-asymmetric applications, [Hydroxy(methanesulfonyloxy)iodo]benzene is a highly effective reagent, and the choice between mesylate and tosylate may be guided by factors such as the desired properties of the final product or downstream reactivity.

Experimental Protocols

Preparation of [Hydroxy(methanesulfonyloxy)iodo]benzene

This protocol is adapted from a general procedure for the synthesis of [Hydroxy(organosulfonyloxy)iodo]arenes.

Synthesis_Workflow Start Start: Iodobenzene, Methanesulfonic Acid, Chloroform Stir Stir at room temperature (5 min) Start->Stir Add_mCPBA Slowly add m-CPBA Stir->Add_mCPBA React Stir at room temperature Add_mCPBA->React Filter Filter the reaction mixture React->Filter Wash Wash the solid with ether Filter->Wash Product Product: [Hydroxy(methanesulfonyloxy)iodo]benzene Wash->Product

Caption: Workflow for the synthesis of the reagent.

Materials:

  • Iodobenzene (10.0 mmol)

  • Methanesulfonic acid (11.0 mmol)

  • Chloroform (10.0 mL)

  • m-Chloroperbenzoic acid (m-CPBA) (11.0 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, successively add iodobenzene, methanesulfonic acid, and chloroform.

  • Stir the mixture for 5 minutes at room temperature.

  • Slowly add m-CPBA to the mixture.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to collect the solid product.

  • Wash the solid with diethyl ether to remove impurities.

  • Dry the product under vacuum.

α-Mesyloxylation of Acetophenone

This is a representative protocol for the application of the reagent.

Materials:

  • Acetophenone (1.0 mmol)

  • [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a stirred solution of acetophenone in acetonitrile, add [Hydroxy(methanesulfonyloxy)iodo]benzene.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to ensure completion. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure α-mesyloxyacetophenone.

Conclusion: A Powerful and Practical Addition to the Synthetic Chemist's Toolbox

[Hydroxy(methanesulfonyloxy)iodo]benzene stands out as a highly efficient and practical reagent for the α-mesyloxylation of ketones. Its advantages of mild reaction conditions, high yields, and a favorable environmental profile make it a compelling alternative to traditional methods. While its tosylate analog, Koser's Reagent, is more established, the mesylate offers comparable reactivity and provides a valuable option for introducing the mesyloxy functional group. As the demand for sustainable and selective synthetic methods continues to grow, [Hydroxy(methanesulfonyloxy)iodo]benzene is poised to become an indispensable tool for researchers and professionals in the chemical sciences.

References

  • Prakash, O., & Singh, S. P. (2013). Hypervalent iodine: a powerful electrophile for asymmetric α-functionalization of carbonyl compounds. Organic & Biomolecular Chemistry, 11(34), 5538-5552. [Link]

  • Yoshimura, A., & Zhdankin, V. V. (2016). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 116(5), 3328-3435. [Link]

  • Yamamoto, Y., & Togo, H. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett, 2006(05), 798-800. [Link]

  • Masson, G., & Zhu, J. (2017). Asymmetric α-Sulfonyl- and α-Phosphoryl-Oxylation of Ketones by a Chiral Hypervalent Iodine(III). The Journal of Organic Chemistry, 82(22), 11877–11883. [Link]

  • Singh, F. V., & Wirth, T. (2017). C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones. Angewandte Chemie International Edition, 56(43), 13299-13302. [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones. The Journal of Organic Chemistry, 80(14), 6897-6902. [Link]

  • Jobin-Des Lauriers, A., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4702-4705. [Link]

  • Moriarty, R. M., Vaid, R. K., & Koser, G. F. (1990). Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics. Synlett, 1990(06), 365-383. [Link]

  • Wikipedia. (2023). Carbonyl oxidation with hypervalent iodine reagents. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming Reaction Completion with Spectroscopic Analysis

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of reaction completion is not merely a procedural checkpoint; it is the bedrock of process safety, yield optimization, and regulatory...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of reaction completion is not merely a procedural checkpoint; it is the bedrock of process safety, yield optimization, and regulatory compliance. An incomplete reaction can lead to complex purification challenges, compromised product quality due to side reactions, and significant safety risks during scale-up. This guide provides an in-depth comparison of key spectroscopic techniques used to monitor and confirm reaction endpoints, offering field-proven insights into their application.

The Chemist's Toolkit: A Comparative Overview

Spectroscopic techniques offer a window into the molecular transformations occurring within a reaction vessel.[1] By tracking the disappearance of reactants or the appearance of products, these methods provide real-time or near-real-time data on reaction progress.[2] The choice of technique is dictated by the specific chemistry, the information required, and practical considerations.

Table 1: Comparison of Key Spectroscopic Techniques for Reaction Monitoring

TechniquePrincipleStrengthsLimitationsIdeal For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.[2]Highly specific, quantitative, provides unambiguous structural confirmation.[3]Lower sensitivity, requires deuterated solvents for ex situ analysis, longer acquisition times.[4]Reactions where reactants and products have distinct, well-resolved signals.
FTIR Spectroscopy Measures the absorption of infrared light by molecular vibrations, identifying functional groups.[2]Excellent for tracking changes in functional groups, fast, suitable for in situ monitoring with probes.[5][6]Can be complex for molecules with many functional groups, solvent interference can be an issue.Reactions involving clear functional group transformations (e.g., oxidation, reduction).
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by molecules with chromophores.[7]High sensitivity, simple, inexpensive, well-suited for kinetic studies.[8][9]Limited to reactions involving chromophores, less structural information.[10]Monitoring reactions with colored reactants/products or changes in conjugation.
Mass Spectrometry (LC-MS) Separates components by chromatography and measures their mass-to-charge ratio.[11]Extremely sensitive for product confirmation and impurity profiling, provides molecular weight information.[12][13]Not typically a real-time monitoring tool; primarily for final confirmation.Verifying the molecular weight of the final product and identifying byproducts.[14]

The Workflow of Spectroscopic Reaction Monitoring

Regardless of the chosen technique, a systematic approach is crucial for obtaining reliable data. The general workflow involves establishing a baseline, acquiring data at time intervals, and analyzing the spectral changes to determine the reaction endpoint.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Confirmation A Define Reaction Chemistry (Reactants, Products, Intermediates) B Select Appropriate Spectroscopic Technique A->B C Acquire Reference Spectra (Starting Materials, Solvents) B->C D Initiate Reaction & Start t=0 Data Acquisition C->D E Monitor Reaction Progress (In Situ or Ex Situ Sampling) D->E F Acquire Time-Point Spectra E->F F->E Continue Monitoring G Process & Analyze Spectra (Peak Integration, Disappearance/Appearance) F->G H Determine Endpoint (e.g., >99% Conversion) G->H H->E Reaction Incomplete I Confirm Product Identity & Purity (Orthogonal Methods, e.g., LC-MS) H->I

Caption: General workflow for spectroscopic reaction monitoring.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation and is exceptionally powerful for monitoring reactions where both reactants and products have unique NMR signatures.[15] It provides quantitative information by comparing the integration of reactant and product peaks.[16]

  • Causality in Experimental Choice: Choose ¹H NMR when tracking protons in distinct chemical environments. For example, the disappearance of an aldehydic proton (~9-10 ppm) and the appearance of a new methine proton signal are clear indicators of a reaction's progress.

  • Trustworthiness through Validation: The reliability of NMR for quantification depends on proper experimental setup. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant nuclei, which is critical for accurate integration. The analytical procedures should be validated in line with principles outlined in guidelines like ICH Q2(R2).[17][18][19]

Experimental Protocol: Monitoring a Reaction by ¹H NMR (Ex Situ)

  • Preparation: In a clean, dry NMR tube, dissolve a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent that will also be used for the reaction. Acquire a reference spectrum.

  • Time Zero (t=0): Before initiating the reaction, withdraw a small aliquot (~0.1 mL) from the reaction mixture, quench it if necessary (e.g., by rapid cooling or addition of a quenching agent), and dissolve it in the deuterated solvent containing the internal standard. Acquire the t=0 spectrum.

  • Time-Point Sampling: At regular intervals, withdraw aliquots, quench, and prepare them for NMR analysis as in the previous step.

  • Data Analysis: Process the spectra. Compare the integral of a characteristic reactant peak to a characteristic product peak. The percent conversion can be calculated using the following formula: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100%

  • Completion: The reaction is considered complete when the reactant peaks are no longer detectable, or their relative integral indicates a conversion of >99%.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and versatile technique for monitoring reactions that involve changes in functional groups.[20] The advent of in situ probes has made it a powerful tool for real-time process analytical technology (PAT).[5][6]

  • Causality in Experimental Choice: FTIR is ideal for reactions like the reduction of a ketone to an alcohol. The disappearance of the sharp C=O stretch (around 1715 cm⁻¹) and the appearance of the broad O-H stretch (around 3300 cm⁻¹) provide a clear and continuous indication of the reaction's progress.[21]

  • Trustworthiness through Calibration: While in situ FTIR provides excellent qualitative and trend data, quantitative analysis often requires calibration.[22] This can be achieved by creating a calibration curve with known concentrations or by using chemometric methods.[23]

G Reactant Ketone (Reactant) C=O Stretch ~1715 cm⁻¹ Monitoring FTIR Monitoring Reactant->Monitoring Disappearance Product Alcohol (Product) O-H Stretch ~3300 cm⁻¹ Monitoring->Product Appearance

Caption: FTIR monitoring of a ketone reduction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and sensitive method for monitoring reactions that involve a change in chromophores—molecular entities that absorb UV or visible light.[7][10] It is particularly useful for studying reaction kinetics.[8]

  • Causality in Experimental Choice: This technique is suitable for reactions where there is a significant change in conjugation or color. For instance, in the reduction of a conjugated ketone to a non-conjugated alcohol, the absorbance maximum (λ_max) corresponding to the π-π* transition of the reactant will decrease over time.

  • Trustworthiness through Beer-Lambert Law: The relationship between absorbance and concentration is described by the Beer-Lambert Law (A = εbc).[24] For quantitative analysis, it's essential to work within the linear range of this law and to ensure that no other species in the reaction mixture absorb at the analytical wavelength.

Experimental Protocol: Kinetic Study by UV-Vis

  • Wavelength Selection: Determine the λ_max of the reactant or product that will be monitored.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

  • Reaction Monitoring: Initiate the reaction directly in a cuvette inside the spectrophotometer (if possible) or by taking aliquots at timed intervals.[10]

  • Data Acquisition: Record the absorbance at the chosen λ_max over time.

  • Analysis: Convert absorbance values to concentration using the calibration curve. Plot concentration versus time to determine the reaction rate and confirm completion when the concentration of the monitored species plateaus.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While not a real-time monitoring tool in the same vein as in situ FTIR or NMR, LC-MS is an indispensable orthogonal technique for final reaction confirmation.[11] It confirms the molecular weight of the product and provides a detailed impurity profile.[12][13]

  • Causality in Experimental Choice: After a reaction is deemed complete by another method (e.g., NMR or TLC), an LC-MS analysis is performed. This provides the ultimate confirmation that the desired product has been formed (by matching the molecular ion peak to the expected mass) and assesses its purity.[25]

  • Trustworthiness through Orthogonal Data: The strength of LC-MS lies in its combination of chromatographic separation and mass detection.[11] This dual-detection mechanism provides a high degree of confidence in the identity and purity of the final product, which is critical for regulatory submissions in drug development.[14]

Conclusion: Selecting the Right Tool for the Task

The selection of a spectroscopic technique for monitoring reaction completion is a critical decision that impacts the reliability of the data and the efficiency of the development process. NMR provides unparalleled structural detail, FTIR excels at tracking functional group changes, UV-Vis is ideal for reactions involving chromophores, and LC-MS offers final confirmation of product identity and purity. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can make informed choices, ensuring robust and reliable confirmation of reaction endpoints.

References

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). The Royal Society of Chemistry.
  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (n.d.). SCIRP.
  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). PMC - NIH.
  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE.
  • Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global.
  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). AZoM.com.
  • Advanced Spectroscopy For Reaction Monitoring. (n.d.). Horiba.
  • Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (2025). MDPI.
  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. (n.d.). Thermo Fisher Scientific.
  • Reaction Monitoring with Spectroscopy - Process FTIR. (n.d.). Clairet Scientific.
  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. (2020). The Journal of Organic Chemistry - ACS Publications.
  • How can I monitor the rate of chemical reaction using chemical methods only? (2020). Quora.
  • Organic Chemistry Research Using FTIR Spectroscopy. (2014). YouTube.
  • Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • Examples of time‐resolved data obtained using ex situ and in situ... (n.d.). ResearchGate.
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  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). Journal of Chemical Information and Modeling - ACS Publications.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • NMR in Lab- Monitoring Reaction Progress. (2022). Chemistry LibreTexts.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). News-Medical.net.
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. (n.d.). Emery Pharma.
  • In Situ and Ex Situ Spectroscopic Studies of the Inhibition of Active Sites in Iron-Nitrogen-Carbon Electrocatalyst for Oxygen Reduction Reaction. (n.d.). ResearchGate.
  • Characterization of Organic Reactions Using FTIR Spectroscopy. (2016). YouTube.
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  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
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Validation

A Researcher's Guide to the Cost-Effective Synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

For the modern researcher in synthetic chemistry and drug development, the choice of reagents is a constant balance of reactivity, selectivity, safety, and cost. Hypervalent iodine(III) compounds have emerged as indispen...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the choice of reagents is a constant balance of reactivity, selectivity, safety, and cost. Hypervalent iodine(III) compounds have emerged as indispensable tools, offering a greener and often milder alternative to traditional heavy-metal oxidants.[1][2][3][4] Among these, [Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB), and its well-studied analogue [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent), are powerful reagents for a variety of oxidative transformations, including the α-functionalization of ketones and the synthesis of iodonium salts.[2][5][6]

This guide provides an in-depth, practical comparison of the synthetic routes to HMSIB, focusing on the critical factors that determine its cost-effectiveness. We will dissect detailed experimental protocols, analyze the causal relationships behind procedural choices, and present a clear, data-driven framework to help you decide the most economical and efficient approach for your laboratory's needs.

The Principal Synthetic Route: One-Pot Oxidation of Iodobenzene

The most direct and widely adopted method for synthesizing HMSIB and its analogues is the one-pot oxidation of iodobenzene in the presence of methanesulfonic acid. This approach is valued for its operational simplicity and high yields.[7][8][9]

Experimental Protocol: One-Pot Synthesis of HMSIB

This protocol is adapted from the robust and well-documented procedures for analogous reagents, such as HTIB, found in Organic Syntheses.[5]

Materials:

  • Iodobenzene (10.0 mmol, 2.04 g)

  • Methanesulfonic acid (11.0 mmol, 0.71 mL, 1.06 g)

  • m-Chloroperbenzoic acid (m-CPBA, ≤77%, ~11.0 mmol active oxidant)

  • Solvent (e.g., Chloroform or 2,2,2-Trifluoroethanol (TFE))

  • Diethyl ether (for precipitation and washing)

Procedure:

  • To a round-bottom flask, add iodobenzene (10.0 mmol) and the chosen solvent (e.g., Chloroform, 10 mL).

  • Stir the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Add methanesulfonic acid (11.0 mmol) to the solution.

  • Slowly add m-CPBA (11.0 mmol) portion-wise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by TLC. In chloroform, the reaction may take several hours.

  • Upon completion, the reaction mixture is filtered to remove the byproduct, m-chlorobenzoic acid.

  • The filtrate is then treated with diethyl ether to precipitate the product.

  • The resulting solid is collected by suction filtration, washed with additional diethyl ether, and dried under vacuum to yield [Hydroxy(methanesulfonyloxy)iodo]benzene as a white solid.

Workflow for One-Pot HMSIB Synthesis

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation Iodo_MsOH Dissolve Iodobenzene & Methanesulfonic Acid in Solvent mCPBA Add m-CPBA Iodo_MsOH->mCPBA Initiates Oxidation Stir Stir at Room Temp mCPBA->Stir Allow Reaction Filter Filter m-CBA Stir->Filter Reaction Complete Precipitate Precipitate with Ether Filter->Precipitate Purification Collect Collect & Dry Product Precipitate->Collect

Caption: One-pot synthesis workflow for HMSIB.

Expertise & Causality: Why These Choices Matter
  • The Oxidant: m-CPBA is a cost-effective and readily available oxidant. However, it is a peracid and should be handled with care behind a safety shield.[5] The purity of commercial m-CPBA can vary, making it crucial to use a slight excess or titrate it to determine the concentration of the active oxidizing agent for precise stoichiometry.[5]

  • The Solvent - A Critical Cost-Performance Decision:

    • Chloroform/Dichloromethane: These are inexpensive and effective solvents for this reaction.[8] However, reaction times can be lengthy (e.g., 18 hours at room temperature for >90% yield in similar systems).[5]

    • 2,2,2-Trifluoroethanol (TFE): TFE is a more expensive, polar, non-coordinating solvent that dramatically accelerates the reaction, often reducing times to just one hour at 40 °C.[5][7][9] This is due to its ability to stabilize the hypervalent iodine intermediates. The high cost of TFE can be substantially mitigated by recovering the solvent via distillation after the reaction, which also aligns with green chemistry principles.[5]

Alternative Strategy: In Situ Generation for Direct Use

For many applications, such as the α-tosyloxylation of ketones, the hypervalent iodine reagent does not need to be isolated. It can be generated catalytically in situ from a substoichiometric amount of iodobenzene (or even iodine) and a stoichiometric amount of the oxidant.[6][10]

Catalytic Cycle for In Situ Applications

I_plus Ar-I I_three Ar-I(OH)OMs (HMSIB) I_plus->I_three m-CPBA MsOH I_three->I_plus Regeneration Substrate Substrate (e.g., Ketone) I_three->Substrate Oxidative Functionalization Product Product (e.g., α-OMs Ketone) Substrate->Product

Caption: Catalytic cycle of HMSIB for substrate oxidation.

  • Expertise & Trustworthiness: This self-validating system is highly atom-economical and cost-effective. It eliminates the need for isolation and purification of the HMSIB, saving significant time, solvent, and labor costs. The primary drawback is that it is not a method for preparing a stock of the pure reagent; it is a process-integrated approach suitable only when the reagent's immediate consumption is the goal.

Cost-Effectiveness Analysis: A Comparative Breakdown

To provide a tangible comparison, we will analyze the estimated reagent costs for a hypothetical 10 mmol synthesis of HMSIB via the one-pot method. Note: Prices are illustrative and will vary by supplier and purity grade.

ReagentMolecular WeightDensity (g/mL)Amount (10 mmol scale)Est. Cost (USD/g or mL)Total Cost (USD)
Iodobenzene204.011.832.04 g$0.50/g$1.02
Methanesulfonic acid96.111.480.71 mL$0.30/mL$0.21
m-CPBA (77%)172.57-~2.24 g$0.80/g$1.79
Subtotal (Core Reagents) $3.02
------------------
Solvent Option 1: Chloroform 119.381.4910 mL$0.10/mL$1.00
Solvent Option 2: TFE 100.041.3965 mL[5]$1.20/mL$78.00
Solvent Option 2 (TFE) with 90% Recovery $7.80

Analysis: The data clearly shows that the choice of solvent is the single largest driver of cost.

  • Chloroform Route: Offers the lowest upfront material cost but comes with a significant time penalty (potentially >12 hours), increasing labor costs and reactor occupancy time.

  • TFE Route: Presents a very high initial cost. However, the reaction time is drastically reduced to ~1 hour.[5] The economic viability of this route is almost entirely dependent on the efficient recovery (>90%) of the TFE solvent, which is straightforward via distillation.[5] For larger-scale preparations, the time saved can easily justify the initial investment in TFE and recovery equipment.

  • In Situ Catalytic Route: For direct applications, this is by far the most cost-effective method, as it uses only a fraction of the iodobenzene and avoids all isolation costs.

Performance Comparison with Alternative Reagents

HMSIB is part of a larger family of useful hypervalent iodine reagents. The choice of which to use depends on the specific transformation desired.

ReagentIodine StatePrimary ApplicationsAdvantagesDisadvantages
HMSIB / HTIB +3α-Oxysulfonylation of ketones, olefin functionalization, iodonium salt synthesis.[2][5]High reactivity, stable solid, accessible via one-pot synthesis.Cost is dependent on sulfonic acid and solvent choice.
PIDA / PIFA +3Oxidative cyclizations, phenol oxidations, C-H amination.[1][2]Commercially available, highly reactive (especially PIFA).Can be harsh; PIFA is moisture-sensitive.
Dess-Martin Periodinane (DMP) +5Selective oxidation of primary/secondary alcohols to aldehydes/ketones.[2][11]Very mild, high yields, short reaction times, good solubility.[12]Potentially explosive under heat/shock, relatively high cost.[12]
2-Iodoxybenzoic acid (IBX) +5Versatile oxidant for alcohols and other functional groups.[2][11]Stable, non-explosive, can be prepared from 2-iodobenzoic acid.Very poor solubility in most organic solvents except DMSO.[12]

Conclusion and Recommendations

The synthesis of [Hydroxy(methanesulfonyloxy)iodo]benzene is an accessible and valuable procedure for any research lab engaged in modern organic synthesis.

  • For small-scale, exploratory synthesis where upfront cost is the primary concern, the one-pot method in chloroform is a viable starting point, provided the longer reaction times are acceptable.

  • For larger-scale preparations or time-critical applications , the one-pot method using TFE with solvent recovery is the superior choice. The significant reduction in reaction time translates to higher throughput and lower labor costs, justifying the initial investment.

  • For specific applications like α-sulfonylation , researchers should strongly consider developing an in situ catalytic protocol . This approach represents the pinnacle of cost-effectiveness and aligns with the principles of green chemistry by minimizing waste and reagent usage.

Ultimately, by understanding the interplay between reagent costs, solvent effects, reaction kinetics, and labor, researchers can strategically select and implement the most cost-effective method for synthesizing and utilizing this powerful hypervalent iodine reagent.

References

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses Procedure.
  • Merritt, E. A., Carneiro, V. M. T., Silva, L. F., Jr., & Olofsson, B. (2010). Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides. The Journal of Organic Chemistry, 75(21), 7416–7419.
  • ChemicalBook. (n.d.). [HYDROXY(METHANESULFONYLOXY)IODO]BENZENE synthesis.
  • Kita, Y., et al. (n.d.). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. MDPI.
  • Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB.
  • Stockholm University. (2012). Synthesis of Koser's Reagent and Derivatives. Department of Chemistry.
  • Merritt, E. A., et al. (2010). Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides. ACS Publications.
  • Wikipedia. (n.d.). Carbonyl oxidation with hypervalent iodine reagents.
  • Prakash, O., et al. (n.d.). [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones. PMC - NIH.
  • Singh, F. V., & Wirth, T. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. PMC - NIH.
  • Zhdankin, V. V. (n.d.). Hypervalent Iodine Reagents and Green Chemistry. Bentham Science Publisher.
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.
  • Zhdankin, V. V., & Stang, P. J. (n.d.). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews.
  • BenchChem. (n.d.). Comparative analysis of hypervalent iodine reagents in organic synthesis.

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Comparative

A Mechanistic Deep Dive into Hypervalent Iodine Reagents: A Comparative Guide for the Modern Chemist

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of synthetic organic chemistry, the demand for efficient, selective, and environmentally benign reagents is paramount. Hyperv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the demand for efficient, selective, and environmentally benign reagents is paramount. Hypervalent iodine compounds have firmly established themselves as a versatile class of oxidizing agents, offering a compelling alternative to traditional heavy-metal-based oxidants.[1] Their low toxicity, high stability, and unique reactivity profiles have propelled them to the forefront of modern synthetic strategies. This guide provides a detailed mechanistic comparison of common hypervalent iodine reagents, offering field-proven insights and experimental data to inform your selection and optimize your synthetic endeavors.

The Unifying Principles: Ligand Exchange and Reductive Elimination

At the heart of the reactivity of hypervalent iodine reagents lie two fundamental mechanistic steps: ligand exchange and reductive elimination.[2][3][4][5] Understanding these processes is key to comprehending the nuances of each reagent's behavior.

  • Ligand Exchange: This initial step involves the substitution of one or more ligands on the iodine center with the substrate, typically an alcohol in the context of oxidation. This can proceed through either an associative or a dissociative pathway, depending on the specific reagent and reaction conditions.[6]

  • Reductive Elimination: Following ligand exchange, the iodine(III) or iodine(V) center undergoes a two-electron reduction to iodine(I) or iodine(III), respectively, with the concomitant formation of the oxidized product and the release of the remaining ligands.[2][7] This step is the thermodynamic driving force for the reaction.

The I(III) vs. I(V) Dichotomy: A Tale of Two Oxidation States

Hypervalent iodine reagents are broadly classified based on the oxidation state of the iodine atom, primarily +3 (I(III)) and +5 (I(V)). This seemingly subtle difference has profound implications for their reactivity, stability, and substrate scope.

I(III) Reagents: The Workhorses of Oxidative Functionalization

Reagents such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) are characterized by an iodine atom in the +3 oxidation state. They are generally considered milder oxidizing agents compared to their I(V) counterparts and are widely employed in a variety of transformations beyond simple alcohol oxidation, including the functionalization of alkenes and C-H bonds.

I(V) Reagents: The Powerhouses of Oxidation

Featuring an iodine atom in the +5 oxidation state, reagents like 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane (DMP) are potent oxidizing agents, particularly for the conversion of alcohols to aldehydes and ketones.[1]

A Head-to-Head Comparison: PIDA, PIFA, DMP, and IBX in Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis and serves as an excellent platform to compare the mechanistic nuances of these reagents.

Mechanistic Pathways: A Visual Guide

The following diagrams illustrate the generally accepted mechanisms for alcohol oxidation by representative I(III) and I(V) reagents.

Figure 1: Mechanism of Alcohol Oxidation by PIDA (an I(III) Reagent)

PIDA_Oxidation PIDA PhI(OAc)₂ Intermediate1 PhI(OAc)(OCHR₂) PIDA->Intermediate1 Ligand Exchange (- AcOH) Alcohol R₂CHOH Alcohol->Intermediate1 Intermediate2 [PhI-OCHR₂]⁺ OAc⁻ Intermediate1->Intermediate2 Dissociation Product R₂C=O Intermediate2->Product Reductive Elimination Byproduct1 PhI Intermediate2->Byproduct1 Byproduct2 AcOH Intermediate2->Byproduct2 + H⁺

Caption: The oxidation of an alcohol by PIDA involves initial ligand exchange to form an alkoxyiodinane intermediate, followed by reductive elimination to yield the carbonyl product.

Figure 2: Mechanism of Alcohol Oxidation by DMP (an I(V) Reagent)

DMP_Oxidation DMP DMP Intermediate Alkoxyperiodinane DMP->Intermediate Ligand Exchange Alcohol R₂CHOH Alcohol->Intermediate Product R₂C=O Intermediate->Product Reductive Elimination Byproduct1 Reduced Iodine Species Intermediate->Byproduct1 Byproduct2 2 AcOH Intermediate->Byproduct2

Caption: DMP, a pentavalent iodine reagent, follows a similar ligand exchange-reductive elimination pathway for alcohol oxidation, but with a higher oxidation state iodine center.

While both classes of reagents follow a similar overarching mechanism, the nature of the ligands and the oxidation state of the iodine influence their reactivity. The trifluoroacetate ligands in PIFA, for instance, are more electron-withdrawing than the acetate ligands in PIDA, rendering PIFA a more powerful oxidizing agent. This increased reactivity, however, can sometimes lead to lower selectivity.

Computational studies have shed further light on these mechanisms. For instance, in the oxidation of amines and alcohols by IBX, a "hypervalent twist" is proposed to be a crucial step for the reaction to proceed via a lower energy pathway.

Performance Comparison: A Quantitative Look

The choice of reagent is often dictated by a combination of factors including reactivity, selectivity, and practical considerations such as solubility and reaction conditions.

ReagentClassKey AdvantagesCommon SolventsTypical Conditions
PIDA I(III)Mild, good for sensitive substrates, versatileCH₂Cl₂, CHCl₃, MeCNRoom temperature or mild heating
PIFA I(III)More reactive than PIDACH₂Cl₂, MeCN, TFAOften cryogenic to room temperature
IBX I(V)Powerful, cost-effectiveDMSOElevated temperatures due to low solubility
DMP I(V)Highly soluble, rapid reactions, mild conditionsCH₂Cl₂, CHCl₃, MeCNRoom temperature

Kinetic Insights:

Kinetic studies reveal that the oxidation of alcohols by DMP is typically first-order with respect to both the alcohol and DMP.[8] The rate of oxidation can be significantly accelerated by the presence of water. In contrast, the insolubility of IBX in many organic solvents often necessitates higher temperatures to achieve reasonable reaction rates.[8] For PIDA, when used in conjunction with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the mechanism becomes more complex, with in-depth kinetic studies suggesting two rate-determining steps involving the alcohol, the hypervalent iodine species, and water.[9][10]

Experimental Protocols: From Theory to Practice

To provide a practical context for the discussed mechanisms, detailed experimental protocols for representative alcohol oxidations are provided below.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

Objective: To oxidize a primary alcohol to the corresponding aldehyde with high selectivity.

Methodology:

  • Setup: To a solution of the primary alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Catalytic Oxidation of an Alcohol using PIDA and TEMPO

Objective: To perform a catalytic oxidation of an alcohol using a substoichiometric amount of TEMPO with PIDA as the stoichiometric oxidant.

Methodology:

  • Setup: In a round-bottom flask, combine the alcohol (1.0 equiv), TEMPO (0.1 equiv), and dichloromethane (DCM, 0.2 M).

  • Reaction: To the stirred solution, add a solution of PIDA (1.1 equiv) in DCM dropwise over 10-15 minutes at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Protocol 3: Oxidation of a Secondary Alcohol using [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

Objective: To oxidize a secondary alcohol to a ketone using the highly reactive PIFA.

Methodology:

  • Setup: Dissolve the secondary alcohol (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add a solution of PIFA (1.2 equiv) in acetonitrile dropwise to the cooled solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash chromatography.

Conclusion: Making an Informed Choice

The selection of a hypervalent iodine reagent is a critical decision in the design of a synthetic route. While I(V) reagents like DMP and IBX are powerful oxidants for simple alcohol to carbonyl transformations, with DMP offering significant advantages in terms of solubility and reaction conditions, I(III) reagents such as PIDA and PIFA provide a milder and often more versatile platform for a broader range of oxidative functionalizations. A thorough understanding of the underlying mechanistic principles, coupled with the practical insights provided in this guide, will empower researchers to harness the full potential of these remarkable reagents in their pursuit of molecular complexity.

References

  • Bingham, M.; Pradhan, T.; Bhattacherjee, D.; Alkahtani, R.; Kavanagh, P.; Wirth, T.; Dingwall, P. Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. ChemRxiv2025 . [Link]

  • Macmillan Group. The Chemistry of Hypervalent Iodine. 2003 . [Link]

  • Reactions promoted by hypervalent iodine reagents and boron Lewis acids. 2021 . [Link]

  • Akbar, S. S.; Saleh, N.; Zha, S.; Lee, Y. R. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Molecules2022 , 27(24), 8996. [Link]

  • ResearchGate. Proposed mechanism for the PIDA-mediated oxidation of alcohols. [Link]

  • Wengryniuk, S. E. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. ACS Catal.2017 , 7(9), 5684-5694. [Link]

  • Slideshare. Hypervalent organo iodines reagents in organic synthesis. [Link]

  • ResearchGate. Oxidation and reductive elimination from a Ni(IV) intermediate using... [Link]

  • Yao, P. J. Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. 2005 . [Link]

  • Zhdankin, V. V. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules2024 , 29(18), 4257. [Link]

  • Hypervalent Iodine Chemistry - download. [Link]

  • Cantera. Viewing a reaction path diagram. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • Organic Chemistry Portal. Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. [Link]

  • Zhdankin, V. V. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chem. Rev.2016 , 116(10), 5725-5831. [Link]

  • Di Tommaso, E. M. Synthetic and Mechanistic Studies with Iodine(III) Reagents. 2023 . [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • Wirth, T. Hypervalent iodine/TEMPO-mediated Oxidation in Flow Systems: A Fast and Efficient Protocol for Alcohol Oxidation. Beilstein J. Org. Chem.2013 , 9, 1437-1442. [Link]

  • Organic Syntheses Procedure. [Link]

  • ResearchGate. Reaction mechanism of the PIFA−AlCl3 mediated oxidative aromatic... [Link]

  • Moriarty, R. M.; Kumar, D. Facile and Clean Oxidation of Alcohols in Water Using Hypervalent Iodine(III) Reagents. J. Org. Chem.2005 , 70(18), 7071-7076. [Link]

  • ResearchGate. Representation and visualization of chemical reaction using graph theory. [Link]

  • ResearchGate. DFT-Based Comparison between Mechanistic Aspects of Amine and Alcohol Oxidation Mediated by IBX. [Link]

  • ResearchGate. 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). [Link]

  • Procter, D. J.; Flowers, R. A.; Poon, T. Practical and General Alcohol Deoxygenation Protocol. J. Am. Chem. Soc.2023 , 145(13), 7203-7212. [Link]

  • iSm2. Hypervalent Iodine(V) compounds: an oxidative journey from IBX to DMP and IBS. [Link]

  • Neo4j. Creating a Graph of Chemical Reactions. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Products from [Hydroxy(methanesulfonyloxy)iodo]benzene Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide on the structural validation of products derived from reactions with [Hydroxy(methanesulfonyloxy)iodo]benzene. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the structural validation of products derived from reactions with [Hydroxy(methanesulfonyloxy)iodo]benzene. This document moves beyond simple protocols to provide an in-depth, field-proven framework for ensuring the structural integrity of your reaction products. As a senior application scientist, my focus is on the "why" behind the "how," creating a self-validating system you can trust.

[Hydroxy(methanesulfonyloxy)iodo]benzene, and its widely-known analogue [Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's Reagent), are powerful hypervalent iodine(III) reagents.[1][2] They have emerged as superior alternatives to traditional heavy-metal oxidants, offering mild reaction conditions, high efficiency, and a significantly improved environmental and safety profile.[1][3] These reagents are most renowned for the α-functionalization of carbonyl compounds, a critical transformation in synthetic chemistry.[4][5]

This guide will focus on this core application, providing a comparative analysis of synthetic methods and a robust, multi-technique workflow for unequivocally validating the structure of the resulting α-sulfonyloxy ketones.

Part 1: The Core Reaction - α-Sulfonyloxylation of Ketones

The primary application of [Hydroxy(methanesulfonyloxy)iodo]benzene is the direct conversion of a ketone to its corresponding α-(methanesulfonyloxy)ketone (α-mesyloxy ketone). This transformation introduces a valuable leaving group, opening pathways for subsequent nucleophilic substitutions and the synthesis of complex heterocyclic structures.[6][7]

The Underlying Mechanism

The reaction is understood to proceed through the enol or enolate form of the carbonyl compound. The hypervalent iodine reagent acts as an electrophile, which is attacked by the electron-rich enol. This is followed by an intramolecular transfer of the sulfonyloxy group to the α-carbon, regenerating iodobenzene as a byproduct.

Alpha-Sulfonyloxylation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Intermediate Iodonium Enolate Intermediate Enol->Intermediate Nucleophilic Attack Reagent [Hydroxy(mesyloxy)iodo]benzene Reagent->Intermediate Nucleophilic Attack Product α-Mesyloxy Ketone Intermediate->Product Reductive Elimination Byproduct Iodobenzene Intermediate->Byproduct Validation_Workflow Start Crude Reaction Product TLC 1. Reaction Monitoring (TLC) Start->TLC In-process check Purify 2. Purification (Crystallization / Chromatography) TLC->Purify Reaction complete HRMS 3. High-Resolution Mass Spec (HRMS) Confirm Elemental Composition Purify->HRMS NMR 4. NMR Spectroscopy (¹H, ¹³C, 2D) Establish Connectivity Purify->NMR IR 5. Infrared (IR) Spectroscopy Confirm Functional Groups Purify->IR Final Validated Structure HRMS->Final Converging Evidence NMR->Final Converging Evidence IR->Final Converging Evidence

Caption: A multi-technique workflow for robust structural validation.

Pillar of Trust: The Causality Behind Experimental Choices
  • Reaction Monitoring (Thin Layer Chromatography - TLC): Before any complex analysis, TLC provides a quick and vital check. [8]It confirms the consumption of the starting ketone and the formation of a new, typically more polar, product spot. This prevents wasted effort in purifying an incomplete reaction and gives the first indication of any significant side products.

  • Purification: The goal is to obtain an analytically pure sample. Impurities, even in small amounts, can complicate spectroscopic analysis. Crystallization is preferred as it often yields material of the highest purity.

  • High-Resolution Mass Spectrometry (HRMS): This is the first definitive, quantitative test. Its purpose is to confirm the elemental composition of your product. [9]For an α-mesyloxy ketone, you are not just looking for the molecular weight, but an exact mass that matches the calculated formula (e.g., C₇H₉IO₄S) to within a few parts per million (ppm). [10]This immediately rules out structures with different atomic makeups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, as it maps the carbon-hydrogen framework of the molecule. [4][11]A multi-spectrum approach is non-negotiable for a self-validating system.

NMR ExperimentPurpose & Key Diagnostic Signals for α-Mesyloxy Ketones
¹H NMR Proton Environment: Identifies all unique protons. Expect a sharp singlet around 3.0-3.3 ppm for the three protons of the mesyl group (-OSO₂CH₃ ). The proton on the α-carbon will be shifted downfield compared to the starting ketone.
¹³C NMR Carbon Framework: Identifies all unique carbons. Expect a signal around 20-25 ppm for the mesyl methyl carbon. The carbonyl carbon signal will be present, and the α-carbon will be shifted downfield due to the electron-withdrawing sulfonate group.
2D-HSQC Direct C-H Correlation: Confirms which protons are attached to which carbons. It definitively links the ¹H signal of the α-proton to the ¹³C signal of the α-carbon.
2D-HMBC Long-Range C-H Correlation: Establishes connectivity across multiple bonds and is crucial for piecing the structure together. Key correlations to look for are from the α-proton to the carbonyl carbon and from the mesyl protons to the mesyl carbon. [11]
  • Infrared (IR) Spectroscopy: While less definitive than NMR or HRMS, IR provides rapid confirmation of key functional groups . [9]For an α-mesyloxy ketone, you must observe two characteristic absorbances: a strong C=O (carbonyl) stretch around 1700-1740 cm⁻¹ and strong, distinct S=O (sulfonate) stretches, typically around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

Part 3: Field-Proven Experimental Protocols

Protocol 1: Synthesis of α-Mesyloxyacetophenone

This protocol is adapted from established procedures for the synthesis of similar hypervalent iodine reagents and their use in α-tosyloxylation reactions. [5][12]

  • Reagent Preparation: In a round-bottom flask, add iodobenzene (1.0 eq), methanesulfonic acid (1.1 eq), and chloroform (approx. 2 mL per mmol of iodobenzene). Stir the mixture for 5 minutes at room temperature.

  • Slowly add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution. Caution: m-CPBA is a potentially explosive oxidizing agent. [5]3. Stir the reaction mixture at room temperature for 2 hours. The [Hydroxy(methanesulfonyloxy)iodo]benzene often precipitates as a solid.

  • Filter the solid product and wash thoroughly with diethyl ether to remove soluble impurities. The reagent can be used directly after drying.

  • α-Mesyloxylation: To a solution of acetophenone (1.0 eq) in acetonitrile (3 mL per mmol), add the prepared [Hydroxy(methanesulfonyloxy)iodo]benzene (1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure α-mesyloxyacetophenone.

Protocol 2: Structural Validation Workflow
  • Sample Preparation: Prepare separate, concentrated samples of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and in a high-purity volatile solvent (e.g., HPLC-grade acetonitrile) for HRMS. [11]2. HRMS Analysis: Submit the sample for analysis via Electrospray Ionization (ESI) or a similar soft ionization technique. Request the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct and compare it to the theoretical value calculated for the product's chemical formula.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire 2D correlation spectra: HSQC and HMBC.

    • Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity as described in the table above.

  • IR Analysis: Place a small amount of the pure product (neat, if an oil, or as a KBr pellet/ATR, if a solid) in an FT-IR spectrometer and acquire the spectrum. Identify and label the key C=O and S=O stretching frequencies.

By rigorously applying this comparative knowledge and the multi-technique validation workflow, researchers can proceed with confidence in the structural integrity of materials synthesized using [Hydroxy(methanesulfonyloxy)iodo]benzene, ensuring the reliability and reproducibility of their scientific findings.

References

  • BenchChem. (n.d.). Kinetic studies of oxidations by different hypervalent iodine reagents.
  • Organic Chemistry Portal. (n.d.). Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB. Retrieved from [Link]

  • Prasad, D. J., & Singh, V. (2021). Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry, 9, 656337. Retrieved from [Link]

  • Kumar, D., & Singh, A. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5334. Retrieved from [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters, 17(19), 4918–4921. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society, 124(10), 2202–2211. Retrieved from [Link]

  • Choudhary, A. A., et al. (2022). HTIB and PhICl2 Hypervalent Iodine Reagents: Versatile and Prominent Reagents in Synthetic Chemistry. NanoWorld Journal, 8(S1), S1-S10. Retrieved from [Link]

  • Prakash, O., et al. (2018). Oxidative Reactions Mediated by Hypervalent Iodine Reagents. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. Retrieved from [Link]

  • Sharma, V. B., & Jain, S. L. (2021). Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. ResearchGate. Retrieved from [Link]

  • Merritt, E. A., & Olofsson, B. (2011). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses, 88, 141. Retrieved from [Link]

  • ChemIDplus. (n.d.). Koser's Reagent. Retrieved from [Link]

  • Merritt, E. A., & Olofsson, B. (2012). Synthesis of Koser's Reagent and Derivatives. Stockholm University. Retrieved from [Link]

  • Basdevant, B., & Legault, C. Y. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. ResearchGate. Retrieved from [Link]

  • Merritt, E. A., & Olofsson, B. (2011). Synthesis of Koser's Reagent and Derivatives. ResearchGate. Retrieved from [Link]

  • Avendaño, C., et al. (2006). Reactions promoted by [hydroxy(tosyloxy)iodo]benzene in pyrazino[1,2–b]isoquinolines. ResearchGate. Retrieved from [Link]

  • Kita, Y., et al. (2009). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 14(11), 4729–4742. Retrieved from [Link]

  • Ciambrone, G. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107774. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Hazard Profile: Understanding the Risks of [Hydroxy(methanesulfonyloxy)iodo]benzene

As a Senior Application Scientist, this guide provides essential safety protocols for handling [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as Koser's Reagent. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols for handling [Hydroxy(methanesulfonyloxy)iodo]benzene, also known as Koser's Reagent. This document is intended for researchers, scientists, and drug development professionals. Our focus is to deliver field-proven insights and procedural guidance that ensures your safety and experimental integrity.

[Hydroxy(methanesulfonyloxy)iodo]benzene is a hypervalent iodine(III) reagent, a class of compounds prized for their utility as powerful yet selective oxidizing agents in organic synthesis.[1][2] However, its reactivity necessitates a thorough understanding of its potential hazards.

  • Oxidizing Agent : The primary hazard is its nature as a strong oxidizer.[3][4] It can initiate or dangerously accelerate the combustion of other materials.[4][5] It is critical to prevent its contact with flammable solvents, organic compounds, reducing agents, and combustible materials like paper or wood.[3][6]

  • Irritant : Safety data for analogous hypervalent iodine compounds, such as [Hydroxy(tosyloxy)iodo]benzene, indicates that it should be treated as a substance that causes skin irritation and serious eye irritation.[7] Inhalation of the solid dust may also lead to respiratory irritation.[7][8]

  • Potential for Instability : While generally stable, hypervalent iodine compounds are considered potentially explosive and should be handled with appropriate precautions, especially avoiding heat and shock.[9]

The Core PPE Ensemble: A Multi-Barrier Defense

A multi-barrier approach to Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Engineering Controls: Your First Line of Defense

Before considering wearable PPE, engineering controls must be in place. All manipulations of [Hydroxy(methanesulfonyloxy)iodo]benzene, including weighing, transferring, and in-reaction use, must be conducted within a properly functioning chemical fume hood.[4][6][10] The sash should be kept as low as possible to act as a physical barrier.[4]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling this reagent.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<10g) ANSI Z87.1-compliant safety glasses with side shields.[4]Single pair of nitrile gloves (min. 4-5 mil thickness).[6]Fully-buttoned lab coat, long pants, closed-toe shoes.[3][6]Not typically required if performed within a fume hood.
Reaction Setup & Workup Chemical splash goggles.[6]Double-gloving with nitrile gloves is recommended.Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[6]Not typically required if performed within a fume hood.
Large Scale (>10g) or Splash Potential Chemical splash goggles AND a full-face shield.[6]Heavy-duty nitrile or neoprene utility gloves over inner nitrile gloves.[6]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[6]Not typically required if performed within a fume hood.
Spill Cleanup Chemical splash goggles AND a full-face shield.Heavy-duty nitrile or neoprene utility gloves.Chemical-resistant apron or suit, as dictated by spill size.N95 dust mask if cleaning up the solid powder outside of a hood.[11]

Operational Protocol: Safe Handling from Bottle to Waste

Adherence to a strict, step-by-step protocol is essential for mitigating risks.

Step 1: Preparation and Pre-Reaction Checklist
  • Verify Engineering Controls : Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Clear the Area : Ensure the fume hood is free of flammable and combustible materials (e.g., paper towels, excess solvents).[5]

  • Assemble Materials : Gather all necessary glassware, reagents, and spill cleanup materials before retrieving the [Hydroxy(methanesulfonyloxy)iodo]benzene.

  • Don PPE : Put on the appropriate PPE as outlined in the table above, based on the scale of your work.

Step 2: Weighing and Transfer of the Solid Reagent
  • Perform all weighing operations inside the fume hood to contain any dust.[6]

  • Use a non-sparking spatula.

  • Dispense the chemical onto a weigh boat or into a flask directly.

  • Close the primary container tightly immediately after dispensing.

  • Never return excess reagent to the original container to avoid contamination.[3][5]

Step 3: In-Reaction and Workup Procedures
  • Maintain constant vigilance. Reactions involving oxidizers can be exothermic.

  • Keep the reaction setup well clear of other chemicals.

  • During workup or quenching, add quenching agents slowly and ensure the vessel is adequately cooled if necessary.

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for [Hydroxy(methanesulfonyloxy)iodo]benzene A Start: Assess Operation B Weighing or Small-Scale Transfer (<10g)? A->B C Standard Lab Reaction or Workup? B->C No F Level 1 PPE: - Safety Glasses (Side Shields) - Single Nitrile Gloves - Lab Coat B->F Yes D Large Scale (>10g) or High Splash Risk? C->D No G Level 2 PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat + Apron C->G Yes E Spill or Emergency? D->E No H Level 3 PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Lab Coat + Apron D->H Yes E->H Yes

Caption: PPE Selection Workflow based on task-specific risk assessment.

Spill, Decontamination, and Disposal Plan

Emergency Procedures: Exposure
  • Skin Contact : Immediately move to a safety shower or drench hose and rinse the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing while rinsing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. Seek medical attention.[7]

Spill Cleanup Protocol
  • Alert personnel and evacuate the immediate area if necessary.

  • Do not use combustible materials like paper towels for cleanup .[5][6]

  • For solid spills, carefully sweep up the material with a broom and dustpan, minimizing dust generation.[3]

  • Place the spilled material into a labeled, sealed container for hazardous waste.

  • Decontaminate the area using an inert absorbent material like vermiculite or sand.[6]

  • Collect all cleanup materials into a designated hazardous waste container.

Waste Disposal
  • All waste, including spent reagent, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste.[4]

  • Collect waste in a clearly labeled, sealed container.

  • Store the waste container away from flammable and combustible materials while awaiting pickup by environmental health and safety personnel.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9][12]

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with [Hydroxy(methanesulfonyloxy)iodo]benzene, ensuring a safe environment for discovery.

References

  • Grand Valley State University. Oxidizers - Lab Safety. [Link]

  • CP Lab Safety. [Hydroxy(methanesulfonyloxy)iodo]benzene, 25g, Each. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Oxidizing Chemicals. [Link]

  • University of Illinois Division of Research Safety. Oxidizers. [Link]

  • University of Washington Environmental Health & Safety. Oxidizer Use SOP. [Link]

  • University of California, Berkeley EHS. Oxidizing Chemicals - Standard Operating Procedure. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 105551-42-6 Name: [Hydroxy(methanesulfonyloxy)iodo]benzene. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. [Link]

  • Safety Data Sheet. SDS- Iodine Solution. [Link]

  • Drugs.com. Koser's Reagent. [Link]

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  • Metarfer. Hypervalent Iodine Reagents. [Link]

  • PubChem. Iodobenzene. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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